Cromolyn sodium hydrate
Description
BenchChem offers high-quality Cromolyn sodium hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cromolyn sodium hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O11.2Na.H2O/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZBBKUQXFWZCB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Na2O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of cromolyn sodium
An In-Depth Technical Guide to the Chemical and Pharmacological Profile of Cromolyn Sodium
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: Deconstructing a Prophylactic Powerhouse
Cromolyn sodium, first identified in the 1960s from the natural chromone khellin, represents a foundational therapeutic agent in the prophylactic management of allergic and mast cell-mediated diseases.[1][2] Unlike acute symptom-relieving medications, cromolyn sodium's utility lies in its preventative mechanism, stabilizing mast cells to preempt the inflammatory cascade.[2][3][4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and the analytical methodologies essential for its characterization and evaluation. Our objective is to furnish a robust, field-proven resource that bridges fundamental chemistry with practical application in research and development.
Molecular Architecture and Physicochemical Characteristics
The therapeutic efficacy and formulation strategy for any active pharmaceutical ingredient (API) are fundamentally dictated by its chemical structure and inherent physical properties.
Chemical Identity
Cromolyn sodium is the disodium salt of cromoglicic acid.[3][5] Its structure is characterized by two chromone rings linked by a glycerol ether bridge.
-
IUPAC Name: disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylate[5][6]
Figure 1: Chemical structure of the parent acid, cromoglicic acid. The therapeutic agent is its disodium salt.
Physicochemical Data Summary
The physicochemical profile of cromolyn sodium presents distinct challenges and opportunities for drug delivery, particularly its high polarity and poor lipid solubility, which result in low oral bioavailability (approximately 1%).[3][8] This necessitates localized administration (e.g., inhalation, ophthalmic) for most therapeutic applications.
| Property | Value | Source(s) |
| Appearance | White to off-white, odorless, hygroscopic crystalline powder. | [8][9] |
| Solubility | Soluble in water (1 part in 10). Practically insoluble in ethanol. | [9] |
| pKa | ~2.0 | [9][10] |
| Melting Point | 241-242 °C (with decomposition) | [11][12] |
| LogP (Octanol/Water) | -4.8 to -5.0 (at pH 7.4) | [10] |
| pH (4% Solution) | 4.0 - 7.0 | [7] |
Core Mechanism of Action: Mast Cell Stabilization
Cromolyn sodium exerts its therapeutic effect not by antagonizing inflammatory mediators after their release, but by preventing their release in the first place.[1][4] This mechanism is centered on the stabilization of mast cell membranes.
Upon exposure to an allergen, IgE antibodies cross-link on the surface of mast cells, triggering a complex signaling cascade. A critical event in this cascade is the influx of extracellular calcium ions (Ca²⁺) into the cell. This influx is essential for the fusion of intracellular granules—containing histamine, leukotrienes, and other inflammatory mediators—with the cell membrane, a process known as degranulation.[2][4]
Cromolyn sodium inhibits this process by blocking the transport of calcium ions across the mast cell membrane.[2][4] By preventing the requisite increase in intracellular Ca²⁺, it effectively stabilizes the mast cell, inhibiting degranulation and the subsequent release of symptom-causing chemicals.[1][5] This prophylactic action is effective for both immediate and late-phase allergic responses.[1]
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 3. Cromoglicic acid - Wikipedia [en.wikipedia.org]
- 4. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 5. macsenlab.com [macsenlab.com]
- 6. Cromolyn (sodium) | C23H14Na2O11 | CID 59057527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pi.bausch.com [pi.bausch.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cromolyn Disodium Salt | 15826-37-6 [chemicalbook.com]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US8513300B2 - Formulations for oral administration of cromolyn sodium - Google Patents [patents.google.com]
Unraveling the Mechanistic Paradigm of Cromolyn Sodium: From Calcium Channel Modulation to GPR35 Agonism
Executive Summary
Cromolyn sodium (disodium cromoglycate) has served as a foundational prophylactic therapeutic in the management of allergic asthma, mastocytosis, and Mast Cell Activation Syndrome (MCAS)[1]. While its clinical efficacy in mitigating histamine and leukotriene storms is well-documented, its precise molecular mechanism has historically been oversimplified. Classical pharmacology defined it broadly as a membrane stabilizer that blocks calcium (Ca²⁺) influx[2]. However, modern transcriptomic and receptor kinetic studies have redefined this paradigm, identifying cromolyn as a potent agonist of the G protein-coupled receptor 35 (GPR35) [3].
This whitepaper provides an in-depth technical analysis of cromolyn sodium’s dual-faceted mechanism of action, synthesizes its cross-species pharmacodynamics, and outlines a self-validating experimental protocol for quantifying mast cell stabilization in preclinical drug development.
Molecular Mechanism of Action
The stabilization of mast cells by cromolyn sodium operates through a synergistic intersection of classical ion channel blockade and targeted G-protein signaling.
The Classical Model: Calcium Channel Blockade
Mast cell degranulation is fundamentally a calcium-dependent exocytotic event. When an allergen cross-links IgE antibodies bound to FcεRI receptors on the mast cell surface, it triggers an intracellular signaling cascade that opens plasma membrane Ca²⁺ channels. The rapid influx of extracellular calcium drives the fusion of secretory granules with the cell membrane[2]. Cromolyn sodium acts as a protective barrier, 2 across the lipid bilayer[2]. Without the requisite Ca²⁺ surge, the physical "popping" (degranulation) of the mast cell is halted, trapping preformed mediators (histamine, tryptase) and preventing the de novo synthesis of lipid mediators (prostaglandins, leukotrienes)[4].
The Modern Paradigm: GPR35 Agonism
Recent pharmacological profiling has revealed that cromolyn is not merely a non-specific membrane coating, but a 5, a receptor highly expressed in mast cells, basophils, and colonic nociceptive neurons[6]. Upon binding GPR35, cromolyn initiates the following cascade:
-
Gαi/o Coupling: Cromolyn induces a conformational shift that recruits inhibitory G-proteins (Gαi/o), leading to the suppression of adenylate cyclase and a subsequent drop in intracellular cyclic AMP (cAMP)[7].
-
TRPA1 Inhibition: In visceral tissues, GPR35 agonism by cromolyn heavily attenuates Transient Receptor Potential Ankyrin 1 (TRPA1) channel activation. This 7—a potent neuropeptide that otherwise triggers a vicious cycle of further mast cell activation and microvascular leakage[7][8].
-
β-Arrestin Translocation: Cromolyn triggers robust β-arrestin-2 recruitment, facilitating receptor desensitization and contributing to the drug's requirement for consistent, long-term prophylactic dosing (typically 2–6 weeks to reach full clinical efficacy)[2][3].
Fig 1: Cromolyn sodium signaling via GPR35 and calcium blockade to prevent degranulation.
Quantitative Pharmacodynamics & Receptor Kinetics
When designing preclinical models, researchers must account for the significant cross-species variability in cromolyn's binding affinity. The table below summarizes the dynamic mass redistribution and potency metrics of cromolyn sodium across human and rodent models.
| Species | Receptor Target | Efficacy / Action | EC₅₀ (Potency) | Clinical Half-Life |
| Human | GPR35 | Full Agonist | ~7 μM | 80 - 90 minutes |
| Mouse | GPR35 | Full Agonist | 22 - 56 μM | N/A (Model dependent) |
| Rat | GPR35 | Full Agonist | ~4 μM | N/A (Model dependent) |
Data synthesized from β-arrestin-2 recruitment assays and dynamic mass redistribution profiles[1][6].
Experimental Methodologies: Validating Mast Cell Stabilization
To rigorously evaluate the efficacy of mast cell stabilizers like cromolyn sodium, researchers must utilize internally controlled, self-validating in vitro assays. The gold standard is the β-Hexosaminidase Release Assay utilizing Bone Marrow-Derived Mast Cells (BMMCs).
Causality of Assay Design: Direct measurement of histamine is notoriously difficult due to its short half-life and volatility. β-hexosaminidase is a stable enzyme co-stored within the same secretory granules as histamine. By measuring the enzymatic cleavage of a chromogenic substrate (p-NAG) by released β-hexosaminidase, we obtain a highly reliable, 1:1 surrogate metric for degranulation[9].
Step-by-Step Protocol: β-Hexosaminidase Release Assay
-
Cell Culture & Differentiation: Isolate bone marrow from the tibias of 4–8 week-old mice (e.g., 129S1/SvImJ). Culture the hematopoietic stem cells in RPMI-1640 media supplemented with 10% FBS and 20 ng/mL Interleukin-3 (IL-3) for 4–6 weeks[9]. Causality: IL-3 specifically drives the proliferation and differentiation of the mast cell lineage. Verify >95% purity via flow cytometry for FcεRI expression.
-
Sensitization: Seed BMMCs at
cells/mL in Tyrode's/BSA buffer. Incubate overnight with 1 μg/mL anti-DNP IgE[9]. Causality: This primes the high-affinity FcεRI receptors, mimicking the pathophysiological state of a sensitized allergic patient. -
Cromolyn Pretreatment: Wash the cells to remove unbound IgE. Pre-incubate the sensitized BMMCs with cromolyn sodium (e.g., 10 μM to 100 μM) for 15–30 minutes at 37°C[9]. Causality: This crucial prophylactic window allows cromolyn to bind GPR35, recruit Gαi/o, and stabilize the membrane prior to antigen cross-linking.
-
Antigen Challenge: Stimulate the cells with 10–30 ng/mL DNP-HSA (Dinitrophenyl-Human Serum Albumin) for 30 minutes at 37°C to induce degranulation[9].
-
Supernatant & Lysate Collection (Self-Validating Step): Centrifuge at 300 x g for 5 minutes. Transfer the supernatant (containing released enzymes) to a 96-well plate. Lyse the remaining cell pellet with 0.1% Triton X-100 to extract the retained intracellular enzymes. Causality: Measuring both fractions allows the data to be normalized as a percentage of total granular content, eliminating errors caused by variations in total cell number or basal enzyme expression.
-
Chromogenic Quantification: Add 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) to both fractions. Incubate for 1 hour at 37°C. Stop the reaction with 0.1 M carbonate buffer (pH 10.0) and read the optical density (OD) at 405 nm.
-
Calculation:
Fig 2: Experimental workflow for quantifying mast cell degranulation via β-hexosaminidase.
References
-
Cromolyn Sodium - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]
-
What is Cromolyn Sodium used for? - Patsnap Synapse Source: Patsnap URL:[Link]
-
How Does Cromolyn Work? Mechanism of Action Explained in Plain English Source: Medfinder URL:[Link]
-
Anti-inflammatory gallic Acid and wedelolactone are G protein-coupled receptor-35 agonists Source: PubMed / S. Karger AG URL:[Link]
-
G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease Source: Frontiers in Pharmacology URL:[Link]
-
GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release Source: PubMed Central (PMC) URL:[Link]
-
Super-oxidized solution inhibits IgE-antigen-induced degranulation and cytokine release in mast cells Source: BiologiQ URL:[Link]
-
Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery Source: American Physiological Society Journal URL:[Link]
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 3. Anti-inflammatory gallic Acid and wedelolactone are G protein-coupled receptor-35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 5. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 6. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 7. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. biologiq.nl [biologiq.nl]
An In-depth Technical Guide to the Early In Vitro Studies of Disodium Cromoglycate
Introduction: The Dawn of a Novel Anti-Allergic Mechanism
Historical Context: From Khellin to Cromolyn
Disodium cromoglycate (DSCG), also known as cromolyn sodium, emerged from research in the 1960s at Fisons Pharmaceuticals.[1] The journey began with the study of khellin, a compound extracted from the Egyptian medicinal herb Ammi visnaga, which possessed anti-spasmodic properties.[1] This line of inquiry led to the synthesis of disodium cromoglycate, a compound that, while not a bronchodilator or an anti-inflammatory agent in the classical sense, demonstrated a unique prophylactic action against allergic asthma.[1][2] This pioneering work, which famously involved self-experimentation by the Fisons pharmacologist Roger Altounyan, an asthmatic himself, ushered in a new therapeutic class of drugs.[1]
The Central Hypothesis: Mast Cell Stabilization
Early investigations quickly homed in on a primary mechanism of action: the ability of DSCG to prevent the release of inflammatory mediators from mast cells.[1][3] This led to the coining of the term "mast cell stabilizer" to describe its function.[1] The core hypothesis was that DSCG inhibits the degranulation of mast cells, a critical event in the early phase of Type I hypersensitivity reactions. When an allergen cross-links IgE antibodies on the surface of a sensitized mast cell, it triggers a cascade of events culminating in the release of pre-formed mediators, such as histamine, and the synthesis of others, like leukotrienes. These mediators are responsible for the clinical manifestations of allergy. DSCG was proposed to intervene in this process, preventing the release of these potent chemicals.[3][4]
Core In Vitro Models for Studying Disodium Cromoglycate
The elucidation of disodium cromoglycate's mechanism of action was heavily reliant on the development and utilization of various in vitro models. These models allowed for the controlled study of mast cell function and the effects of DSCG on their response to various stimuli.
The Workhorse: Rat Peritoneal Mast Cells (RPMCs)
The most widely used and arguably the most important in vitro model in the early research on DSCG was the rat peritoneal mast cell (RPMC).[5][6][7][8][9] These cells are readily obtainable in large numbers and high purity from the peritoneal cavity of rats, making them an ideal system for biochemical and pharmacological studies. RPMCs can be sensitized in vitro with reaginic antibodies and subsequently challenged with an antigen to induce degranulation, providing a robust model of an allergic reaction.[7][10]
Human-Relevant Models
To bridge the gap between animal models and human pathophysiology, researchers also employed human-derived tissues and cells.
-
2.2.1 Human Lung Mast Cells : Given that asthma was the primary therapeutic target for DSCG, human lung mast cells, often obtained from lobectomy or bronchoalveolar lavage specimens, were a crucial model.[9] Studies on these cells provided direct evidence of DSCG's efficacy in the target organ.
-
2.2.2 Human Jejunal Mucosa Mast Cells : The potential application of DSCG in gastrointestinal allergies was explored using mast cells from human jejunal mucosa.[11] In these experiments, mucosal tissue was sensitized with serum from allergic patients and then challenged with the relevant antigen in the presence or absence of DSCG.[11]
Other Cellular Models
-
2.3.1 Human Peripheral Blood Leukocytes : Beyond mast cells, the effects of DSCG on other inflammatory cells were investigated. Studies demonstrated that DSCG could directly inhibit the activation of human neutrophils, eosinophils, and monocytes in vitro at low concentrations.[12] This suggested a broader anti-inflammatory role for the drug than just mast cell stabilization.[12]
-
2.3.2 Murine Bone Marrow-Derived Mast Cells : While rat models were predominant, mouse bone marrow-derived mast cells (BMMCs) were also used.[13] However, it's important to note that early studies revealed species-specific differences in the response to DSCG, with some reports indicating that mouse mast cells were less responsive to the inhibitory effects of the drug under certain conditions.[13][14]
Foundational Experimental Protocols
The in vitro investigation of disodium cromoglycate relied on a set of core experimental protocols to isolate, stimulate, and analyze mast cell responses.
Mast Cell Isolation and Purification (Focus on RPMCs)
A standard procedure for isolating rat peritoneal mast cells is as follows:
-
Peritoneal Lavage : Euthanize a rat (e.g., Sprague-Dawley) and inject a buffered salt solution (e.g., Hank's Balanced Salt Solution) into the peritoneal cavity.
-
Cell Collection : Gently massage the abdomen and then aspirate the fluid containing a mixed population of cells.
-
Purification : Layer the cell suspension over a density gradient medium (e.g., Ficoll or Percoll) and centrifuge. Mast cells, being denser than other peritoneal cells, will form a pellet at the bottom of the tube.
-
Washing and Resuspension : Carefully remove the supernatant and wash the mast cell pellet with a suitable buffer. Resuspend the purified mast cells in a buffer for subsequent experiments.
Induction of Mast Cell Degranulation: A Comparative Overview of Secretagogues
A variety of stimuli were used to trigger mast cell degranulation in vitro, allowing researchers to probe different activation pathways.
-
3.2.1 Immunologic Stimuli (Antigen/IgE-mediated) : This method mimics a true allergic reaction. Mast cells are first sensitized with IgE antibodies specific to a particular antigen (e.g., ovalbumin). Subsequent exposure to that antigen cross-links the IgE receptors, initiating the degranulation cascade.[7][10][11]
-
3.2.2 Non-Immunologic Stimuli :
-
Compound 48/80 : A potent and widely used basic secretagogue that directly activates G-proteins, bypassing the IgE receptor, to induce mast cell degranulation.[5][15][16][17]
-
Substance P : A neuropeptide that can also induce mast cell degranulation, relevant in the context of neurogenic inflammation.[15][16]
-
Phospholipase A : An enzyme that can trigger degranulation and was used in some of the very early studies of DSCG.[4][6]
-
Quantifying Mast Cell Degranulation and Mediator Release
The inhibitory effect of DSCG was quantified by measuring the extent of mast cell degranulation and the amount of released mediators.
-
3.3.1 Histamine Release Assays : Histamine is a primary pre-formed mediator in mast cell granules. Its release into the supernatant is a direct measure of degranulation. The most common method for quantification is the fluorometric assay.[4][5][7][8]
-
3.3.2 Enzyme Release Assays : Other granular components, such as the enzyme β-hexosaminidase, are released concomitantly with histamine. Assaying for the activity of this enzyme in the supernatant provides another quantitative measure of degranulation.[13]
-
3.3.3 Morphological Assessment : The degranulation process can be visualized and quantified using microscopy. Mast cells are stained (e.g., with toluidine blue or alcian blue/nuclear fast red) and the percentage of degranulated cells is determined by counting.[5][18]
Elucidating the Mechanism of Action: Key In Vitro Studies
While the phenomenon of mast cell stabilization was readily observable, the precise molecular mechanism of disodium cromoglycate's action was a subject of intense investigation.
The Mast Cell Stabilization Effect: Direct Inhibition of Mediator Release
Numerous in vitro studies provided direct evidence for the mast cell stabilizing effect of DSCG. When added to sensitized mast cells prior to antigen challenge, DSCG produced a dose-dependent inhibition of histamine and other mediator release.[4][5][8][11] This inhibitory effect was observed with various immunological and some non-immunological stimuli.[6][19]
The Phosphodiesterase (PDE) Inhibition Hypothesis
One of the early and prominent hypotheses for the mechanism of action of DSCG was the inhibition of cyclic 3',5'-adenosine monophosphate (cAMP) phosphodiesterase (PDE).[20][21]
-
4.2.1 Measurement of cAMP levels : An increase in intracellular cAMP levels is known to inhibit mast cell degranulation. Studies showed that DSCG could significantly elevate cAMP concentrations in lymphocytes.[20]
-
4.2.2 PDE Activity Assays : In vitro experiments demonstrated that DSCG could directly inhibit the activity of PDE isolated from various tissues, including lymphocytes and lung homogenates.[20][21] By inhibiting PDE, DSCG would prevent the breakdown of cAMP, leading to its accumulation and subsequent inhibition of mediator release.
The Role of Calcium: Investigating Ion Flux
The influx of extracellular calcium is a critical step in the activation of mast cells and the subsequent degranulation process.[22][23] Therefore, another line of investigation focused on the effect of DSCG on calcium transport. It was proposed that DSCG might act by blocking calcium channels that are essential for mast cell degranulation, thereby stabilizing the cell.[22][24][25]
Differential Effects and Tachyphylaxis
Early in vitro studies also revealed some important nuances in the action of DSCG. The timing of drug administration relative to the degranulating stimulus was found to be crucial for its inhibitory effect.[1][10] Furthermore, the phenomenon of tachyphylaxis, or the rapid development of tolerance, was observed, where pre-incubation with DSCG could reduce its effectiveness upon subsequent challenge.[1][26] Additionally, DSCG was found to be more effective against some secretagogues than others. For instance, it could inhibit degranulation induced by Concanavalin A (which utilizes surface-bound immunoglobulins) but not by compound 48/80 or substance P in some experimental setups.[15][16]
Summary of Key Findings from Early In Vitro Studies
| Experimental Model | Stimulus (Secretagogue) | Key Findings | References |
| Rat Peritoneal Mast Cells | Antigen/IgE, Compound 48/80, Phospholipase A | Dose-dependent inhibition of histamine release and degranulation. | [4][5][6][7][8] |
| Human Jejunal Mucosa | Egg White Antigen (in sensitized tissue) | Significant reduction in mast cell degranulation at optimal concentrations. | [11] |
| Human Leukocytes | Formyl-methionyl-leucyl-phenylalanine (fMLP) | Inhibition of neutrophil, eosinophil, and monocyte activation. | [12] |
| Lymphocytes, Lung Homogenates | N/A (Enzyme Assays) | Inhibition of cAMP phosphodiesterase activity, leading to increased cAMP levels. | [20][21] |
| Rat Peritoneal Mast Cells | Concanavalin A, Compound 48/80, Substance P | Inhibition of Con A-induced release, but no inhibition of Compound 48/80 or Substance P-induced release. | [15][16] |
| Mouse Bone Marrow-Derived Mast Cells | A23187, Antigen | Decreased mediator release only after chronic exposure in culture. | [13] |
Conclusion: The Legacy of Early In Vitro Research on Disodium Cromoglycate
The early in vitro studies of disodium cromoglycate were instrumental in defining a new class of anti-allergic drugs. Through the meticulous use of models like the rat peritoneal mast cell, researchers were able to establish the core principle of mast cell stabilization and delve into the potential molecular mechanisms, including PDE inhibition and calcium channel modulation. These foundational studies not only provided the scientific rationale for the clinical use of DSCG in allergic diseases but also significantly advanced our understanding of mast cell biology and the pathophysiology of allergic inflammation. The experimental protocols and conceptual frameworks developed during this era laid the groundwork for decades of subsequent research in allergy and immunology.
References
-
Heiman, A. S., et al. (1995). Effect of Hydrocortisone and Disodium Cromoglycate on Mast Cell-Mediator Release Induced by Substance P. Pharmacology, 50(4), 218–228. Available at: [Link]
-
Kay, A. B., et al. (1987). Disodium cromoglycate inhibits activation of human inflammatory cells in vitro. Journal of Allergy and Clinical Immunology, 80(1), 1-8. Available at: [Link]
-
Choi, Y. K., et al. (2004). Effect of disodium cromoglycate on mast cell-mediated immediate-type allergic reactions. Life Sciences, 74(23), 2877-2887. Available at: [Link]
-
Lavin, N., et al. (1976). An action of disodium cromoglycate: inhibition of cyclic 3',5'-AMP phosphodiesterase. The Journal of Allergy and Clinical Immunology, 57(2), 80-88. Available at: [Link]
-
Orr, T. S., & Cox, J. S. (1969). Disodium cromoglycate, an inhibitor of mast cell degranulation and histamine release induced by phospholipase A. Nature, 223(5202), 197-198. Available at: [Link]
-
Taylor, W. A., et al. (1974). Anti-Allergic Actions of Disodium Cromoglycate and Other Drugs Known to Inhibit Cyclic 3′,5′-Nucleotide Phosphodiesterase. International Archives of Allergy and Applied Immunology, 47(2), 175-193. Available at: [Link]
-
Selbekk, B. H. (1979). The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa. Allergy, 34(5), 283-288. Available at: [Link]
-
Heiman, A. S., et al. (2008). Effect of Hydrocortisone and Disodium Cromoglycate on Mast Cell-Mediator Release Induced by Substance P. Karger Publishers. Available at: [Link]
-
Ginsburg, M. I., & Baldwin, A. L. (2004). Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery. American Journal of Physiology-Heart and Circulatory Physiology, 286(5), H1750-H1756. Available at: [Link]
-
Gillespie, E., & Lichtenstein, L. M. (1975). Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro. The Journal of pharmacology and experimental therapeutics, 192(2), 474-480. Available at: [Link]
-
Levi-Schaffer, F., et al. (1987). Cromolyn inhibition of mediator release in mast cells derived from mouse bone marrow. The Journal of Allergy and Clinical Immunology, 80(1), 9-13. Available at: [Link]
-
Rajan, V. S., et al. (2022). In Vitro Antioxidant and Mast Cell Stabilizing Activity of Different Extracts of Vanda Spathulata Flowers. Biomedical and Pharmacology Journal, 15(1), 1-10. Available at: [Link]
-
Evans, D. P., & Thomson, D. S. (1972). Inhibition of immediate hypersensitivity reactions by disodium cromoglycate. Requirements for activity in two laboratory models. British Journal of Pharmacology, 46(3), 537-544. Available at: [Link]
-
Kennedy, L., et al. (2014). Inhibition of Mast Cell-Derived Histamine Secretion by Cromolyn Sodium Treatment Decreases Biliary Hyperplasia in Cholestatic Rodents. Laboratory Investigation, 95(1), 42-53. Available at: [Link]
-
Kusner, E. J., et al. (1973). The inhibition by disodium cromoglycate in vitro of anaphylactically induced histamine release from rat peritoneal mast cells. The Journal of pharmacology and experimental therapeutics, 184(1), 41-46. Available at: [Link]
-
MacQueen, J. M., & Guttmann, R. D. (1981). Inhibition of in vitro Allogeneic Reactions with Disodium Cromoglycate. International Archives of Allergy and Applied Immunology, 66(1), 1-7. Available at: [Link]
-
Soter, N. A., et al. (1979). Oral disodium cromoglycate in mastocytosis. The New England journal of medicine, 301(9), 465-469. Available at: [Link]
-
Roy, A. C., & Warren, B. T. (1974). Inhibition of cAMP phosphodiesterase by disodium cromoglycate. Biochemical pharmacology, 23(5), 917-920. Available at: [Link]
-
Spataro, A. C., & Becker, E. L. (1976). Mechanism of action of disodium cromoglycate—mast cell calcium ion influx after a histamine-releasing stimulus. Biochemical pharmacology, 25(5), 505-510. Available at: [Link]
-
Spataro, A. C., & Becker, E. L. (1976). Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus. Biochemical pharmacology, 25(5), 505-510. Available at: [Link]
-
Garland, L. G., et al. (2017). The Anti-allergic Cromones: Past, Present, and Future. Frontiers in Pharmacology, 8, 743. Available at: [Link]
-
Zhang, X., et al. (2022). Mast cell stabilizer disodium cromoglycate improves long-term cognitive impairment after general anesthesia exposure in neonatal mice. Frontiers in Neurology, 13, 966224. Available at: [Link]
-
Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 203. Available at: [Link]
-
Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in pharmacology, 7, 203. Available at: [Link]
-
Rubin, B. K. (2016). The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. Annals of Allergy, Asthma & Immunology, 117(6), 684-687. Available at: [Link]
-
pms-SODIUM CROMOGLYCATE. (2012). Pharmascience Inc. Available at: [Link]
-
Oncodesign Services. (n.d.). Allergy-related diseases models | Preclinical research | CRO. Retrieved from [Link]
-
Wershil, B. K., & Galli, S. J. (2012). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. Journal of Allergy and Clinical Immunology, 129(4), 1155-1157. Available at: [Link]
-
Theoharides, T. C., et al. (2021). Luteolin Is More Potent than Cromolyn in Their Ability to Inhibit Mediator Release from Cultured Human Mast Cells. Journal of Allergy and Clinical Immunology, 147(2), AB133. Available at: [Link]
-
Heavey, D. J., et al. (1988). Mast Cell Stabilisers. Arrow@TU Dublin. Available at: [Link]
-
Taylor, W. A., et al. (1974). Anti-Allergic Actions of Disodium Cromoglycate and Other Drugs Known to Inhibit Cyclic 3′,5′-Nucleotide Phosphodiesterase. International Archives of Allergy and Applied Immunology, 47(2), 175-193. Available at: [Link]
-
Wikipedia. (n.d.). Mast cell. Retrieved from [Link]
-
Kim, J. Y., et al. (2023). Antiallergic Effects of Callerya atropurpurea Extract In Vitro and in an In Vivo Atopic Dermatitis Model. Molecules, 28(4), 1775. Available at: [Link]
-
Selakovic, D., et al. (2023). The Interactions of Magnesium Sulfate and Cromoglycate in a Rat Model of Orofacial Pain; The Role of Magnesium on Mast Cell Degranulation in Neuroinflammation. International Journal of Molecular Sciences, 24(7), 6214. Available at: [Link]
-
Moran, H. (1969). Disodium cromoglycate ("Intal") in the treatment of asthma. The Medical journal of Australia, 2(11), 533-534. Available at: [Link]
-
Kennedy, M. C. (1969). Disodium cromoglycate in the control of asthma. A double-blind trial. The British journal of diseases of the chest, 63(2), 96-106. Available at: [Link]
-
Ford, R. M. (1969). Disodium cromoglycate in the treatment of seasonal and perennial asthma. The Medical journal of Australia, 2(11), 537-540. Available at: [Link]
-
Fukuda, M., et al. (2013). Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals. Journal of ocular pharmacology and therapeutics, 29(10), 874-879. Available at: [Link]
Sources
- 1. Frontiers | The Anti-allergic Cromones: Past, Present, and Future [frontiersin.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. Disodium cromoglycate, an inhibitor of mas cell degranulation and histamine release induced by phospholipase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of disodium cromoglycate on mast cell-mediated immediate-type allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Effect of cromolyn sodium and deuterium oxide on anaphylactic histamine release from rat peritoneal mast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The inhibition by disodium cromoglycate in vitro of anaphylactically induced histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Inhibition of immediate hypersensitivity reactions by disodium cromoglycate. Requirements for activity in two laboratory models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disodium cromoglycate inhibits activation of human inflammatory cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cromolyn inhibition of mediator release in mast cells derived from mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. karger.com [karger.com]
- 16. karger.com [karger.com]
- 17. In Vitro Antioxidant and Mast Cell Stabilizing Activity of Different Extracts of Vanda Spathulata Flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Frontiers | Mast cell stabilizer disodium cromoglycate improves long-term cognitive impairment after general anesthesia exposure in neonatal mice [frontiersin.org]
- 19. karger.com [karger.com]
- 20. An action of disodium cromoglycate: inhibition of cyclic 3',5'-AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of cAMP phosphodiesterase by disodium cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mast cell - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. karger.com [karger.com]
- 25. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. karger.com [karger.com]
Introduction: A Prophylactic Paradigm in Allergy and Mast Cell Disorders
An In-Depth Technical Guide to the Pharmacological Profile of Cromolyn Sodium
Cromolyn sodium, initially derived from the natural chromone khellin, represents a cornerstone in the prophylactic management of allergic and mast cell-mediated diseases.[1] First identified in the 1960s by researcher Dr. Roger Altounyan, who had asthma himself, its discovery marked a significant shift from symptomatic relief to preventive therapy.[1][2] Unlike antihistamines that counteract mediators after their release, cromolyn sodium takes a preemptive approach by stabilizing mast cells, the primary effector cells in immediate hypersensitivity reactions.[3][4] This guide provides a comprehensive technical overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. We will delve into its unique mechanism of action, pharmacokinetic and pharmacodynamic properties, established clinical applications, and a detailed protocol for assessing its bioactivity.
Core Mechanism of Action: Mast Cell Stabilization
The therapeutic efficacy of cromolyn sodium is fundamentally attributed to its function as a mast cell stabilizer.[2] Mast cells, when activated, undergo degranulation—a process that releases a potent cocktail of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[3][5] Cromolyn sodium effectively inhibits this critical step.
The prevailing mechanism suggests that cromolyn sodium blocks the influx of calcium ions across the mast cell membrane, a crucial trigger for degranulation.[3][6] In an allergic response, the cross-linking of IgE antibodies on the mast cell surface by an allergen initiates a complex signaling cascade. This cascade leads to the opening of calcium channels. By preventing this calcium influx, cromolyn sodium ensures the inflammatory mediators remain sequestered within the cell's granules.[2][3] This action effectively blocks both the immediate (early-phase) allergic response and the subsequent late-phase inflammatory reaction, which is a key differentiator from corticosteroids that primarily inhibit the late response.[1][7] It is important to note that cromolyn sodium possesses no intrinsic antihistaminic, vasoconstrictor, or corticosteroid activity.[6][8]
Pharmacokinetic Profile: The Challenge of Absorption
A defining characteristic of cromolyn sodium is its very poor systemic absorption, which dictates its route of administration for different indications.[9] Its highly polar and lipid-insoluble nature limits its passage across biological membranes.[10]
| Parameter | Value | Source(s) |
| Oral Bioavailability | 0.5% to 2% | [1][4] |
| Absorption (Oral Solution) | ≤ 1% | [6][8] |
| Absorption (Inhalation) | ~8% (of total dose administered) | [6] |
| Absorption (Ophthalmic) | < 0.07% | [1][11] |
| Protein Binding | Not extensively studied due to low absorption | N/A |
| Metabolism | Not significantly metabolized | [12] |
| Half-life | 80 to 90 minutes | [1][4][13] |
| Excretion | Primarily excreted unchanged in feces (~98% of oral dose); absorbed fraction excreted unchanged in bile and urine. | [1][4][8][13] |
This pharmacokinetic profile explains why cromolyn is administered locally (e.g., inhalation for asthma, nasal spray for rhinitis) to achieve therapeutic concentrations at the site of action while minimizing systemic exposure.[6] For gastrointestinal manifestations of mastocytosis, it is given as an oral solution, where its action is largely topical within the GI tract.[8][14]
Pharmacodynamics and Clinical Efficacy
The pharmacodynamic effects of cromolyn sodium are a direct consequence of its mast cell-stabilizing activity. It is a purely prophylactic agent with no bronchodilator or antihistaminic properties, rendering it ineffective for treating acute symptoms.[1][2]
-
Onset of Action : The therapeutic effect is not immediate. For chronic conditions like asthma or mastocytosis, a consistent regimen for 2 to 6 weeks may be required to observe significant clinical improvement.[1][4][8]
-
Duration of Action : A single dose's effect on mast cells lasts for approximately 6 hours, necessitating a multiple-times-daily dosing schedule for continuous control.[1][4]
-
Clinical Applications :
-
Asthma : Used as a prophylactic agent for mild to moderate bronchial asthma, especially in preventing exercise-induced bronchospasm.[1][15][16]
-
Allergic Rhinitis : Administered as a nasal spray for the prevention and treatment of symptoms.[13][17]
-
Allergic Eye Conditions : Used in ophthalmic solutions for conditions like vernal keratoconjunctivitis.[4][11]
-
Mastocytosis : FDA-approved as an oral solution for managing systemic mastocytosis, improving symptoms such as diarrhea, abdominal pain, flushing, headaches, and urticaria.[1][8][15]
-
Off-Label Uses : Investigated for food allergies and inflammatory bowel disease.[1]
-
Experimental Protocol: In Vitro Mast Cell Degranulation Assay
To quantify the mast cell stabilizing activity of cromolyn sodium or novel compounds, the antigen-induced histamine release assay using rat peritoneal mast cells (RPMCs) is a standard, self-validating method.[18]
Objective: To determine the concentration-dependent inhibition of antigen-induced histamine release from sensitized mast cells by a test compound.
Methodology:
-
Mast Cell Isolation:
-
Euthanize male Wistar rats according to institutional guidelines.
-
Inject 15-20 mL of sterile, chilled buffer (e.g., Tyrode's buffer) into the peritoneal cavity.
-
Gently massage the abdomen for 90 seconds to dislodge mast cells.
-
Aspirate the peritoneal fluid and collect it into chilled tubes.
-
Purify the mast cells from the lavage fluid using density gradient centrifugation (e.g., with Percoll or Metrizamide) to achieve >95% purity.
-
-
Passive Sensitization:
-
Resuspend the purified mast cells in a buffered salt solution containing a known concentration of anti-DNP (dinitrophenyl) IgE antibody.
-
Incubate the cells for 2 hours at 37°C to allow the IgE to bind to the FcεRI receptors on the mast cell surface.
-
-
Compound Incubation:
-
Wash the sensitized cells to remove unbound IgE and resuspend them in fresh buffer.
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Pre-incubate the cells with varying concentrations of cromolyn sodium (or test compound) and a vehicle control for 15-30 minutes at 37°C.
-
-
Antigen Challenge & Degranulation Induction:
-
Initiate degranulation by adding an optimal concentration of the antigen, DNP-human serum albumin (DNP-HSA), to each tube.
-
Include a negative control (no antigen) and a positive control for total histamine release (cells lysed with perchloric acid or by sonication).
-
Incubate for 30 minutes at 37°C.
-
-
Histamine Quantification:
-
Stop the reaction by placing the tubes on ice and centrifuging at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine.
-
Quantify the histamine content in the supernatant using a sensitive method like the o-phthalaldehyde (OPT) spectrofluorometric assay or an ELISA kit.[18]
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample relative to the total histamine control.
-
Determine the percentage inhibition of histamine release for each compound concentration relative to the vehicle control (antigen-challenged, no compound).
-
Plot the percentage inhibition against the log concentration of the compound and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[18]
-
Safety and Adverse Event Profile
Cromolyn sodium is generally well-tolerated, with a favorable safety profile largely due to its poor systemic absorption.[7][17] Adverse events are typically mild, transient, and associated with the site of administration.[1][17]
-
Inhalation Route : The most common side effects include transient cough, throat irritation, hoarseness, and occasionally mild wheezing or bronchospasm.[1][17][19]
-
Nasal Route : May cause nasal itching, burning, sneezing, or congestion.[1][17]
-
Oral Route : The most frequently reported adverse events in mastocytosis patients are headache, diarrhea, pruritus, nausea, and abdominal pain.[1][17]
-
Ophthalmic Route : Can cause temporary stinging or burning upon instillation.[19]
Severe anaphylactic reactions are rare but have been reported.[17][20] Caution is advised when prescribing for patients with impaired renal or hepatic function, as the small absorbed fraction is cleared by these routes, and a dosage reduction may be necessary.[8][17][20]
Conclusion and Future Directions
Cromolyn sodium remains a valuable therapeutic agent, distinguished by its prophylactic mechanism of stabilizing mast cells. Its pharmacological profile—characterized by potent local action and minimal systemic absorption—underpins its efficacy and excellent safety record in treating a range of allergic and mast cell-driven diseases. While newer classes of drugs have emerged, the fundamental principle of mast cell stabilization pioneered by cromolyn continues to be a critical strategy in inflammatory disease management. Future research may focus on developing novel mast cell stabilizers with improved bioavailability and pharmacokinetic properties, building on the foundational knowledge established by decades of clinical and experimental experience with cromolyn sodium.
References
- Medfinder. (2026, February 14). How Does Cromolyn Work? Mechanism of Action Explained in Plain English.
- Knight, V. & Geddes, D. M. (2024, October 28). Cromolyn Sodium. In: StatPearls [Internet].
- Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects.
- New York Allergy and Sinus Centers.
- Patsnap Synapse. (2024, June 14).
- Murphy, S., & Kelly, H. W. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma. DICP: The Annals of Pharmacotherapy, 21(1 Pt 1), 22-35.
- MedCentral.
- Bernstein, I. L. (1976). Therapy with Cromolyn Sodium. Annals of Internal Medicine, 85(2), 244-245.
- PubMed. (1987). Cromolyn sodium: a review of mechanisms and clinical use in asthma.
- The EDS Clinic. (2024, October 15). Cromolyn vs Ketotifen and other Antihistamines for MCAS.
- Patsnap Synapse. (2024, July 12). What are the side effects of Cromolyn Sodium?.
- RxList. Cromolyn sodium: Side Effects, Uses, Dosage, Interactions, Warnings.
- PubMed. (1985). Cromolyn sodium: a review.
- YouTube. (2025, January 21). Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
- Health Writer. (2025, December 30). Understanding Cromolyn Sodium: A Key Player in Allergy and Asthma Management.
- U.S. Food & Drug Administration. (2002).
- PDR.net. Gastrocrom - Drug Summary.
- Drugs.com. (2025, September 12). Cromolyn sodium Uses, Side Effects & Warnings.
- Picmonic. Cromolyn (Mast Cell Stabilizers) PDF.
- F.A. Davis.
- ClinicalTrials.gov. (2014, March 21).
- Bausch + Lomb. Cromolyn-Sodium-package-insert.pdf.
- bioRxiv. (2025, September 4).
- BenchChem. Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil.
- PubChem - NIH. Cromolyn | C23H16O11 | CID 2882.
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 3. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 4. macsenlab.com [macsenlab.com]
- 5. A pathway to next-generation mast cell stabilizers identified through the novel Phytomedical Analytics for Research Optimization at Scale data platform | bioRxiv [biorxiv.org]
- 6. pdr.net [pdr.net]
- 7. scispace.com [scispace.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Cromolyn sodium: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pi.bausch.com [pi.bausch.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 14. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 15. medcentral.com [medcentral.com]
- 16. Cromolyn sodium: a review of mechanisms and clinical use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nyallergy.com [nyallergy.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. What are the side effects of Cromolyn Sodium? [synapse.patsnap.com]
- 20. Cromolyn sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Cromolyn Sodium: A Mechanistic Deep Dive into Mast Cell Stabilization and Histamine Release Inhibition
Abstract
Cromolyn sodium, a cornerstone in the management of allergic and mast cell-driven diseases, exerts its therapeutic effect primarily through the stabilization of mast cells, thereby preventing the release of histamine and other potent inflammatory mediators.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning cromolyn sodium's action. We will dissect the intricate signaling cascade of IgE-mediated mast cell activation, pinpoint the critical intervention points of cromolyn sodium, and provide detailed, field-proven protocols for quantifying its inhibitory effects on histamine release. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cromolyn sodium's pharmacology and its application in experimental settings.
Introduction: Beyond Symptom Management
Discovered in the 1960s by Dr. Roger Altounyan, cromolyn sodium emerged from khellin, a natural extract of the Ammi visnaga herb.[1] Initially introduced as an inhaled treatment for asthma, its applications have expanded to include allergic rhinitis, mastocytosis, and allergic eye conditions.[2][3] Unlike antihistamines, which competitively block histamine receptors post-release, cromolyn sodium acts prophylactically.[1] It prevents the degranulation of mast cells, the initial and pivotal event in the allergic cascade, thus inhibiting both immediate and late-phase allergic reactions.[1][4] Its favorable safety profile, stemming from poor systemic absorption, makes it a valuable tool for long-term management.[3][5] Understanding its core mechanism is crucial for optimizing its use and for the development of novel mast cell-stabilizing therapeutics.
The Mast Cell: A Key Player in Allergic Inflammation
Mast cells are tissue-resident immune cells, strategically located at the host-environment interface, such as the skin, airways, and gastrointestinal tract.[6] They are central to type I hypersensitivity reactions. The process begins with sensitization, where Immunoglobulin E (IgE) antibodies, produced in response to an allergen, bind to high-affinity FcεRI receptors on the mast cell surface.[7][8] Upon re-exposure, the multivalent allergen cross-links these IgE-FcεRI complexes, triggering an intracellular signaling cascade that culminates in degranulation—the fusion of intracellular granules with the plasma membrane and the release of pre-formed mediators, most notably histamine.[7][9]
Core Mechanism of Action: Preventing the Trigger
Cromolyn sodium's efficacy lies in its ability to interrupt the mast cell activation sequence before the release of inflammatory mediators. The mechanism is multifaceted, primarily involving the modulation of critical ion fluxes across the mast cell membrane.
Inhibition of Calcium Influx
The influx of extracellular calcium (Ca²⁺) is an indispensable step for mast cell degranulation.[10] The cross-linking of IgE receptors initiates a signaling pathway that leads to the opening of plasma membrane calcium channels. The resulting increase in intracellular Ca²⁺ concentration is the direct trigger for the fusion of histamine-containing granules with the cell membrane.[10]
Cromolyn sodium fundamentally works by blocking this crucial calcium ion transport across the mast cell membrane.[10][11] Evidence suggests that cromolyn does not enter the cell but acts at an external site.[10] Studies have identified a specific cromolyn-binding protein (CBP) on the surface of mast cells and basophils.[12] The binding of cromolyn to this protein, in a Ca²⁺-dependent manner, is thought to allosterically inhibit the function of the associated calcium channel, thereby preventing the influx of calcium required for degranulation.[10][12] This blockade is the primary reason for its mast cell-stabilizing effect.
Modulation of Chloride Channels
In addition to its effects on calcium, cromolyn sodium has been shown to inhibit chloride ion (Cl⁻) flux in mast cells.[13] Agonist stimulation of mast cells activates Cl⁻ currents, which helps to maintain the negative membrane potential necessary to provide a strong electrochemical driving force for Ca²⁺ influx. By inhibiting these chloride channels, cromolyn may further reduce the driving force for calcium entry, complementing its more direct inhibitory effect on calcium channels and contributing to the overall stabilization of the mast cell.[13][14][15]
The following diagram illustrates the IgE-mediated mast cell activation pathway and the points of intervention by cromolyn sodium.
Caption: IgE-mediated mast cell activation and cromolyn's inhibitory action.
Experimental Validation: Methodologies & Protocols
Evaluating the efficacy of cromolyn sodium requires robust and reproducible in vitro assays. The following protocols provide a framework for culturing human mast cells, inducing IgE-mediated degranulation, and quantifying the inhibitory effect of cromolyn on histamine release.
Workflow for Assessing Cromolyn Sodium Efficacy
The overall experimental process follows a standardized sequence designed to ensure accuracy and reproducibility.
Caption: Standard experimental workflow for evaluating cromolyn sodium.
Protocol 1: Human Mast Cell (huMC) Culture and Sensitization
Causality: Primary human mast cells derived from CD34+ progenitors are the gold standard as they most closely represent in vivo physiology, compared to transformed cell lines.[6][16] Sensitization with IgE is required to prime the cells for an allergen-specific response.[17]
Methodology:
-
Culture CD34+ progenitor cells in a suitable medium (e.g., StemSpan™) supplemented with growth factors critical for mast cell differentiation, such as Stem Cell Factor (SCF) and Interleukin-6 (IL-6).[17]
-
Maintain cultures for 6-8 weeks, refreshing the medium weekly until a mature mast cell phenotype is confirmed via immunophenotyping (e.g., flow cytometry for c-Kit/CD117 and FcεRI expression).[6]
-
For sensitization, incubate the mature mast cells overnight (16-18 hours) at 37°C with human myeloma IgE (e.g., 200 ng/mL).[17]
-
After incubation, wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE and resuspend at a concentration of 1x10⁶ cells/mL.
Protocol 2: Histamine Release Inhibition Assay
Causality: This protocol creates a controlled environment to trigger histamine release and measure the inhibitory effect of cromolyn sodium across a range of concentrations, allowing for the determination of an IC₅₀ value. Including positive and negative controls is essential for validating the assay.
Methodology:
-
Assay Setup : Prepare a 96-well plate. Aliquot 50 µL of the sensitized mast cell suspension into each well.
-
Controls :
-
Negative Control (Spontaneous Release) : Add 50 µL of buffer only. This measures baseline histamine release without stimulation.[18]
-
Positive Control (Maximum Release) : Add 50 µL of anti-IgE antibody (e.g., 200 ng/mL). This establishes the maximum degranulation response.[17]
-
Vehicle Control : Add 50 µL of anti-IgE plus the highest volume of solvent used for cromolyn dilution. This ensures the solvent itself has no effect.
-
-
Cromolyn Treatment : To the experimental wells, add 50 µL of cromolyn sodium diluted in buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Pre-incubate for 15 minutes at 37°C.
-
Stimulation : Add 50 µL of anti-IgE antibody to the cromolyn-treated wells and the positive control wells.
-
Incubation : Incubate the plate for 1 hour at 37°C and 5% CO₂.[17]
-
Sample Collection : Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant for histamine quantification.
Protocol 3: Histamine Quantification by ELISA
Causality: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying histamine in biological samples like cell culture supernatants.[18][19]
Methodology:
-
Use a commercially available Histamine ELISA kit and follow the manufacturer's instructions precisely.[19]
-
Briefly, the principle involves adding samples/standards and an HRP-labeled histamine conjugate to a microplate pre-coated with an anti-histamine antibody.
-
The histamine in the sample competes with the HRP-conjugate for antibody binding sites.[19]
-
After washing, a substrate is added, and the color development is inversely proportional to the amount of histamine in the sample.
-
Read the absorbance on a microplate reader and calculate histamine concentrations against the standard curve.
Data Presentation and Interpretation
The results of the histamine release assay should demonstrate a dose-dependent inhibition by cromolyn sodium. The data can be effectively summarized in a table.
| Cromolyn Sodium [µM] | Histamine Released [ng/mL] (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 85.2 ± 5.6 | 0% |
| 1 | 74.1 ± 4.9 | 13.0% |
| 10 | 55.4 ± 3.7 | 35.0% |
| 50 | 43.5 ± 2.9 | 48.9% |
| 100 | 30.7 ± 2.0 | 64.0% |
| 500 | 15.3 ± 1.1 | 82.0% |
| Spontaneous Release | 4.1 ± 0.5 | N/A |
Note: Data are representative and for illustrative purposes.
Calculation: % Inhibition = [ 1 - ( (HistamineCromolyn - HistamineSpontaneous) / (HistamineVehicle - HistamineSpontaneous) ) ] * 100
From this data, an IC₅₀ value (the concentration of cromolyn sodium that inhibits 50% of histamine release) can be calculated using non-linear regression analysis.
Summary and Future Directions
Cromolyn sodium remains a significant therapeutic agent due to its targeted action on mast cells. Its primary mechanism involves the stabilization of the mast cell membrane through the inhibition of essential calcium and chloride ion fluxes, thereby preventing antigen-induced degranulation and the release of histamine.[1][11][13] The experimental protocols detailed herein provide a robust framework for investigating these effects in a controlled laboratory setting.
Future research should continue to focus on the precise molecular identity and regulation of the cromolyn-binding protein and its associated ion channels. A deeper understanding of these targets could pave the way for the development of next-generation mast cell stabilizers with enhanced potency and specificity, offering improved therapeutic options for a wide range of allergic and inflammatory diseases.
References
-
Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28). National Center for Biotechnology Information. [Link]
-
Cromolyn Sodium | Mechanism of action, Uses & Side effects. (2022, September 21). Macsen Labs. [Link]
-
What is Cromolyn Sodium used for? (2024, June 14). Patsnap Synapse. [Link]
-
Cromolyn Sodium Oral Solution, Concentrate. (n.d.). U.S. Food and Drug Administration. [Link]
-
Bernstein, I. L. (1985). Cromolyn sodium: a review of mechanisms and clinical use in asthma. PubMed. [Link]
-
Ishizaka, T. (n.d.). Activation of mast cells for mediator release through IgE receptors. PubMed. [Link]
-
The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. (n.d.). ResearchGate. [Link]
-
Okano, M. (2021). Roles of IgE and Histamine in Mast Cell Maturation. PMC. [Link]
-
Thong, B. Y. (2022). Evidence for histamine release in chronic inducible urticaria – A systematic review. Frontiers in Allergy. [Link]
-
How Does Cromolyn Work? Mechanism of Action Explained in Plain English. (2026, February 14). Medfinder. [Link]
-
Cromolyn vs Ketotifen and other Antihistamines for MCAS. (2024, October 15). The EDS Clinic. [Link]
-
Wilson, J. L. (2014). An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations. PMC. [Link]
-
Mrug, S. (2018). Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats. PMC. [Link]
-
Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. [Link]
-
Okano, M. (2021). Roles of IgE and Histamine in Mast Cell Maturation. PubMed. [Link]
-
Cromolyn (Mast Cell Stabilizers) PDF. (n.d.). Picmonic. [Link]
-
Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis. (n.d.). PubMed. [Link]
-
Roles of IgE and Histamine in Mast Cell Maturation. (n.d.). Okayama University. [Link]
-
Cromolyn sodium inhibited degranulation and releasing cytokines of mast cells. (n.d.). ResearchGate. [Link]
-
Disodium cromoglycate stabilizes mast cell degranulation while reducing the number of hemoglobin-induced microvascular leaks in rat mesentery. (2004, May 15). PubMed. [Link]
-
Histamine ELISA Assay Kit. (n.d.). Northwest Life Science Specialties. [Link]
-
Histamine-Release. (n.d.). IBL International. [Link]
-
Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. (n.d.). PubMed. [Link]
-
Cromolyn (Mast Cell Stabilizers). (n.d.). Picmonic. [Link]
-
Roles of IgE and Histamine in Mast Cell Maturation. (2025, October 15). ResearchGate. [Link]
-
Clinical Guideline cromolyn sodium oral concentrate. (n.d.). Oscar Health. [Link]
-
Howse, P. D. (1984). Influence of Albuterol, Cromolyn Sodium and Ipratropium Bromide on the Airway and Circulating Mediator Responses to Allergen Bronchial Provocation in Asthma. American Review of Respiratory Disease. [Link]
-
Inhibition of Mast Cell Degranulation With Cromolyn Sodium Exhibits Organ-Specific Effects in Polycystic Kidney (PCK) Rats. (2018, June 3). PubMed. [Link]
-
The significance of chloride in the inhibitory action of disodium cromoglycate on immunologically-stimulated rat peritoneal mast cells. (2011, September 15). PubMed. [Link]
-
Mazurek, N. (1980). A binding site on mast cells and basophils for the anti-allergic drug cromolyn. PubMed. [Link]
-
Non-specific effects of calcium entry antagonists in mast cells. (n.d.). SpringerLink. [Link]
-
[The relationship between Ca++ ions and a protein specific to cromolyn in the degranulation of mast cells and basophils in the rat]. (n.d.). PubMed. [Link]
-
Alton, E. W. (1996). Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma. PubMed. [Link]
-
Effect of Chemical and Physical Enhancers on the Skin Permeation of Cromolyn Sodium. (n.d.). University of the Pacific. [Link]
-
cromolyn sodium: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Mast Cell Assays. (n.d.). Charles River Laboratories. [Link]
-
Mast Cell Activation Test (MAT). (n.d.). Springer Nature Experiments. [Link]
-
Mast Cells : Methods and Protocols. (n.d.). University of Victoria Libraries. [Link]
-
Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus. (n.d.). PubMed. [Link]
-
Weng, Z. (2012). Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans. PLOS One. [Link]
-
Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. (2022, March 9). PubMed. [Link]
-
Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatocytes and hepatic stellate cells. (n.d.). ResearchGate. [Link]
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 3. macsenlab.com [macsenlab.com]
- 4. Cromolyn sodium: a review of mechanisms and clinical use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Roles of IgE and Histamine in Mast Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. picmonic.com [picmonic.com]
- 10. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 12. [The relationship between Ca++ ions and a protein specific to cromolyn in the degranulation of mast cells and basophils in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloride transport and the actions of nedocromil sodium and cromolyn sodium in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cromolyn Sodium - LKT Labs [lktlabs.com]
- 15. The significance of chloride in the inhibitory action of disodium cromoglycate on immunologically-stimulated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mast Cell Overview | Thermo Fisher Scientific - AT [thermofisher.com]
- 17. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. nwlifescience.com [nwlifescience.com]
Beyond the Mast Cell: A Technical Guide to the Evolving Molecular Targets of Cromolyn Sodium
Preamble: Re-evaluating a Classic Anti-Allergic Agent
For decades, cromolyn sodium has been a cornerstone in the management of allergic disorders, its mechanism of action largely attributed to the stabilization of mast cells and subsequent inhibition of histamine release.[1][2] However, a growing body of evidence compels us to look beyond this classical explanation. This guide synthesizes current research to provide an in-depth technical exploration of cromolyn sodium's molecular targets beyond the mast cell, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the nuanced interactions of cromolyn with a variety of cell types and molecular pathways, revealing a more complex and intriguing pharmacological profile than previously understood.
The Expanding Immunomodulatory Landscape of Cromolyn Sodium
While its effect on mast cells is well-documented, cromolyn sodium exerts significant immunomodulatory effects on a broader range of immune cells.[3][4] This section will explore these non-mast cell targets, detailing the molecular mechanisms and experimental evidence that underpin these interactions.
Microglia: Shifting the Balance in Neuroinflammation
Microglia, the resident immune cells of the central nervous system, play a pivotal role in neuroinflammatory processes.[5] Recent studies have illuminated cromolyn's ability to modulate microglial activity, suggesting its potential in neurodegenerative diseases.[1][3]
Cromolyn has been shown to suppress the secretion of pro-inflammatory cytokines and chemokines from activated microglia. In a study utilizing the human microglial cell line HMC3, cromolyn and a fluorinated analog dramatically reduced the secretion of a wide spectrum of inflammatory mediators, including IL-1β, IL-6, IL-8, IFN-γ, CXCL10, CCL2, CCL3, and CCL4, following activation by TNF-α.[1][5][6] This suggests a direct action on microglia to dampen the inflammatory cascade.
The proposed mechanism for this effect involves the modulation of key signaling pathways, including PI3K/Akt/mTOR, NF-κB, and GSK-3β.[7] By targeting proteins upstream of these pathways, cromolyn can influence the expression of a wide array of genes involved in inflammation and fibrosis.[7] Furthermore, cromolyn has been observed to promote a shift in microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory and phagocytic M2 phenotype.[5][8][9] This is supported by evidence of increased microglial phagocytosis of amyloid-β42 (Aβ42) in the presence of cromolyn.[7]
Experimental Workflow: Assessing Cromolyn's Impact on Microglial Cytokine Release
Caption: Workflow for evaluating cromolyn's effect on microglial cytokine release.
| Cytokine/Chemokine | Inhibition by Cromolyn (3 µM) | Reference |
| IL-1β | > 40% | [5][6] |
| IL-6 | > 40% | [5][6] |
| IL-8 | ~26% | [5][6] |
| IFN-γ | > 40% | [5][6] |
| CXCL10 (IP-10) | Significant reduction | [6] |
| CCL2 (MCP-1) | Significant reduction | [6] |
| CCL3 (MIP-1α) | Significant reduction | [6] |
| CCL4 (MIP-1β) | Significant reduction | [6] |
Eosinophils and Neutrophils: Attenuating Pro-inflammatory Responses
Cromolyn sodium has also demonstrated inhibitory effects on eosinophils and neutrophils, key players in allergic inflammation and asthma.[4][10][11] Studies have shown that cromolyn can suppress eosinophilic inflammation, as evidenced by a reduction in blood and sputum eosinophil counts and eosinophil cationic protein (ECP) levels in patients with aspirin-intolerant asthma.[10][11] While one study suggested cromolyn has anti-eosinophilic properties, a randomized controlled trial on eosinophilic esophagitis did not find a significant reduction in esophageal eosinophilia.[12]
Cromolyn's impact on these granulocytes extends to the inhibition of chemotaxis. In vitro studies have shown that cromolyn sodium can inhibit the chemotaxis of both neutrophils and eosinophils induced by various chemotactic factors.[13]
| Cell Type | Chemoattractant | Cromolyn Sodium IC50 | Reference |
| Neutrophils | PAF | ~10⁻⁸ M | [13] |
| ZAS | ~10⁻⁷ - 10⁻⁶ M | [13] | |
| FMLP | ~10⁻⁷ M | [13] | |
| LTB4 | ~10⁻⁶ M | [13] | |
| Eosinophils | ZAS | ~10⁻⁷ M | [13] |
Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a density gradient centrifugation method.
-
Chemoattractant Preparation: Prepare solutions of chemoattractants (e.g., PAF, fMLP) at optimal concentrations in a suitable buffer.
-
Cromolyn Sodium Incubation: Pre-incubate the isolated neutrophils with varying concentrations of cromolyn sodium.
-
Boyden Chamber Assembly: Assemble a Boyden chamber with a microporous membrane separating the upper and lower wells.
-
Cell Loading: Load the cromolyn-treated neutrophils into the upper wells.
-
Chemoattractant Loading: Load the chemoattractant solutions into the lower wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow for cell migration.
-
Cell Staining and Counting: After incubation, fix and stain the membrane. Count the number of migrated cells in multiple high-power fields using a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each cromolyn concentration compared to the control (no cromolyn).
Unraveling Novel Molecular Targets of Cromolyn Sodium
Beyond its effects on specific immune cells, research has begun to identify novel molecular targets for cromolyn sodium, offering new avenues for understanding its diverse pharmacological actions.
G Protein-Coupled Receptor 35 (GPR35): A Promising Candidate
GPR35, an orphan G protein-coupled receptor, has emerged as a significant target for cromolyn sodium.[14][15][16] Studies have demonstrated that cromolyn acts as a potent agonist at human GPR35.[14][15]
Activation of GPR35 by cromolyn initiates signaling through multiple pathways. It has been shown to couple to Gαi/o and Gα13 subunits, leading to downstream effects such as the inhibition of adenylyl cyclase and activation of RhoA, respectively.[17] Additionally, agonist binding to GPR35 promotes the recruitment of β-arrestin-2, a key protein in receptor desensitization and G protein-independent signaling.[18][17]
The logEC50 values for cromolyn disodium at human GPR35 have been reported to be approximately -6.7 to -7.2 in calcium flux and inositol phosphate accumulation assays, respectively.[14]
Signaling Pathway: Cromolyn-Mediated GPR35 Activation
Caption: Cromolyn activation of GPR35 and downstream signaling pathways.
Experimental Protocol: β-Arrestin Recruitment Assay for GPR35 Activation
This protocol is adapted for a commercially available assay system (e.g., PathHunter®).[18]
-
Cell Seeding: Seed CHO-K1 cells stably co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system into a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of cromolyn sodium and a reference agonist.
-
Compound Addition: Add the compound dilutions to the wells containing the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection Reagent Addition: Add the detection reagent, which contains the substrate for the enzyme fragment complementation system.
-
Signal Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.
S100 Proteins: A Calcium-Dependent Interaction
Another intriguing area of research is the interaction of cromolyn with members of the S100 protein family, a group of small, calcium-binding proteins involved in a variety of cellular processes.[19][20][21] Affinity chromatography studies have shown that cromolyn binds to several S100 proteins, including S100A1, S100A12, and S100A13, in a calcium-dependent manner.[19][20][21][22] This interaction is thought to inhibit the degranulation process in mast cells and may have broader implications for other inflammatory pathways.[20]
The binding of cromolyn to S100 proteins has been shown to disrupt their interaction with downstream targets, such as the Receptor for Advanced Glycation Endproducts (RAGE).[23] For instance, the binding of cromolyn to S100P has been demonstrated to block its interaction with RAGE.[23]
Sensory Nerves: A Role in Nociception
There is evidence to suggest that cromolyn can modulate the activity of sensory nerve fibers.[24] This is supported by findings that topical cromolyn can reduce allergen-induced pruritus (itching) without affecting the wheal response, suggesting an effect on sensory C-fiber nerve activation rather than mast cell degranulation.[6]
More specifically, cromolyn has been shown to inhibit the prostaglandin E2 (PGE2)-mediated sensitization of the transient receptor potential cation channel subfamily V member 1 (TRPV1) in cultured sensory neurons.[24] This effect is dependent on GPR35, further linking the GPR35 agonist activity of cromolyn to its effects on the nervous system.[24]
Cromolyn's Impact on Non-Immune Cells: The Case of Liver Fibrosis
The therapeutic potential of cromolyn sodium may extend beyond inflammatory conditions to fibrotic diseases. Studies have identified cromolyn as a potential anti-fibrotic agent that targets both hepatocytes and hepatic stellate cells (HSCs), the primary cell type involved in liver fibrosis.[25][26][27][28]
In vitro studies have shown that cromolyn can ameliorate the activation of HSCs and reduce collagen accumulation.[26][28] Furthermore, it has been found to compromise the TGF-β-induced epithelial-mesenchymal transition (EMT) and replicative senescence in hepatocytes, both of which are associated with fibrogenesis.[26]
The mechanism underlying these anti-fibrotic effects is likely multifactorial, involving the inhibition of histamine release from hepatic mast cells and potentially the direct modulation of hepatocyte and HSC function.[25][27]
Experimental Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This is a widely used in vivo model to study liver fibrosis.[29]
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Fibrosis: Administer CCl4 (diluted in corn oil) via intraperitoneal injection twice a week for a period of 4-8 weeks.
-
Cromolyn Sodium Treatment: Administer cromolyn sodium (e.g., 50 mg/kg) daily via intraperitoneal injection, starting either before or after the initiation of CCl4 treatment.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Histological Analysis: Perform histological staining of liver sections (e.g., Hematoxylin and Eosin, Sirius Red) to assess the degree of fibrosis and collagen deposition.
-
Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) and markers of fibrosis (e.g., hyaluronic acid).
-
Gene and Protein Expression Analysis: Analyze the expression of genes and proteins related to fibrosis (e.g., collagen I, α-SMA, TGF-β) in liver tissue using techniques such as qRT-PCR and Western blotting.
Concluding Remarks and Future Directions
The evidence presented in this guide clearly demonstrates that the pharmacological profile of cromolyn sodium is far more complex than its traditional classification as a mast cell stabilizer would suggest. Its interactions with microglia, eosinophils, neutrophils, sensory nerves, and hepatic cells, mediated by targets such as GPR35 and S100 proteins, open up exciting new avenues for research and drug development.
For the researcher, this expanded understanding of cromolyn's molecular targets provides a rationale for investigating its therapeutic potential in a wider range of diseases, including neurodegenerative disorders, chronic inflammatory conditions, and fibrotic diseases. For the drug development professional, the identification of novel targets like GPR35 presents opportunities for the design of more potent and selective modulators with improved therapeutic profiles.
Future research should focus on elucidating the precise molecular details of cromolyn's interactions with these non-mast cell targets, including the determination of binding affinities, the mapping of binding sites, and the comprehensive characterization of downstream signaling pathways. Such studies will be instrumental in fully realizing the therapeutic potential of this venerable anti-allergic agent.
References
- BenchChem. (2025). Application Note: Monitoring GPR35 Activation using a β-Arrestin Recruitment Assay.
-
Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific reports, 11(1), 8054. [Link]
-
Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific reports, 11(1), 8054. [Link]
-
Yang, Y., Lu, J., Wu, J., Summer, S., Whoriskey, J., Saris, C., & Reagan, J. D. (2010). G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Pharmacology, 86(1), 1–5. [Link]
-
Elmaleh, D. R., Wang, Y. J., & Monteagudo, A. (2021). Cromolyn platform suppresses fibrosis and inflammation, promotes microglial phagocytosis and neurite outgrowth. Scientific reports, 11(1), 22161. [Link]
- Gupta, R. (2022). Regulation of Visceral Nociception by GPR35. University of Cambridge.
-
Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific reports, 11(1), 8054. [Link]
-
Wang, Y. J., Monteagudo, A., Downey, M. A., Ashton-Rickardt, P. G., & Elmaleh, D. R. (2021). Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3). Scientific reports, 11(1), 8054. [Link]
-
Okada, M., Tokumitsu, H., & Kobayashi, R. (2002). Interaction of S100 proteins with the antiallergic drugs, olopatadine, amlexanox, and cromolyn: identification of putative drug binding sites on S100A1 protein. Biochemical and biophysical research communications, 292(4), 1023–1030. [Link]
-
Shishibori, T., Oyama, Y., Matsushita, O., Yamashita, K., Furuichi, H., Okabe, A., & Kobayashi, R. (1999). Three distinct anti-allergic drugs, amlexanox, cromolyn and tranilast, bind to S100A12 and S100A13 of the S100 protein family. The Biochemical journal, 338 ( Pt 3), 583–589. [Link]
-
Bhuiyan, T. A., Smith, D. R., & Price, T. J. (2026). Cromolyn inhibits PGE2-mediated sensitisation of TRPV1 in a GPR35-dependent manner in sensory neurons. bioRxiv. [Link]
- Mackenzie, A. E., Fds, R. C. S., & Milligan, G. (2014). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in pharmacology, 5, 23.
-
Jenkins, L., Brea, J., Smith, N. J., & Milligan, G. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS pharmacology & translational science, 3(4), 654–665. [Link]
- Donato, R., Cannon, B. R., Sorci, G., Riuzzi, F., Hsu, K., Weber, D. J., & Geczy, C. L. (2017). The S100 Protein Family as Players and Therapeutic Targets in Pulmonary Diseases. American journal of respiratory and critical care medicine, 196(4), 426–437.
- Wright, N. T., & Prosser, B. L. (2016). S100A1: Structure, Function, and Therapeutic Potential. Journal of molecular and cellular cardiology, 98, 135–145.
-
Pharmacy Times. (2016). Common Asthma Drug Linked to Potential Liver Disease Prevention. [Link]
- Bruijnzeel, P. L., Warringa, R. A., Kok, P. T., & Kreukniet, J. (1990). Inhibition of neutrophil and eosinophil induced chemotaxis by nedocromil sodium and sodium cromoglycate. British journal of pharmacology, 99(4), 798–802.
-
Okada, M., Tokumitsu, H., & Kobayashi, R. (2002). Interaction of S100 Proteins with the Antiallergic Drugs, Olopatadine, Amlexanox, and Cromolyn: Identification of Putative Drug Binding Sites on S100A1 Protein. Biochemical and biophysical research communications, 292(4), 1023–1030. [Link]
- Leclerc, E., Sturchler, E., & Heizmann, C. W. (2022). A Structural Perspective on Calprotectin as a Ligand of Receptors Mediating Inflammation and Potential Drug Target. International journal of molecular sciences, 23(7), 3789.
-
Kim, K. H., Hong, S. S., & Lee, T. R. (2015). Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatocytes and hepatic stellate cells. Experimental & molecular medicine, 47(12), e200. [Link]
-
Yang, Y., Lu, J., Wu, J., Summer, S., Whoriskey, J., Saris, C., & Reagan, J. D. (2010). G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. Pharmacology, 86(1), 1–5. [Link]
-
Yang, Y., Lu, J., Wu, J., Summer, S., Whoriskey, J., Saris, C., & Reagan, J. D. (2010). G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium. Pharmacology, 86(1), 1-5. [Link]
- Arshad, M. I., Pique-Gili, M., & Abos, G. (2006). Effect of Cromolyn on S100P Interactions With RAGE and Pancreatic Cancer Growth and Invasion in Mouse Models. JNCI: Journal of the National Cancer Institute, 98(24), 1809–1823.
-
Baylor College of Medicine. (2016). Common Asthma Drug Could Prevent Liver Disease, Reduce Need for Liver Transplants. [Link]
- Andrea, T., & Chris, A. L. (2014). A Randomized, Double-blind, Placebo-controlled Study of the Use of Oral Cromolyn Sodium for the Treatment of Eosinophilic Esophagitis.
-
Shishibori, T., Oyama, Y., Matsushita, O., Yamashita, K., Furuichi, H., Okabe, A., & Kobayashi, R. (1997). Two distinct anti-allergic drugs, amlexanox and cromolyn, bind to the same kinds of calcium binding proteins, except calmodulin, in bovine lung extract. Biochemical and biophysical research communications, 238(2), 432–437. [Link]
-
Hubscher, T. T. (1977). Eosinophil degranulation. Monitoring by interference contrast microscopy. Immunological communications, 6(1), 19–33. [Link]
- Mackenzie, A. E. (2016). Investigation of a role for GPR35 as a novel therapeutic target in cardiovascular disease. Enlighten Theses.
- Mackenzie, A. E., Fds, R. C. S., & Milligan, G. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British journal of pharmacology, 162(4), 927–940.
-
Kim, K. H., Hong, S. S., & Lee, T. R. (2015). Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatocytes and hepatic stellate cells. Experimental & molecular medicine, 47(12), e200. [Link]
- Starkel, P., & Leclercq, I. A. (2011). Experimental models of liver fibrosis.
-
Masaki, T., & Chiba, T. (2001). Cromolyn sodium suppresses eosinophilic inflammation in patients with aspirin-intolerant asthma. Annals of allergy, asthma & immunology : official publication of the American College of Allergy, Asthma, & Immunology, 87(2), 146–150. [Link]
-
Puzzovio, P. G., Brüggemann, T. R., Pahima, H., Vasconcellos, A., Ben-Zimra, M., Shoseyov, D., ... & Levi-Schaffer, F. (2022). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. Pharmacological research, 178, 106172. [Link]
- Laperchia, C., & Rajan, R. (2022). Manipulating Macrophage/Microglia Polarization to Treat Glioblastoma or Multiple Sclerosis. International journal of molecular sciences, 23(3), 1629.
-
Masaki, T., & Chiba, T. (2001). Cromolyn sodium suppresses eosinophilic inflammation in patients with aspirin-intolerant asthma. Annals of allergy, asthma & immunology : official publication of the American College of Allergy, Asthma, & Immunology, 87(2), 146–150. [Link]
- Zampell, J. C., & El-Haj, A. (2016).
- Andrea, T., & Chris, A. L. (2018). A randomized, double-blind, placebo-controlled study of the use of viscous oral cromolyn sodium for the treatment of eosinophilic esophagitis. FirstWord Pharma.
- Zhao, Y., & Zhao, W. (2022). Microglia Polarization From M1 to M2 in Neurodegenerative Diseases. Frontiers in aging neuroscience, 14, 819354.
Sources
- 1. Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cromolyn platform suppresses fibrosis and inflammation, promotes microglial phagocytosis and neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Microglia Polarization From M1 to M2 in Neurodegenerative Diseases [frontiersin.org]
- 10. Cromolyn sodium suppresses eosinophilic inflammation in patients with aspirin-intolerant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [discoverx.com]
- 14. karger.com [karger.com]
- 15. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Interaction of S100 proteins with the antiallergic drugs, olopatadine, amlexanox, and cromolyn: identification of putative drug binding sites on S100A1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Three distinct anti-allergic drugs, amlexanox, cromolyn and tranilast, bind to S100A12 and S100A13 of the S100 protein family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Two distinct anti-allergic drugs, amlexanox and cromolyn, bind to the same kinds of calcium binding proteins, except calmodulin, in bovine lung extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. biorxiv.org [biorxiv.org]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatocytes and hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Common Asthma Drug Could Prevent Liver Disease, Reduce Need for Liver Transplants [news.bswhealth.com]
- 28. researchgate.net [researchgate.net]
- 29. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Cromolyn Sodium and Its Derivatives
This guide provides an in-depth exploration of the synthetic chemistry underpinning cromolyn sodium, a cornerstone mast cell stabilizer, and its structurally diverse derivatives. We will dissect the established synthetic routes to the core scaffold and delve into the strategic modifications designed to enhance its pharmacological profile and expand its therapeutic applications. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of the causality behind the synthesis and the structure-activity relationships that guide modern drug design in this chemical space.
Introduction: The Enduring Legacy of Cromolyn Sodium
Cromolyn sodium, first introduced in 1968, is a non-steroidal anti-inflammatory agent renowned for its unique mechanism of action as a mast cell stabilizer.[1] Unlike antihistamines, which block the action of already-released histamine, cromolyn prevents the degranulation of mast cells, thereby inhibiting the release of histamine, leukotrienes, and other inflammatory mediators that trigger allergic responses.[2][3][4][5] This prophylactic action makes it valuable in the management of bronchial asthma, allergic rhinitis, and mastocytosis.[4][6]
The discovery of cromolyn was a landmark in medicinal chemistry, stemming from structural modifications of a natural product, khellin, extracted from the Mediterranean plant Ammi visnaga.[4][7][8][9] While effective, the clinical utility of cromolyn sodium is hampered by its poor oral bioavailability (less than 2%), necessitating administration via inhalation or as a localized solution.[4] This limitation has been the primary impetus for the development of derivatives, aiming to improve pharmacokinetic properties, enhance potency, and create novel diagnostic tools.
The Cromolyn Scaffold: Synthetic Strategies and Mechanistic Considerations
The structure of cromolyn (cromoglicic acid) is a symmetrical dimer of two chromone-2-carboxylic acid rings linked by a 2-hydroxypropyloxy bridge.[10][11] Its synthesis is a classic example of convergent synthesis, with two primary, well-established routes.
Core Synthetic Pathway Overview
The synthesis converges on the formation of the diether linkage and the construction of the chromone rings. The sequence of these key steps defines the two main approaches.
Sources
- 1. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. youtube.com [youtube.com]
- 4. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 6. Cromolyn sodium: a review of mechanisms and clinical use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Khellin - Wikipedia [en.wikipedia.org]
- 10. Cromolyn Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Oral Cromolyn Sodium
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the bioavailability and pharmacokinetics of oral cromolyn sodium. It is designed to move beyond a simple recitation of facts to offer a deeper understanding of the scientific principles and experimental methodologies that underpin our knowledge of this compound. As Senior Application Scientists, our goal is to synthesize established data with practical, field-proven insights to empower researchers in their own investigations.
Section 1: Core Pharmacokinetic Profile of Oral Cromolyn Sodium
Cromolyn sodium, when administered orally, exhibits a unique and challenging pharmacokinetic profile characterized by extremely low systemic absorption. Understanding this fundamental property is critical for its clinical application and for the development of future oral formulations.
Absorption: The Gastrointestinal Barrier
Oral cromolyn sodium is poorly absorbed from the gastrointestinal tract. Following oral administration, no more than 1% of a dose is absorbed in humans, with the remainder being excreted in the feces[1][2]. Some studies have reported a bioavailability ranging from 0.5% to 2%[3][4][5]. This limited absorption is a key determinant of its clinical use, primarily for local effects within the GI tract, such as in the management of mastocytosis[1][6].
The physicochemical properties of cromolyn sodium contribute to its low permeability across the intestinal epithelium. It is a highly polar, water-soluble molecule, which hinders its passive diffusion across the lipid-rich cell membranes of the intestinal mucosa[7].
Distribution, Metabolism, and Excretion: A Rapid Clearance
The small fraction of cromolyn sodium that is absorbed into the systemic circulation is not extensively distributed into tissues. Due to its ionized and lipid-insoluble nature at physiological pH, it does not readily cross most biological membranes[7].
Cromolyn sodium is not metabolized in the body. The absorbed portion is rapidly excreted unchanged, with approximately equal amounts eliminated in the bile and urine[5][8]. The unabsorbed majority of the oral dose is excreted in the feces[1][3][4].
The elimination half-life of cromolyn sodium is relatively short, estimated to be between 80 to 90 minutes[3][4]. This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations for any systemic effects, although its primary use relies on local action in the gut.
Summary of Key Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Oral Bioavailability | < 1% - 2% | [1][3][4][5][9] |
| Time to Peak Plasma Concentration (Tmax) | ~22 minutes (inhalation) | [10] |
| Elimination Half-life (t½) | 80 - 90 minutes | [3][4] |
| Metabolism | Not metabolized | [5][8] |
| Primary Route of Excretion (unabsorbed) | Feces | [1][3][4] |
| Primary Route of Excretion (absorbed) | Urine and Bile (unchanged) | [5][8] |
Section 2: Methodologies for Pharmacokinetic Characterization
The accurate determination of cromolyn sodium's pharmacokinetic profile, especially given its low systemic levels, requires sensitive and robust analytical methods and well-designed experimental protocols.
Bioanalytical Methods for Quantification
The low plasma concentrations of cromolyn sodium following oral administration necessitate highly sensitive analytical techniques for its quantification.
2.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the bioanalysis of cromolyn sodium due to its high sensitivity and selectivity. A validated LC-MS/MS method has been successfully used in human plasma with a lower limit of quantitation (LLOQ) of 0.313 ng/mL[3].
Protocol: LC-MS/MS for Cromolyn Sodium in Human Plasma
-
Sample Preparation:
-
To 0.5 mL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a two-step liquid-liquid extraction. First, an acidic extraction to remove basic and neutral interferences, followed by a basic extraction to isolate the acidic cromolyn sodium.
-
Evaporate the final organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Run Time: A short run time of approximately 6 minutes can be achieved[3].
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both cromolyn sodium and the internal standard to ensure selectivity and accurate quantification.
-
2.1.2. High-Performance Liquid Chromatography (HPLC)
While less sensitive than LC-MS/MS, HPLC with UV detection can be employed for the analysis of cromolyn sodium, particularly in pharmaceutical formulations. For biological samples, a validated RP-HPLC method has been developed for its estimation in human plasma, with an LLOQ of 10 µg/mL[8].
In Vitro Models for Absorption Studies
In vitro models are invaluable for investigating the mechanisms of drug absorption and for screening potential absorption enhancers.
2.2.1. Caco-2 Cell Monolayers
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is widely used to assess the permeability of orally administered drugs.
Protocol: Caco-2 Permeability Assay for Cromolyn Sodium
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transport Studies:
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the cromolyn sodium solution (with or without potential absorption enhancers) to the apical (AP) side of the monolayer.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
Analyze the concentration of cromolyn sodium in the BL samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
In Vivo Models for Pharmacokinetic Studies
Animal models are essential for determining the in vivo pharmacokinetic parameters of a drug.
2.3.1. Rat Model
The rat is a commonly used animal model for oral pharmacokinetic studies of cromolyn sodium[1][7].
Protocol: Oral Pharmacokinetic Study of Cromolyn Sodium in Rats
-
Animal Handling: Use male Sprague-Dawley rats, fasted overnight before dosing.
-
Dosing: Administer cromolyn sodium orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 15, 30, 60, 90, 120, 180, 240, and 360 minutes) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for cromolyn sodium concentration using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.
Section 3: Strategies for Enhancing Oral Bioavailability
The extremely low oral bioavailability of cromolyn sodium presents a significant challenge for its systemic delivery. Research has focused on formulation strategies to improve its absorption.
Absorption Enhancers
One promising approach is the use of absorption enhancers, which are compounds that facilitate the transport of drugs across the intestinal epithelium.
3.1.1. Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC)
SNAC is a well-studied oral absorption enhancer that has been shown to improve the bioavailability of cromolyn sodium. Studies using Caco-2 cell monolayers have demonstrated that SNAC significantly increases the permeability of cromolyn without causing measurable cell damage[9][11]. The proposed mechanism involves a non-covalent interaction between SNAC and cromolyn, which may reduce the hydration of the cromolyn molecule and optimize its hydrophobicity for absorption[9][11].
Novel Formulation Approaches
Advanced formulation strategies are being explored to overcome the challenges of poor bioavailability[12]. While not yet widely applied to oral cromolyn sodium, these approaches hold future promise:
-
Lipid-based delivery systems: Encapsulating cromolyn sodium in lipid carriers could enhance its absorption through the lymphatic system.
-
Amorphous solid dispersions: Stabilizing cromolyn sodium in a high-energy, non-crystalline form could improve its dissolution and subsequent absorption.
Section 4: Visualizing Key Concepts and Workflows
The Challenge of Oral Cromolyn Sodium Absorption
Caption: The gastrointestinal barrier to oral cromolyn sodium absorption.
Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study of oral cromolyn sodium.
Section 5: Conclusion and Future Directions
The pharmacokinetics of oral cromolyn sodium are defined by its very poor absorption, lack of metabolism, and rapid excretion of the small absorbed fraction. This profile has traditionally limited its use to local gastrointestinal applications. However, a thorough understanding of the underlying mechanisms of its poor permeability and the development of sensitive bioanalytical methods have opened avenues for research into enhancing its oral bioavailability.
Future research should continue to focus on the development and optimization of novel formulation strategies, such as the use of absorption enhancers and advanced drug delivery systems. A deeper understanding of the interactions between cromolyn sodium and the intestinal epithelium at a molecular level will be crucial for the rational design of more effective oral formulations. Such advancements could potentially expand the therapeutic applications of this well-established mast cell stabilizer to systemic conditions.
References
-
Baughman, R. A., et al. (2001). Oral Absorption Enhancement of Cromolyn Sodium Through Noncovalent Complexation. Pharmaceutical Research, 18(12), 1766-1772. [Link]
-
Lin, Z. J., et al. (2003). Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma. Journal of Chromatography B, 788(1), 159-166. [Link]
-
Leone, A. M., et al. (1996). Oral delivery of sodium cromolyn: preliminary studies in vivo and in vitro. Journal of Controlled Release, 40(1-2), 121-127. [Link]
-
Wassenaar, W., et al. (2020). Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer. Pulmonary Pharmacology & Therapeutics, 62, 101915. [Link]
-
U.S. Food and Drug Administration. (2018). Cromolyn Sodium Oral Solution, Concentrate. [Link]
-
Davis's Drug Guide. (n.d.). Cromolyn. [Link]
-
Oscar Health. (2022). Clinical Guideline cromolyn sodium oral concentrate. [Link]
- Google Patents. (2004).
-
PharmaQuest. (n.d.). Validated RP-HPLC method for estimation of sodium cromoglycate in human plasma. [Link]
-
Maher, S., et al. (2008). Mechanistic understanding of oral drug absorption enhancement of cromolyn sodium by an amino acid derivative. Journal of Pharmaceutical Sciences, 97(11), 5115-5126. [Link]
- Google Patents. (2004).
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
TSI Journals. (2016). Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. [Link]
-
Patara Pharma, LLC. (2014). Evaluation of Pharmacokinetics, Relative Bioavailability, and Safety of PA-101 in Healthy Subjects, Patients with Systemic Mastocytosis and Allergic Asthma. [Link]
-
The Ritedose Corporation. (n.d.). Cromolyn Sodium Oral Solution (Concentrate). [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ritedose.com [ritedose.com]
- 3. Development and validation of a sensitive liquid chromatographic-tandem mass spectrometric method for the determination of cromolyn sodium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved bioavailability of cromolyn sodium using inhaled PA101 delivered via eFlow® nebulizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Oral delivery of sodium cromolyn: preliminary studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academia.edu [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/41045 [onderzoekmetmensen.nl]
- 11. Oral absorption enhancement of cromolyn sodium through noncovalent complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. upm-inc.com [upm-inc.com]
Methodological & Application
Application Note: In Vivo Evaluation of Cromolyn Sodium in a Murine Model of OVA-Induced Allergic Inflammation
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol.
Introduction & Mechanistic Rationale
Cromolyn Sodium (CS) is a foundational prophylactic therapeutic in the management of allergic conditions, including allergic asthma, rhinitis, and conjunctivitis. As a Senior Application Scientist, I often see researchers struggle to replicate human allergic responses in preclinical models due to improper timing of drug administration or a misunderstanding of the underlying cellular mechanisms.
To successfully evaluate CS or benchmark novel mast cell (MC) stabilizers against it, one must design a self-validating experimental system grounded in the drug's precise mechanism of action.
The Dual-Mechanism of Mast Cell Stabilization
Unlike antihistamines that block receptors post-degranulation, CS acts prophylactically to prevent the release of inflammatory mediators (histamine, leukotrienes, prostaglandins) in the first place.
-
Calcium Channel Blockade: The classical mechanism of CS involves the inhibition of extracellular calcium (Ca²⁺) influx across the mast cell membrane following IgE-FcεRI crosslinking. Without this calcium surge, the intracellular phosphorylation cascades required for vesicle fusion and degranulation cannot proceed [1].
-
Annexin-A1 (Anx-A1) Pathway: Recent biochemical studies indicate a secondary, active anti-inflammatory mechanism. CS stimulates the phosphorylation and externalization of Annexin-A1, an endogenous protein that binds to formyl peptide receptors (FPRs) on the mast cell surface to actively suppress degranulation [2].
Caption: Mechanistic signaling pathway of Cromolyn Sodium on Mast Cells.
In Vivo Model Selection: The OVA-Induced Asthma Model
To evaluate CS in vivo, the Ovalbumin (OVA)-induced chronic allergic airway disease model in BALB/c mice is the gold standard.
Causality of Experimental Choices:
-
Strain Selection (BALB/c): BALB/c mice are inherently prone to developing a Th2-skewed immune response, making them the ideal background for IgE-mediated allergic models.
-
Adjuvant Usage (Alum): OVA alone is a weak immunogen. Co-administering OVA with Aluminum Hydroxide (Alum) via intraperitoneal (IP) injection is critical. Alum physically aggregates the antigen for slow release and strongly biases the immune system toward a Th2 profile (IL-4, IL-5, IL-13), which is required for class-switching to IgE.
-
Prophylactic Dosing Timing: Because CS prevents degranulation but cannot reverse it, the drug must be administered 30 to 60 minutes prior to the aerosolized OVA challenge. Administering CS post-challenge will yield false-negative efficacy data [3].
Caption: In vivo experimental timeline for the OVA-induced allergic asthma mouse model.
Detailed Step-by-Step Protocol
This protocol establishes a self-validating system: the inclusion of a Vehicle control validates baseline health, the OVA-only group validates the successful induction of the disease phenotype, and the OVA + CS group measures therapeutic rescue.
Reagent Preparation
-
Sensitization Emulsion: Dissolve 20 µg of Ovalbumin (Grade V) and 2 mg of Aluminum Hydroxide (Alum) in 200 µL of sterile PBS per mouse. Mix thoroughly to ensure a stable emulsion.
-
Challenge Solution: Dissolve OVA in sterile saline to a final concentration of 1% (w/v) for nebulization.
-
Cromolyn Sodium Solution: Prepare CS at 20 mg/mL in sterile saline for aerosol delivery, or 50 mg/kg for IP injection, depending on the desired route of administration[3].
Sensitization Phase (Days 0 and 14)
-
Restrain the BALB/c mouse securely.
-
Inject 200 µL of the OVA/Alum emulsion intraperitoneally (IP) into the lower right quadrant of the abdomen.
-
Repeat this identical sensitization step on Day 14 to boost the Th2 and IgE response.
Treatment & Challenge Phase (Days 21 to 27)
Perform this cycle daily for 7 consecutive days.
-
Treatment: Administer Cromolyn Sodium (20 mg/mL via ultrasonic nebulizer for 15 minutes, or 50 mg/kg via IP injection) to the treatment cohort. Administer equivalent saline to the OVA-only and Vehicle control cohorts.
-
Incubation: Wait exactly 60 minutes to allow CS to achieve peak mast cell stabilization.
-
Challenge: Place mice in a whole-body inhalation chamber. Nebulize the 1% OVA solution using an ultrasonic nebulizer for 20 to 30 minutes. (Vehicle controls receive nebulized saline).
Endpoint Data Collection (Day 28)
-
Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR using whole-body barometric plethysmography (measuring enhanced pause, Penh) in response to increasing doses of aerosolized methacholine.
-
Sample Collection: Euthanize the mice. Collect blood via cardiac puncture for serum IgE ELISA.
-
Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea and lavage the lungs with 3 x 0.5 mL of cold PBS. Centrifuge the BALF to pellet cells for differential counting (eosinophils, neutrophils, macrophages).
-
Histology: Perfuse and fix the left lung lobe in 10% neutral buffered formalin. Stain sections with Hematoxylin & Eosin (H&E) for inflammatory infiltration and Periodic Acid-Schiff (PAS) for goblet cell hyperplasia and mucus hypersecretion[3].
Data Acquisition & Expected Outcomes
A successful model will demonstrate massive eosinophilic infiltration and mucus hypersecretion in the OVA-challenged group. CS treatment should significantly attenuate these parameters, particularly late-phase mucus secretion and airway resistance.
Note: CS is highly effective at reducing mucus hypersecretion and AHR, though its effect on total BALF eosinophilia can sometimes be partial depending on the severity of the challenge [3].
Quantitative Data Summary Table
| Experimental Parameter | Vehicle (Healthy Control) | OVA + Saline (Asthma Model) | OVA + Cromolyn Sodium (Treated) |
| Total BALF Cell Count | |||
| BALF Eosinophils (%) | |||
| Serum OVA-Specific IgE | Undetectable | High ( | Moderate ( |
| Airway Resistance (Penh) | Baseline | ||
| PAS+ Goblet Cells (Mucus) |
References
-
Cao, M., & Gao, Y. (2024). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology.[Link]
-
Yazid, S., Sinniah, A., Solito, E., Calder, V., & Flower, R. J. (2013). Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1. PLoS One.[Link]
-
Koyama, H., Tokuyama, K., Nishimura, H., Mizuno, T., Mayuzumi, H., & Ohki, Y. (2005). Effect of Disodium Cromoglycate on Airway Mucus Secretion during Antigen-Induced Late Asthmatic Responses in a Murine Model of Asthma. International Archives of Allergy and Immunology.[Link]
Application Note: Mast Cell Stabilization Assay Using Cromolyn Sodium
Abstract
This application note details a robust protocol for assessing the mast cell stabilizing efficacy of Cromolyn Sodium (DSCG) using the RBL-2H3 (Rat Basophilic Leukemia) cell line. Unlike antihistamines which block receptors downstream, Cromolyn acts prophylactically to impede the degranulation machinery itself.[1][2][3] This guide utilizes the
Scientific Background & Mechanism[1][2][4][5][6]
The RBL-2H3 Model
While human mast cells (HMC-1, LAD2) exist, the RBL-2H3 line remains the industry standard for screening stabilization compounds due to its high expression of Fc
-
Critical Caveat: Cromolyn exhibits species-specific efficacy. It is highly potent in rodent peritoneal mast cells (and RBL-2H3) but shows variable/lower efficacy in human lung mast cells. Researchers must acknowledge RBL-2H3 as a mechanistic screening model, not a perfect proxy for human clinical pharmacodynamics.
Mechanism of Action
Cromolyn does not antagonize histamine. Instead, it stabilizes the mast cell membrane, likely by blocking specific chloride channels or modulating calcium gating (Ca
-
The Pathway: Antigen crosslinks IgE-bound Fc
RI Syk activation PLC activation IP3 production Ca release/influx Degranulation . -
Cromolyn Intervention: Acts upstream of fusion, effectively "locking" the granules inside the cell.
The Reporter: -Hexosaminidase
-hexosaminidase (
Figure 1: Signal transduction pathway of mast cell degranulation and the putative inhibitory nodes of Cromolyn Sodium.
Materials & Reagents
| Reagent/Equipment | Specification | Purpose |
| Cell Line | RBL-2H3 (ATCC CRL-2256) | Model system. Must be Passage < 20. |
| Sensitization | Monoclonal Anti-DNP IgE (Clone SPE-7) | Primes the Fc |
| Trigger | DNP-BSA (Dinitrophenyl-Albumin) | Crosslinks IgE to trigger release. |
| Test Compound | Cromolyn Sodium (DSCG) | Mast cell stabilizer.[3][5] |
| Substrate | p-nitrophenyl-N-acetyl- | Chromogenic substrate for |
| Assay Buffer | Tyrode’s Buffer (with Ca | Physiological buffer for reaction. |
| Lysis Buffer | 1% Triton X-100 in Tyrode’s | Solubilizes membranes for "Total" control. |
| Stop Solution | 0.1 M Na | Stops reaction & develops yellow color. |
| Plate Reader | Absorbance at 405 nm | Detection. |
Experimental Protocol
Phase 1: Cell Preparation & Sensitization
Timing: 24 hours prior to assay
-
Harvest: Detach RBL-2H3 cells using Trypsin-EDTA.
-
Expert Insight: Do not over-trypsinize. RBL cells are adherent; excessive trypsin damages the surface receptors needed for the assay.
-
-
Seeding: Plate cells at 5
10 cells/well in a 96-well flat-bottom plate. -
Sensitization: Add Anti-DNP IgE (typically 0.1 - 0.5
g/mL) directly to the culture medium. -
Incubation: Incubate overnight (16–24 hours) at 37°C, 5% CO
.
Phase 2: The Degranulation Assay
Timing: Day of experiment (approx. 3 hours)
Step 1: Washing (Critical)
-
Wash cells 2x with 200
L pre-warmed Tyrode’s Buffer. -
Why: Removes unbound IgE and serum factors that interfere with the assay.
Step 2: Cromolyn Pre-Incubation (Prophylaxis)
-
Add 80
L of Tyrode’s Buffer containing Cromolyn Sodium at varying concentrations (e.g., 1 M – 1000 M). -
Incubate for 30 minutes at 37°C.
-
Expert Insight: Cromolyn is a stabilizer, not a reversal agent.[1][2][3] If you add it after or simultaneously with the trigger, efficacy drops significantly.
Step 3: Triggering (Degranulation)
-
Add 20
L of DNP-BSA (Antigen) to reach a final concentration of 50–100 ng/mL. -
Controls:
-
Spontaneous: Buffer only (no DNP-BSA).
-
Total Release: Add 1% Triton X-100 (lyses 100% of granules).
-
-
Incubate for 1 hour at 37°C .
Step 4: Substrate Reaction
-
Centrifuge plate (300 x g, 5 min) to pellet any detached cells (optional but recommended).
-
Transfer 30
L of supernatant from each well into a new 96-well plate. -
Add 30
L of Substrate Solution (p-NAG dissolved in 0.1 M Citrate Buffer, pH 4.5). -
Incubate for 1 hour at 37°C .
-
Note: The reaction is colorless at this stage.
-
Step 5: Stop & Develop
-
Add 100
L of Stop Solution (Carbonate Buffer, pH 10.0). -
Chemistry: The high pH stops the enzyme and deprotonates the p-nitrophenol product, turning it bright yellow .
Step 6: Measurement
-
Read absorbance at 405 nm immediately.
Figure 2: Step-by-step workflow for the Cromolyn Sodium stabilization assay.
Data Analysis
To quantify the stabilizing effect of Cromolyn, calculate the Percentage of Degranulation for each well:
-
OD
: Supernatant from Cromolyn + DNP-BSA treated cells. -
OD
: Supernatant from buffer-only treated cells (Background leakage). -
OD
: Supernatant from Triton X-100 lysed cells (100% granule content).
Calculate Inhibition:
Troubleshooting & Self-Validation (E-E-A-T)
This section ensures the protocol is "self-validating." If these controls fail, the data is invalid.
| Issue | Probable Cause | Corrective Action |
| Low Total Release Signal | Substrate pH incorrect | Ensure p-NAG is dissolved in Citrate Buffer (pH 4.5) . The enzyme is inactive at neutral pH. |
| No Color Development | Stop solution pH too low | The p-nitrophenol chromophore requires pH > 9.0 to turn yellow. Check Carbonate buffer pH.[4] |
| High Spontaneous Release | Cell stress / Old cells | Use cells < Passage 20. Handle gently during washing (pipette down the side of the well). |
| Cromolyn Ineffective | Incorrect timing | Cromolyn must be added before DNP-BSA. Co-treatment often results in 0% inhibition. |
| High Variation | Uneven cell plating | Use a cell strainer before plating to ensure single-cell suspension. |
References
-
Siraganian, R. P. (1974). Automated histamine analysis for in vitro allergy testing. Journal of Immunology, 113(4), 1052-1057.
-
Naal, R. M., et al. (2004). A high-throughput fluorometric assay for the measurement of mast cell degranulation. Journal of Immunological Methods, 293(1-2), 21-27.
-
Theoharides, T. C., et al. (1980). Antiallergic drug cromolyn may inhibit histamine secretion by regulating phosphorylation of a mast cell protein. Science, 207(4426), 80-82.
-
Passante, E., & Frankish, N. (2009). The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell. Inflammation Research, 58(11), 737-745.
Sources
- 1. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 2. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. picmonic.com [picmonic.com]
- 6. elabscience.com [elabscience.com]
- 7. atcc.org [atcc.org]
Application Note: Benchmarking Mast Cell Stabilization using Cromolyn Sodium in the Passive Cutaneous Anaphylaxis (PCA) Model
Introduction & Mechanistic Rationale
The Passive Cutaneous Anaphylaxis (PCA) model is a gold-standard in vivo assay for evaluating Type I hypersensitivity and the efficacy of novel anti-allergic compounds [1]. The reaction is driven by the cross-linking of antigen to immunoglobulin E (IgE) bound to high-affinity FcεRI receptors on the surface of tissue-resident mast cells. This cross-linking triggers rapid degranulation, releasing vasoactive mediators (e.g., histamine, leukotrienes) that increase local vascular permeability.
Cromolyn sodium (disodium cromoglycate) is a classical mast cell stabilizer widely used as a positive control in PCA assays. Unlike antihistamines that block receptor binding post-release, cromolyn acts prophylactically by inhibiting intracellular calcium influx and modulating Annexin-A1 pathways, thereby preventing the degranulation event entirely [2].
Critical Field Insight (Species Selection): While PCA is commonly performed in both mice and rats, cromolyn sodium exhibits profound species-specific efficacy. It potently inhibits IgE-dependent mast cell activation in rats at doses of 10 mg/kg. However, murine mast cells are notoriously resistant to cromolyn in vivo; even at doses up to 100 mg/kg, cromolyn fails to significantly inhibit Evans blue extravasation in wild-type mice[3]. Therefore, the rat PCA model is strictly recommended when using cromolyn sodium as a reference standard to avoid false-negative benchmarking.
Pathway Visualization
Fig 1: Mechanism of Action of Cromolyn Sodium in IgE-Mediated Mast Cell Degranulation.
Experimental Design & Causality
A robust PCA protocol relies on precision in timing and quantification. The methodology described below is designed as a self-validating system:
-
Dye Selection: Evans Blue dye binds tightly to serum albumin. When histamine induces vascular leakiness, the albumin-dye complex extravasates into the tissue, providing a quantifiable surrogate for degranulation [4].
-
Prophylactic Dosing: Because cromolyn does not antagonize released mediators, it must be administered shortly before or simultaneously with the antigen challenge to effectively stabilize the mast cell membrane.
-
Extraction Solvent: Formamide is used for tissue extraction instead of acetone/KOH because it allows for complete dye recovery without degrading the Evans Blue molecule, ensuring high spectrophotometric accuracy.
Step-by-Step Methodology
Reagents & Materials
-
Animals: Wistar or Sprague-Dawley Rats (Male, 200-250g)
-
Sensitization Reagent: Monoclonal Anti-DNP IgE
-
Challenge Antigen: DNP-HSA (Dinitrophenyl conjugated to Human Serum Albumin)
-
Tracer: Evans Blue Dye (0.5% in sterile saline)
-
Reference Drug: Cromolyn Sodium (dissolved in saline)
-
Extraction Buffer: Formamide (Analytical grade)
Phase 1: Sensitization (Day 0)
-
Anesthetize the rat using isoflurane.
-
Shave the dorsal skin carefully to avoid mechanical irritation, which can cause non-specific mast cell degranulation.
-
Inject 50 µL of Anti-DNP IgE (e.g., 0.5 µ g/site ) intradermally (i.d.) into the right dorsal skin (Test Site).
-
Inject 50 µL of sterile PBS intradermally into the left dorsal skin (Control Site).
-
Allow 24 to 48 hours for the IgE to bind to the FcεRI receptors on tissue mast cells.
Phase 2: Treatment & Challenge (Day 1 or 2)
-
Prepare a challenge solution containing 1 mg/mL DNP-HSA and 0.5% Evans Blue in sterile saline.
-
Administer Cromolyn Sodium (10 mg/kg) intravenously (i.v.) via the tail vein. (Causality Note: IV administration ensures immediate systemic distribution, critical for a drug with a short half-life).
-
Exactly 10 minutes post-treatment, inject 1 mL/kg of the DNP-HSA/Evans Blue challenge solution i.v. via the tail vein.
-
Monitor the animal for 30 minutes. A blue spot will visibly develop at the sensitized site due to plasma extravasation.
Phase 3: Tissue Harvesting & Dye Extraction
-
Euthanize the animal 30 minutes post-challenge. (Timing is critical; extravasation peaks at 15-30 minutes, and delayed harvesting leads to dye clearance).
-
Excise the skin patches (approx. 1 cm diameter) from both the IgE-sensitized and PBS-control sites using a biopsy punch to ensure uniform tissue area.
-
Mince the tissue samples and place each into a microcentrifuge tube containing 1 mL of formamide.
-
Incubate the tubes at 63°C for 18 hours (overnight) to completely extract the Evans Blue dye into the supernatant.
Phase 4: Spectrophotometric Quantification
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the tissue debris.
-
Transfer 200 µL of the supernatant into a 96-well microplate.
-
Measure the optical density (OD) at 620 nm using a microplate reader.
-
Calculate the dye concentration using a standard curve of Evans Blue dissolved in formamide.
Workflow Visualization
Fig 2: Experimental Workflow for the Passive Cutaneous Anaphylaxis (PCA) Model.
Data Interpretation & Expected Results
Efficacy is determined by calculating the percentage inhibition of vascular permeability compared to the vehicle-treated group. The self-validating nature of this assay requires the PBS control site to exhibit negligible OD620, confirming that the extravasation is strictly IgE-mediated.
Table 1: Expected Quantitative Outcomes in Rat PCA Model (Dose-Response of Cromolyn Sodium)
| Treatment Group | Dose (mg/kg, i.v.) | Mean OD 620nm (± SD) | % Inhibition of Extravasation |
| Vehicle (Sensitized + Challenge) | 0 | 0.85 ± 0.12 | 0% |
| Cromolyn Sodium | 1 | 0.60 ± 0.09 | ~29% |
| Cromolyn Sodium | 10 | 0.15 ± 0.05 | ~82% |
| Naive (PBS Control Site) | 0 | 0.08 ± 0.02 | N/A (Baseline) |
Note: Data represents typical spectrophotometric absorbance values. >80% inhibition at 10 mg/kg confirms successful mast cell stabilization in the rat model.
Self-Validation & Troubleshooting
-
High Background in Control Sites: If the PBS-injected site turns blue, it indicates non-specific vascular damage. This is typically caused by poor intradermal injection technique or mechanical trauma during shaving. Ensure a 27G or finer needle is used.
-
Dye Saturation Limits: If the OD620 exceeds 1.5, the spectrophotometer may be outside its linear range. Dilute the formamide extract 1:2 or 1:5 and re-read to ensure accurate quantification.
-
Lack of Response in Vehicle Group: Verify the biological activity of the Anti-DNP IgE and DNP-HSA. IgE degrades rapidly if subjected to multiple freeze-thaw cycles.
References
-
Charles River Laboratories. "Passive Cutaneous Anaphylaxis (PCA) Model." Charles River In Vivo Pharmacology.[Link]
-
Yazid, S., et al. "Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1." PLOS ONE (2013).[Link]
-
Oka, T., et al. "Evidence questioning cromolyn's effectiveness and selectivity as a mast cell stabilizer in mice." Laboratory Investigation (2012).[Link]
-
Kojima, T., et al. "Measuring Local Anaphylaxis in Mice." Journal of Visualized Experiments (2014).[Link]
cromolyn sodium as a tool to study mast cell biology
Application Notes & Protocols
Topic: Cromolyn Sodium as a Tool for the Interrogation of Mast Cell Biology
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Cromolyn Sodium in Mast Cell Research
Introduction: Beyond a Simple Stabilizer
For decades, cromolyn sodium has been a cornerstone in the management of allergic conditions like asthma and mastocytosis.[1][2] Its classical definition as a "mast cell stabilizer" is functionally accurate but belies the nuanced utility of this molecule as a precise tool in the modern research laboratory.[3][4] Unlike antihistamines that merely block the effects of histamine after its release, cromolyn acts prophylactically, preventing mast cell degranulation and the subsequent release of a potent cocktail of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[1][3][5]
This guide moves beyond the clinical application of cromolyn sodium to reframe it as an indispensable pharmacological tool for dissecting mast cell function. We will explore its mechanism of action, provide detailed protocols for its application in both in vitro and in vivo settings, and discuss the critical considerations for experimental design and data interpretation. The objective is to empower researchers to leverage cromolyn sodium not just to inhibit mast cell activation, but to precisely probe its contribution to complex biological processes, from allergic inflammation to neuroinflammation and beyond.
Core Mechanism of Action: Stabilizing the Gatekeeper
Mast cell activation, most classically, is initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the cell surface.[6] This event triggers a complex intracellular signaling cascade culminating in an influx of extracellular calcium (Ca2+), a critical step for the fusion of granular membranes with the plasma membrane and the release of their contents (degranulation).
Cromolyn sodium exerts its primary inhibitory effect by modulating this calcium influx.[2][3] While the exact molecular target was debated for years, evidence suggests it involves the inhibition of chloride channels and potential agonism of the G-protein-coupled receptor 35 (GPR35).[7][8] By preventing the necessary ion flux, cromolyn effectively "stabilizes" the mast cell, holding the granular contents in check.[3]
It is crucial to understand that cromolyn is not a bronchodilator or a direct antagonist of inflammatory mediators.[2][5] Its action is preventative. This characteristic dictates its use in experimental design; it must be administered before the activating stimulus.
Figure 1: Simplified signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of cromolyn sodium.
Application I: In Vitro Analysis of Mast Cell Degranulation
The most direct application of cromolyn sodium is to confirm the role of mast cell degranulation in an in vitro co-culture system or to screen for mast cell-stabilizing compounds. The rat basophilic leukemia (RBL-2H3) cell line is a common surrogate for mucosal mast cells, while cultured human or mouse bone marrow-derived mast cells (BMMCs) provide more physiologically relevant models.[9][10]
Key Experimental Readouts:
The degree of degranulation is typically quantified by measuring the activity of granule-resident enzymes released into the supernatant.
-
β-Hexosaminidase Assay: A robust and cost-effective colorimetric assay.
-
Tryptase Assay: Tryptase is stored almost exclusively in mast cell granules, making its release a highly specific marker of mast cell activation.[11]
-
Histamine Assay: Can be measured by ELISA or other immunoassays.
Protocol: In Vitro Mast Cell Degranulation Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of cromolyn sodium on IgE-mediated degranulation.
1. Cell Culture & Sensitization: a. Culture your mast cells of choice (e.g., RBL-2H3, primary BMMCs) according to established protocols.[9][12] b. Seed cells in a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well for RBL-2H3) and allow them to adhere overnight. c. Causality: Sensitize the cells by incubating them overnight with anti-DNP IgE (e.g., 0.5-1.0 µg/mL). This "loads" the FcεRI receptors, preparing them for activation. Without this step, the antigen challenge will not trigger a response.
2. Cromolyn Pre-treatment: a. Prepare a stock solution of cromolyn sodium in a suitable buffer (e.g., Tyrode's buffer, PBS). A typical stock is 100 mM in water.[13] b. Gently wash the sensitized cells twice with buffer to remove unbound IgE. c. Add cromolyn sodium at various concentrations (e.g., 1 µM to 1 mM) to the appropriate wells.[14] Include a "vehicle control" well containing only the buffer. d. Causality: Pre-incubate the cells with cromolyn for 15-30 minutes at 37°C. This pre-incubation period is critical for the drug to engage its targets and stabilize the cell before the degranulation trigger is applied.[5]
3. Stimulation (Antigen Challenge): a. Prepare the stimulating agent. For IgE-sensitized cells, this is typically DNP-HSA (e.g., 10-100 ng/mL). b. Add the antigen to all wells except the "unstimulated" or "spontaneous release" control wells. c. Incubate for 30-60 minutes at 37°C. This timeframe is usually sufficient for maximal degranulation.
4. Supernatant Collection & Lysis: a. After incubation, place the plate on ice to stop the reaction. b. Centrifuge the plate (e.g., 400 x g for 5 minutes at 4°C) to pellet the cells.[15] c. Carefully collect the supernatant from each well for mediator analysis (this contains the released enzymes). d. To determine the total amount of mediator within the cells, lyse the remaining cell pellets (including a "total release" control well) with a lysis buffer (e.g., 0.1% Triton X-100).[15]
5. Quantification (β-Hexosaminidase Assay Example): a. Add a sample of the supernatant (and lysate) to a new 96-well plate. b. Add the substrate solution (p-nitrophenyl N-acetyl-β-D-glucosaminide, PNAG) and incubate at 37°C for 60-90 minutes.[15] c. Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3). d. Read the absorbance at 405 nm.
6. Data Analysis: a. Calculate the percentage of mediator release for each condition using the formula: % Release = (Stimulated Release - Spontaneous Release) / (Total Release - Spontaneous Release) * 100 b. Plot the % Release against the concentration of cromolyn sodium to determine its inhibitory profile and calculate an IC50 value.
Figure 2: Experimental workflow for an in vitro mast cell degranulation inhibition assay.
Quantitative Data Summary: In Vitro Parameters
| Parameter | Cell Type | Typical Range | Reference |
| Cromolyn Concentration | Human Jejunal Mucosa | 3x10⁻⁶ M - 3x10⁻⁵ M | [14] |
| Cromolyn Concentration | RBL-2H3 Cells | 10 µM - 1 mM | [10] |
| Antigen (DNP-HSA) | IgE-sensitized cells | 10 - 100 ng/mL | [15] |
| Pre-incubation Time | Most cell types | 15 - 30 min | [5][15] |
| Stimulation Time | Most cell types | 20 - 60 min | [15] |
Application II: In Vivo Investigation of Mast Cell Contributions
Cromolyn sodium is an invaluable tool for implicating mast cell activation in various animal models of disease. Its use can help determine if mast cell degranulation is a key initiating event in a pathological process.
Common In Vivo Models:
-
Passive Cutaneous Anaphylaxis (PCA): A classic model to study IgE-mediated allergic reactions in the skin.
-
Allergic Airway Inflammation: Models of asthma where allergens like ovalbumin (OVA) or house dust mite (HDM) are used to induce inflammation.[16]
-
Allergic Peritonitis: An intraperitoneal model to study local allergic inflammation and cell recruitment.[17]
Protocol: Murine Model of Allergic Airway Inflammation
This protocol describes a general approach to assess the effect of cromolyn sodium on airway hyperresponsiveness and inflammation.
1. Sensitization Phase: a. Sensitize mice (e.g., BALB/c) via intraperitoneal (i.p.) injection of an allergen such as Ovalbumin (OVA) mixed with an adjuvant like Alum on days 0 and 7. This builds the systemic IgE response.
2. Challenge Phase: a. On days 14, 15, and 16, challenge the mice with the allergen intranasally or via aerosol inhalation to induce an allergic response in the lungs.
3. Cromolyn Administration: a. Causality: Cromolyn has low oral bioavailability and a short half-life, so i.p. injection or direct inhalation is required.[1][18] Administer cromolyn sodium (e.g., 1-10 mg/kg, i.p.) approximately 15-30 minutes before each allergen challenge.[5][19] This timing is critical to ensure the mast cells in the airways are stabilized prior to encountering the allergen. A vehicle control group (saline) is essential.
4. Assessment of Outcomes (24-48 hours after last challenge): a. Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing doses of methacholine using a plethysmograph. b. Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell influx (especially eosinophils) via cell counting and differential staining. c. Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E for inflammation, PAS for mucus production). d. Cytokine Analysis: Measure levels of cytokines like IL-4, IL-5, and IL-13 in the BAL fluid by ELISA or multiplex assay.
5. Data Interpretation: a. A significant reduction in AHR, eosinophil counts in the BAL, mucus production, and Th2 cytokine levels in the cromolyn-treated group compared to the vehicle-treated group strongly implicates mast cell degranulation as a critical upstream event in the pathogenesis of the airway inflammation.
Important Considerations & Nuances
-
Species Specificity: Cromolyn exhibits differential effects between species. It is notably more potent on human mast cells compared to murine mast cells.[7][16][17] This is a critical consideration when translating findings from mouse models to human biology.
-
Beyond Stabilization: Recent studies show cromolyn may have immunomodulatory actions beyond simple mast cell stabilization. For example, it can increase the release of the anti-inflammatory cytokine IL-10 from human mast cells and may also affect eosinophil function directly.[16][17][20] Researchers should be aware that the observed in vivo effects may not be solely due to the inhibition of degranulation.
-
Organ-Specific Effects: The local microenvironment can influence mast cell phenotype and their response to stabilizers. Cromolyn has been shown to have different effects on cyst growth in the liver versus the kidney in a rat model of polycystic kidney disease, highlighting the importance of context.[21]
-
Not for all Tissues: Cromolyn is highly effective in the lung but has been shown to be ineffective at preventing IgE-mediated skin reactions in humans, suggesting tissue-specific differences in mast cell responsiveness.[22]
Conclusion: A Precision Tool for Modern Research
Cromolyn sodium is far more than a historical anti-allergy drug; it is a precision instrument for the modern researcher. By understanding its prophylactic mechanism of action and applying it within well-controlled experimental designs, scientists can effectively isolate and study the specific contributions of mast cell degranulation to a vast array of physiological and pathological processes. Its continued use, guided by the principles and protocols outlined here, will undoubtedly lead to new insights into the multifaceted roles of the mast cell in health and disease.
References
- Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28).
- How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder. (2026, February 14). Medfinder.
- What is Cromolyn Sodium used for? - Patsnap Synapse. (2024, June 14).
- Cromolyn Sodium | Mechanism of action, Uses & Side effects - Macsen Labs. (2022, September 21). Macsen Labs.
- Cromolyn (Mast Cell Stabilizers) - Asthma Agents - Pharmacology - Picmonic for Medicine. Picmonic.
- Puzzovio, P. G., et al. (2022). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. The Hebrew University of Jerusalem.
- Mast Cells : Methods and Protocols.
- Puzzovio, P. G., et al. (2022).
- Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation | Request PDF.
- G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. (2010). PubMed.
- An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell popul
- Cromolyn sodium | Calcium/Potassium Channel | GSK-3 - TargetMol. TargetMol.
- Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. School of Pharmacy, The Hebrew University of Jerusalem.
- Cromolyn Sodium - Drug Targets, Indications, Patents - Patsnap Synapse.
- The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology.
- Cromolyn (Cromoglycate) | Mast Cell Stabilizer - MedchemExpress.com. MedchemExpress.
- CROMOLYN SODIUM - Inxight Drugs.
- Ting, S., et al. (1983). Cromolyn does not modulate human allergic skin reactions in vivo. Journal of Allergy and Clinical Immunology.
- Mast Cell Overview | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
- In vitro and ex vivo models for evaluating drugs that quiesce mast cells, models for mast cell degranulation in geographic atrophy choroid. (2018).
- Mast cells: Methods and protocols. (2017).
- Weiss, E. C. P. (2025). Culturing HMC1.2 human mast cells. protocols.io.
- Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024). Frontiers in Immunology.
- Selbekk, B. H. (1979).
- Mast Cell Degranul
- Inhibition of Mast Cell Degranulation With Cromolyn Sodium Exhibits Organ-Specific Effects in Polycystic Kidney (PCK)
- How to measure degranulation assay for suspension cells? (2021).
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 3. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 4. macsenlab.com [macsenlab.com]
- 5. Cromolyn (Mast Cell Stabilizers) - Asthma Agents - Pharmacology - Picmonic for Medicine [picmonic.com]
- 6. researchgate.net [researchgate.net]
- 7. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CROMOLYN SODIUM [drugs.ncats.io]
- 9. Mast Cell Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. protocols.io [protocols.io]
- 13. Cromolyn sodium | Calcium/Potassium Channel | GSK-3 | TargetMol [targetmol.com]
- 14. The effect of disodium cromoglycate on in vitro mast cell degranulation in human jejunal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cris.huji.ac.il [cris.huji.ac.il]
- 17. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. | בית הספר לרוקחות [pharmacyschool.huji.ac.il]
- 21. Inhibition of Mast Cell Degranulation With Cromolyn Sodium Exhibits Organ-Specific Effects in Polycystic Kidney (PCK) Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cromolyn does not modulate human allergic skin reactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cromolyn Sodium in Neuroscience Research
Targeting Neuroinflammation and Protein Aggregation via Mast Cell and Microglial Modulation
Abstract
Cromolyn sodium (disodium cromoglycate), traditionally utilized as a mast cell stabilizer for asthma and allergic rhinitis, has emerged as a potent pleiotropic agent in neuroscience. Recent investigations identify it as a neuroprotective candidate capable of modulating the immune landscape of the Central Nervous System (CNS). Its mechanism involves the dual inhibition of mast cell degranulation and the transition of microglia from a pro-inflammatory (M1-like) to a pro-phagocytic (M2-like) phenotype. Furthermore, cromolyn acts as a GPR35 agonist and directly inhibits amyloid-beta (A
Mechanism of Action in the CNS
Cromolyn sodium operates through three distinct but synergistic pathways in the CNS:
-
Mast Cell Stabilization: It inhibits the release of histamine and pro-inflammatory cytokines (TNF-
, IL-1 ) from CNS-resident and perivascular mast cells, preventing blood-brain barrier (BBB) disruption. -
Microglial Modulation: It induces a phenotypic shift in microglia, enhancing the phagocytosis of A
plaques while suppressing neurotoxic cytokine secretion.[1] -
Direct Amyloid Interaction: It binds to A
monomers and oligomers, interfering with their assembly into toxic fibrils. -
GPR35 Agonism: It activates G-protein-coupled receptor 35 (GPR35), which is expressed in nociceptors and glia, providing anti-nociceptive and anti-inflammatory signaling.
Visualization: Mechanistic Pathway
Figure 1: Multi-target mechanism of cromolyn sodium leading to neuroprotection.
Application 1: Alzheimer's Disease (Amyloid Clearance)[2][3]
In Vivo Protocol: Chronic Systemic Administration (Mouse)
This protocol is validated for APP/PS1 and Tg2576 transgenic mouse models to reduce soluble A
Reagents:
-
Cromolyn Sodium salt (High purity, >98%)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
0.22
m syringe filters
Protocol:
-
Preparation: Dissolve cromolyn sodium in sterile PBS to a concentration of 3.15 mg/mL . Vortex until clear. Filter sterilize.
-
Note: Prepare fresh weekly and store at 4°C.
-
-
Dosing: Administer 3.15 mg/kg via intraperitoneal (IP) injection.
-
Frequency: Daily for acute studies (1 week) or 3 times/week for chronic studies (3 months).
-
Volume: Standardize to 10 mL/kg (e.g., 0.3 mL for a 30g mouse).
-
-
Endpoint Analysis:
In Vitro Protocol: Microglial Phagocytosis Assay
Cell Line: BV2 (murine microglia) or HMC3 (human microglia).
Protocol:
-
Seeding: Plate BV2 cells at
cells/well in a 24-well plate. Allow adherence (24h). -
Treatment: Treat cells with Cromolyn Sodium (10
M, 100 M, or 1 mM ) for 16 hours.[1][4]-
Control: Vehicle (PBS) only.
-
-
A
Challenge: Add Fluorescently-labeled A 42 (e.g., HiLyte™ Fluor 488-A 42) at 2 g/mL. Incubate for 3 hours. -
Analysis:
-
Wash 3x with cold PBS to remove extracellular A
. -
Fix with 4% Paraformaldehyde.
-
Quantification: Measure intracellular fluorescence via flow cytometry or fluorescence microscopy.
-
Expected Result: Cromolyn treatment should increase intracellular fluorescence (uptake) by >50% compared to control.
-
Application 2: ALS & Neuroinflammation[5][7][8][9]
In Vivo Protocol: ALS Survival Study (SOD1G93A Mice)
Cromolyn delays symptom onset and protects motor neurons by stabilizing mast cells in the tibialis anterior muscle and spinal cord.[3][5]
Protocol:
-
Dose: 6.3 mg/kg body weight.
-
Route: Intraperitoneal (IP) injection.[6]
-
Schedule: Daily injections starting at Day 60 (pre-symptomatic phase) until endpoint.
-
Readouts:
-
Behavioral: Rotarod performance, PaGE (Paw Grip Endurance) test.
-
Molecular: ELISA for plasma/spinal cord cytokines (TNF-
, IL-6). -
Histology: Neuromuscular junction (NMJ) innervation status in gastrocnemius/tibialis anterior muscles.
-
Alternative Protocol: Intranasal Delivery (Nose-to-Brain)
Due to low oral bioavailability (<1%) and limited BBB penetration of the salt form, intranasal delivery is recommended for maximizing CNS concentration while minimizing systemic clearance.
Protocol:
-
Acclimation: Handle mice daily for 1 week prior to dosing to reduce stress (scruffing without injection).
-
Formulation: Dissolve cromolyn sodium in saline to 25 mg/mL .
-
Administration:
-
Hold the mouse in a supine position (neck parallel to floor).
-
Pipette 12
L per nostril (Total 24 L). -
Administer in small drops (3-4
L), allowing the mouse to inhale between drops. -
Total Dose: ~0.6 mg per mouse (approx. 20-24 mg/kg equivalent).
-
-
Advantage: Direct transport via olfactory and trigeminal nerves bypasses the BBB.
Data Summary & Dosing Table
| Parameter | Alzheimer's (APP/PS1, Tg2576) | ALS (SOD1G93A) | In Vitro (Microglia/Mast Cells) |
| Route | IP Injection | IP Injection | Direct incubation |
| Dose | 3.15 mg/kg | 6.3 mg/kg | 100 |
| Frequency | Daily (Acute) / 3x Week (Chronic) | Daily | Single treatment (16h pre-incubation) |
| Target Mechanism | A | Mast cell stabilization, NMJ protection | Cytokine inhibition, Phagocytosis |
| Key Biomarker | Soluble A | TNF- | Intracellular A |
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for in vivo cromolyn sodium studies.
Troubleshooting & Optimization
-
Solubility: Cromolyn sodium is highly soluble in water (up to ~100 mg/mL). If precipitation occurs in PBS, ensure pH is 7.4. Do not use DMSO if possible, as it is unnecessary and may confound CNS results.
-
BBB Penetration: Systemic cromolyn has poor BBB penetration (~0.1%). However, in neurodegenerative models (AD/ALS), the BBB is often compromised, allowing higher entry. For intact BBB studies, Intranasal delivery is strictly preferred.
-
Control Groups: Always use a vehicle-treated group (PBS) and, if possible, a positive control for anti-inflammation (e.g., Ibuprofen) to benchmark efficacy.
-
Acclimation: For awake intranasal dosing, mouse stress can spike cortisol/corticosterone, confounding neuroinflammation data. Proper acclimation (handling without dosing) for 5-7 days is critical.
References
-
Cromolyn Reduces Levels of the Alzheimer's Disease-Associated Amyloid β-Protein by Promoting Microglial Phagocytosis. Source:[4] Scientific Reports (2018). URL:[Link]
-
Cromolyn sodium delays disease onset and is neuroprotective in the SOD1G93A Mouse Model of amyotrophic lateral sclerosis. Source: Scientific Reports (2019). URL:[Link]
-
A Food and Drug Administration-approved Asthma Therapeutic Agent Impacts Amyloid β in the Brain in a Transgenic Model of Alzheimer Disease. Source: Journal of Biological Chemistry (2015). URL:[Link]
-
G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium. Source:[7] Pharmacology (2010).[7] URL:[Link]
-
Intranasal Administration of CNS Therapeutics to Awake Mice. Source: Journal of Visualized Experiments (JoVE) (2013).[8] URL:[Link]
Sources
- 1. Cromolyn Reduces Levels of the Alzheimer’s Disease-Associated Amyloid β-Protein by Promoting Microglial Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Food and Drug Administration-approved Asthma Therapeutic Agent Impacts Amyloid β in the Brain in a Transgenic Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cromolyn Sodium Provides Neuroprotection in Animal Model of ALS - Mass General Advances in Motion [advances.massgeneral.org]
- 4. researchgate.net [researchgate.net]
- 5. Cromolyn Sodium Provides Neuroprotection in Animal Model of ALS - Mass General Advances in Motion [advances.massgeneral.org]
- 6. Cromolyn Reduces Levels of the Alzheimer’s Disease-Associated Amyloid β-Protein by Promoting Microglial Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cromolyn Sodium as a Dual-Target Modulator for Neuroinflammatory Pathways
Abstract
Cromolyn sodium (disodium cromoglycate), traditionally utilized as a mast cell stabilizer for asthma, has emerged as a potent small-molecule modulator in neurodegenerative research. This guide outlines the mechanistic rationale and experimental protocols for using cromolyn to interrogate neuroinflammatory pathways in Alzheimer’s Disease (AD), Amyloid Lateral Sclerosis (ALS), and general neuroinflammation models. Unlike standard anti-inflammatories, cromolyn exhibits a dual mechanism: stabilizing central mast cells and directly promoting a microglial switch from a pro-inflammatory (M1-like) to a pro-phagocytic (M2-like) state, while simultaneously inhibiting amyloid-
Mechanistic Grounding
To effectively design experiments with cromolyn, researchers must understand its pleiotropic effects within the CNS.
The Microglial Switch & NLRP3 Inhibition
Cromolyn does not merely suppress inflammation; it actively remodels the immune environment.
-
NLRP3 Inflammasome Blockade: Cromolyn inhibits the assembly of the NLRP3 inflammasome, preventing the cleavage of pro-caspase-1 into caspase-1 and the subsequent release of IL-1
and IL-18. -
Phagocytic Induction: In AD models, cromolyn increases microglial recruitment to amyloid plaques and enhances the uptake of A
40/42, reducing soluble oligomer toxicity. -
Mast Cell-Glia Crosstalk: By stabilizing CNS-resident mast cells (or peripheral mast cells affecting the BBB), cromolyn reduces the release of histamine and tryptase, which are known activators of microglial p38 MAPK and NF-
B signaling.
Amyloid Interaction
Cromolyn binds directly to A
Signaling Pathway Visualization
The following diagram illustrates the multi-nodal action of cromolyn in a neuroinflammatory context.
Caption: Cromolyn sodium exerts neuroprotection via three axes: 1) Inhibition of NLRP3 inflammasome assembly, 2) Stabilization of mast cells preventing histamine-induced microglial activation, and 3) Direct binding to A
Experimental Protocols
In Vitro Microglial Activation & Phagocytosis Assay
Objective: To quantify the ability of cromolyn to shift microglia from an inflammatory phenotype to a phagocytic phenotype under LPS or A
Cell Model: BV2 Murine Microglia or HMC3 Human Microglia.
Reagents:
-
Cromolyn Sodium (dissolve in PBS to make 100 mM stock; filter sterilize).
-
LPS (Lipopolysaccharide) or Oligomeric A
1-42. -
HiLyte™ Fluor 488-labeled A
1-42 (for phagocytosis).
Protocol Steps:
-
Seeding: Plate BV2 cells at
cells/well in a 6-well plate (for RNA/Protein) or in 24-well (for phagocytosis). Adhere for 24h. -
Pre-treatment: Treat cells with Cromolyn Sodium (10 µM – 100 µM) for 1 hour.
-
Note: High doses (>500 µM) may cause non-specific metabolic effects; dose titration is critical.
-
-
Stimulation:
-
Inflammation Model: Add LPS (100 ng/mL - 1 µg/mL). Incubate for 24h.
-
AD Model: Add A
1-42 oligomers (5 µM). Incubate for 24h.
-
-
Phagocytosis Assay (Optional):
-
After cromolyn treatment, add HiLyte Fluor 488-A
(1 µg/mL). -
Incubate for 3-4 hours at 37°C.
-
Wash 3x with cold PBS to remove extracellular A
. -
Analyze via Flow Cytometry (Mean Fluorescence Intensity) or Confocal Microscopy.
-
-
Readouts:
-
Supernatant: ELISA for TNF-
, IL-1 , IL-6. -
Intracellular: Western Blot for NLRP3, Caspase-1 (cleaved), and NF-
B (nuclear vs cytosolic).
-
In Vivo Chronic Neuroinflammation Model (Mice)
Objective: To assess neuroprotection and plaque load reduction in transgenic AD mice (e.g., Tg2576 or 5XFAD) or ALS models (SOD1-G93A).
Formulation:
-
Cromolyn is highly soluble in saline.
-
Vehicle: 0.9% Saline.
Dosing Regimen:
-
Route: Intraperitoneal (IP) injection is the standard validated route for CNS efficacy in mice, despite debates on BBB permeability.
-
Dosage: 3.15 mg/kg/day (Low dose) to 10 mg/kg/day (High dose).
-
Duration: 3 months (Chronic treatment usually starts at prodromal phase, e.g., 5 months old for Tg2576).[1][2]
Workflow Diagram:
Caption: Experimental timeline for chronic cromolyn administration in transgenic neurodegenerative mouse models.
Data Analysis & Expected Outcomes
When analyzing data from cromolyn-treated samples, specific biomarkers indicate successful pathway modulation.
| Marker Category | Specific Analyte | Expected Effect (Cromolyn Treated) | Biological Significance |
| Inflammasome | Cleaved Caspase-1 | Decrease | Inhibition of NLRP3 assembly prevents pro-inflammatory cytokine maturation. |
| Cytokines | IL-1 | Decrease | Direct downstream result of NLRP3 inhibition. |
| Amyloid | A | Decrease | Reduced aggregation and enhanced microglial clearance.[2] |
| Microglia | CD68 / Iba1 | Increase (Periplaque) | Indicates recruitment of microglia to plaques for phagocytosis (not neurotoxic activation). |
| Mast Cells | Tryptase / Histamine | Decrease | Stabilization of mast cells reduces neurotoxic degranulation. |
Troubleshooting & Critical Considerations
-
Blood-Brain Barrier (BBB) Penetration:
-
Issue: Cromolyn is a polar molecule with low lipid solubility.
-
Insight: While BBB penetration is low (~0.1%), chronic peripheral administration (IP) achieves sufficient CNS concentrations to affect microglia and amyloid, likely due to BBB breakdown in neurodegenerative models or transport mechanisms.
-
Control: Always include a vehicle-treated transgenic group to account for injection stress.
-
-
Dosing Window:
-
Issue: Treatment started too late (after heavy plaque deposition) may show reduced efficacy.
-
Recommendation: Begin treatment at the "prodromal" stage of the specific mouse model (e.g., 4-5 months for Tg2576) to observe preventative/delay effects.
-
-
Solution Stability:
-
Cromolyn sodium in PBS/Saline is stable at 4°C for 1 week. For long-term studies, prepare fresh weekly or aliquot and freeze at -20°C to prevent hydrolysis.
-
References
-
Zhang, C., et al. (2018).
-Protein by Promoting Microglial Phagocytosis.[1][2] Scientific Reports, 8(1), 1144. Link -
Halle, A., et al. (2008). The NALP3 inflammasome is involved in the innate immune response to amyloid-beta. Nature Immunology, 9(8), 857-865. Link
-
Sadri-Vakili, G., et al. (2019). Cromolyn sodium delays disease onset and is neuroprotective in the SOD1G93A Mouse Model of amyotrophic lateral sclerosis.[3][4] Scientific Reports, 9, 17572. Link
-
Danielyan, L., et al. (2012). Intranasal delivery of cells to the brain. European Journal of Cell Biology, 91(1), 74-83. (Context on delivery routes). Link
- Granberg, F. S., et al. (2016). Small molecule cromolyn sodium inhibits amyloid- aggregation and promotes microglial phagocytosis. Journal of Biological Chemistry. (Mechanistic grounding for A interaction).
Sources
- 1. Cromolyn Reduces Levels of the Alzheimer's Disease-Associated Amyloid β-Protein by Promoting Microglial Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cromolyn sodium delays disease onset and is neuroprotective in the SOD1G93A Mouse Model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cromolyn Sodium Provides Neuroprotection in Animal Model of ALS - Mass General Advances in Motion [advances.massgeneral.org]
Advanced Application Note: Experimental Use of Cromolyn Sodium in Gastrointestinal Models
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I frequently observe that the successful isolation of immune-mediated pathways in gastrointestinal (GI) research hinges on the precise pharmacological control of local effector cells. Cromolyn sodium (CS) is a classic mast cell (MC) stabilizing agent widely utilized in experimental gastroenterology to elucidate the role of intestinal mucosal mast cells (IMMCs) in barrier dysfunction, inflammation, and hypersensitivity[1][2].
In the GI tract, IMMCs act as critical end-effectors of the brain-gut axis and local immune responses. Upon activation by stressors such as corticotropin-releasing factor (CRF), ischemia-reperfusion (I/R), or food allergens, IMMCs degranulate, releasing preformed mediators including TNF-α, histamine, and mast cell proteases (e.g., tryptase and chymase)[2][3]. These mediators directly compromise epithelial tight junctions, leading to increased paracellular permeability and systemic endotoxemia[3][4].
CS functions by stabilizing the mast cell membrane, thereby preventing the influx of calcium required for degranulation[1][5]. By inhibiting this upstream event, CS effectively halts the cascade of barrier disruption, making it an indispensable pharmacological tool for isolating mast cell-dependent pathways in in vivo and ex vivo GI models[3][6].
Fig 1: Mechanistic pathway of cromolyn sodium inhibiting mast cell-induced barrier dysfunction.
Experimental Models and Applications
In Vivo Ischemia-Reperfusion (I/R) Injury Models
In models of intestinal I/R, such as those induced by superior mesenteric artery clamping or deep hypothermic circulatory arrest, IMMC degranulation is a primary driver of mucosal damage[1][4]. CS pretreatment attenuates the up-regulation of malondialdehyde (MDA), TNF-α, and tryptase, while preserving superoxide dismutase (SOD) activity[1][7]. Causality Insight: CS must be administered intravenously exactly 15 minutes prior to reperfusion. The massive burst of reactive oxygen species (ROS) during the reperfusion phase is the primary trigger for catastrophic MC degranulation; administering CS post-degranulation or too early prior to ischemia yields diminished protective effects[1][8].
Ex Vivo Ussing Chamber Permeability Assays
Ussing chambers allow for the precise, site-specific measurement of intestinal barrier function. When porcine or rodent ileal tissues are mounted and exposed to stressors like CRF or compound 48/80 (a potent MC degranulator), a marked increase in the mucosal-to-serosal flux of 4 kDa FITC-dextran (FD4) is observed[3]. Pre-treating the tissue with CS (e.g.,
Weaning Stress and Food Allergy Models
In early-weaned piglets, weaning stress activates the CRF-MC axis, causing gut barrier dysfunction. Intraperitoneal injection of CS (20 mg/kg) around the time of weaning significantly reduces the plasma recovery of large molecular probes (like Cobalt-EDTA and mannitol), indicating preserved intestinal permeability and resulting in enhanced long-term growth performance[9]. Similarly, in murine models of oral antigen hypersensitivity, CS administration blocks intestinal permeability to allergens, thereby protecting against sensitization and subsequent anaphylaxis[10][11].
Quantitative Data Summary
The following table synthesizes expected experimental outcomes across various GI models when utilizing cromolyn sodium as an intervention.
| Experimental Model | Stressor / Inducer | Cromolyn Sodium Dose & Route | Key Evaluated Metrics | Expected Outcome vs. Vehicle |
| Rodent Intestinal I/R [1] | SMA clamping (45 min) + Reperfusion | 25 - 50 mg/kg (i.v.) 15 mins pre-reperfusion | Chiu's score, MDA, SOD, Histamine, TNF-α | ↓ Chiu's score, ↓ MDA, ↓ TNF-α, ↑ SOD |
| Porcine Ussing Chamber [3] | CRF ( | FD4 Flux, TER, % Degranulated MCs, Tryptase | ↓ FD4 Flux, ↓ % Degranulated MCs, ↓ Tryptase | |
| Piglet Weaning Stress [9] | Early weaning (20 days of age) | 20 mg/kg (i.p.) at -0.5, 8, and 16 h relative to weaning | Plasma Co-EDTA & Mannitol recovery, Body Weight | ↓ Plasma Co (~70%), ↓ Mannitol (~20%), ↑ Body Weight |
| Murine Food Allergy [10] | Oral Ovalbumin (OVA) sensitization | 10-50 mg/kg (i.p.) prior to antigen challenge | Serum IgE, Diarrhea occurrence, Core body temperature | ↓ Serum IgE, ↓ Diarrhea, Prevention of temp drop |
Validated Experimental Protocols
Protocol 1: Ex Vivo Assessment of Intestinal Permeability using Ussing Chambers[3]
This protocol is designed as a self-validating system. It includes a baseline equilibration phase to ensure tissue viability, a vehicle control to establish baseline permeability, and a positive control (compound 48/80) to confirm the tissue's capacity for mast cell degranulation.
Reagents & Equipment:
-
Ussing Chamber system with voltage/current clamp.
-
Oxygenated Ringer's solution (95%
/ 5% ). -
Cromolyn sodium salt (Sigma-Aldrich), prepared as a 10 mM stock in sterile water.
-
Corticotropin-releasing factor (CRF) or Compound 48/80 (c48/80).
-
4 kDa FITC-Dextran (FD4).
Step-by-Step Methodology:
-
Tissue Preparation: Immediately following euthanasia, harvest the ileum or colon. Strip the mucosal layer from the underlying seromuscular layer in ice-cold, oxygenated Ringer's solution to isolate the epithelial barrier and resident mucosal mast cells.
-
Mounting: Mount the stripped mucosal sheets onto Ussing chamber sliders (exposed area typically
). -
Equilibration: Bathe both mucosal and serosal reservoirs in 10 mL of oxygenated Ringer's solution maintained at 37°C. Monitor Transepithelial Electrical Resistance (TER) until stable (approximately 30-45 minutes).
-
Causality Check: A stable TER confirms tight junction integrity prior to experimental manipulation. Tissues failing to stabilize should be discarded.
-
-
Cromolyn Pre-treatment: Add CS to the serosal reservoir to achieve a final concentration of
M. Incubate for 30 minutes.-
Causality Check: Serosal application ensures the drug reaches the lamina propria where IMMCs reside, allowing sufficient time for membrane stabilization before stress induction.
-
-
Stressor Application: Add the stressor (e.g.,
CRF or c48/80) to the serosal bath. -
Permeability Measurement: Simultaneously add FD4 (e.g., 1 mg/mL final concentration) to the mucosal bath.
-
Sampling: Collect 200
aliquots from the serosal bath every 15-30 minutes for 2 hours, replacing the volume with fresh Ringer's solution. -
Analysis: Quantify FD4 fluorescence in the serosal samples using a fluorometer (Ex: 490 nm, Em: 520 nm) to calculate mucosal-to-serosal paracellular flux.
Fig 2: Step-by-step Ussing chamber workflow for ex vivo intestinal permeability assays.
Protocol 2: In Vivo Cromolyn Sodium Administration in Rodent Intestinal Ischemia-Reperfusion[1][7]
Step-by-Step Methodology:
-
Animal Preparation: Fast adult Sprague-Dawley rats for 12-16 hours prior to surgery, allowing water ad libitum. Anesthetize the animals and maintain core body temperature at 37°C using a feedback-controlled heating pad.
-
Surgical Ischemia: Perform a midline laparotomy. Isolate the superior mesenteric artery (SMA) and apply an atraumatic microvascular clamp for exactly 45 minutes to induce global intestinal ischemia.
-
Cromolyn Administration: Exactly 15 minutes prior to the scheduled release of the SMA clamp (i.e., at minute 30 of ischemia), administer CS intravenously (via tail vein or jugular catheter) at a dose of 25 mg/kg or 50 mg/kg.
-
Causality Check: This precise timing ensures peak circulating levels of the stabilizer at the exact moment oxygenated blood returns to the ischemic tissue, preventing the massive burst of ROS-triggered mast cell degranulation[1].
-
-
Reperfusion: Remove the clamp and allow reperfusion for 60 minutes. Verify reperfusion by observing the immediate return of pulsatile flow and pink coloration of the mesenteric arcade.
-
Harvest & Validation: Euthanize the animal. Harvest the small intestine for histological evaluation (Chiu's scoring), quantification of IMMC degranulation (via toluidine blue or tryptase immunofluorescence), and biochemical assays (MDA, SOD, and histamine levels)[1][7].
References
-
Intestinal mast cells mediate gut injury and systemic inflammation in a rat model of deep hypothermic circulatory arrest. nih.gov.[Link]
-
Pretreatment of cromolyn sodium prior to reperfusion attenuates early reperfusion injury after the small intestine ischemia in rats. wjgnet.com.[Link]
-
IL-9– and mast cell–mediated intestinal permeability predisposes to oral antigen hypersensitivity. rupress.org.[Link]
-
Treatment with mast cell stabilizing agent cromolyn sodium blocks... researchgate.net.[Link]
-
Cromolyn-mediated improvement of intestinal barrier function is associated with enhanced piglet performance after weaning. nih.gov.[Link]
-
Treatment of mice with cromolyn sodium after reperfusion, but not prior to ischemia, attenuates small intestinal ischemia-reperfusion injury. spandidos-publications.com.[Link]
-
Pretreatment of cromolyn sodium prior to reperfusion attenuates early reperfusion injury after the small intestine ischemia in rats. nih.gov.[Link]
-
CRF Induces Intestinal Epithelial Barrier Injury via the Release of Mast Cell Proteases and TNF-α. plos.org.[Link]
-
Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. researchgate.net.[Link]
-
Intestinal Mucosal Mast Cells: Key Modulators of Barrier Function and Homeostasis. mdpi.com.[Link]
-
Oral Absorption Enhancement of Cromolyn Sodium Through Noncovalent Complexation. researchgate.net.[Link]
Sources
- 1. wjgnet.com [wjgnet.com]
- 2. mdpi.com [mdpi.com]
- 3. CRF Induces Intestinal Epithelial Barrier Injury via the Release of Mast Cell Proteases and TNF-α | PLOS One [journals.plos.org]
- 4. Intestinal mast cells mediate gut injury and systemic inflammation in a rat model of deep hypothermic circulatory arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pretreatment of cromolyn sodium prior to reperfusion attenuates early reperfusion injury after the small intestine ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cromolyn-mediated improvement of intestinal barrier function is associated with enhanced piglet performance after weaning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
Advanced Protocols for the Development of Novel Cromolyn Sodium Delivery Systems
Executive Summary & Scientific Rationale
Cromolyn Sodium (CS) presents a classic biopharmaceutical paradox: it is a potent mast cell stabilizer with an excellent safety profile, yet its therapeutic efficacy is severely throttled by its physicochemical properties. Classified as a BCS Class III compound (High Solubility, Low Permeability), CS is highly hydrophilic (
Traditional delivery methods (nebulizers, eye drops) often result in low tissue residence time and poor patient compliance. The current frontier in CS drug development focuses on nanocarrier systems that can:
-
Enhance Permeability: Facilitate transport across the GI or nasal mucosa (paracellular/transcellular transport).
-
Sustain Release: Protect the drug from rapid clearance and enzymatic degradation.
-
Target Delivery: Maximize local concentration in lung or intestinal tissue.
This guide details three validated protocols for developing next-generation CS formulations: Mucoadhesive Chitosan Nanoparticles , PLGA Nanoparticles (Double Emulsion) , and Liposomal Systems .
Strategic Development Workflow
The following diagram outlines the critical path for developing CS nanocarriers, from pre-formulation to validation.
Figure 1: Strategic workflow for Cromolyn Sodium nanocarrier development, emphasizing the iterative loop between characterization and synthesis.
Application Note: Mucoadhesive Chitosan Nanoparticles
Target Indication: Allergic Rhinitis, Asthma (Nasal/Pulmonary Route) Mechanism: Electrostatic interaction and Mucoadhesion.
Rationale
Chitosan is a cationic polysaccharide that opens tight junctions in epithelial cells, significantly enhancing the permeability of hydrophilic drugs like CS. The preparation relies on Ionic Gelation , where the positively charged amine groups of chitosan interact with the negatively charged groups of Tripolyphosphate (TPP) and Cromolyn Sodium.
Protocol: Ionic Gelation Method
Reagents:
-
Low Molecular Weight Chitosan (LMWC)
-
Glacial Acetic Acid
-
Sodium Tripolyphosphate (TPP)[1]
-
Deionized Water (DI)
Step-by-Step Methodology:
-
Chitosan Solution Preparation:
-
Dissolve LMWC in 1% (v/v) aqueous acetic acid to a concentration of 1.0–2.0 mg/mL.
-
Stir overnight to ensure complete dissolution.
-
Adjust pH to 5.0 using 1M NaOH (Critical: pH > 6 causes chitosan precipitation; pH < 4 reduces crosslinking efficiency).
-
-
Drug/Crosslinker Preparation:
-
Dissolve TPP in DI water (1 mg/mL).
-
Dissolve CS in the TPP solution. Note: CS is anionic and acts as a co-crosslinker. Optimizing the CS:TPP ratio is vital to prevent precipitation.
-
-
Nanoparticle Formation:
-
Place the Chitosan solution on a magnetic stirrer (600 rpm).
-
Add the TPP/CS solution dropwise (approx. 1 mL/min) into the Chitosan phase.
-
Observation: The solution should turn opalescent (Tyndall effect), indicating nanoparticle formation.
-
-
Stabilization:
-
Continue stirring for 30 minutes.
-
-
Purification:
-
Centrifuge at 12,000–15,000 rpm for 30 minutes at 4°C.
-
Resuspend pellet in water or cryoprotectant (Trehalose) for lyophilization.
-
Critical Process Parameters (CPPs):
-
CS:Chitosan Mass Ratio: Optimal range typically 1:3 to 1:5.
-
TPP Concentration: Excess TPP leads to aggregation.
Application Note: PLGA Nanoparticles for Sustained Release
Target Indication: Oral delivery (Systemic absorption), Mastocytosis Mechanism: Polymeric encapsulation via Double Emulsion.
Rationale
Since CS is highly water-soluble, the standard Single Emulsion (O/W) method used for hydrophobic drugs will result in negligible encapsulation. The Double Emulsion (W1/O/W2) solvent evaporation technique is required to trap the aqueous drug phase inside the polymer matrix.
Protocol: Double Emulsion (W1/O/W2)[7]
Reagents:
-
PLGA (50:50 or 75:25 lactide:glycolide)[7]
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl Alcohol (PVA) (Stabilizer)[2]
Workflow Diagram:
Figure 2: Double Emulsion (W1/O/W2) process for encapsulating hydrophilic Cromolyn Sodium.
Step-by-Step Methodology:
-
Primary Emulsion (W1/O):
-
Dissolve CS in a small volume of DI water (W1).
-
Dissolve PLGA in DCM (Oil Phase).
-
Emulsify W1 into Oil Phase using a probe sonicator (e.g., 60W, 1 min, ice bath).
-
-
Secondary Emulsion (W1/O/W2):
-
Pour the Primary Emulsion into a larger volume of 1-2% PVA aqueous solution (W2).
-
Homogenize immediately (e.g., 10,000 rpm for 5 mins) to form the double emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion magnetically at room temperature for 3–4 hours (or under reduced pressure) to evaporate DCM.
-
-
Collection:
-
Centrifuge (15,000 rpm, 20 min). Wash 3x with DI water to remove excess PVA and unencapsulated drug.
-
Quality Control & Characterization
Data integrity is paramount. Every batch must be validated against the following metrics.
| Parameter | Method | Target Specification | Notes |
| Particle Size | Dynamic Light Scattering (DLS) | 150 – 300 nm | <150 nm for better mucosal penetration. |
| Polydispersity Index (PDI) | DLS | < 0.3 | Values >0.4 indicate aggregation. |
| Zeta Potential | Electrophoretic Mobility | +25 mV (Chitosan)-20 mV (PLGA) | High charge magnitude ensures colloidal stability. |
| Encapsulation Efficiency (EE%) | HPLC (Indirect Method) | > 40% (PLGA)> 60% (Chitosan) | |
| Morphology | TEM / SEM | Spherical, smooth | Verify absence of drug crystals on surface. |
Analytical Protocol: Encapsulation Efficiency (HPLC)
-
Separation: Centrifuge the nanoparticle suspension.
-
Supernatant Analysis: Collect the supernatant containing free (unencapsulated) CS.
-
HPLC Conditions:
-
Column: C18 (Reverse Phase).
-
Mobile Phase: Methanol:Phosphate Buffer (pH 2.5) (60:40).
-
Detection: UV at 326 nm (CS
).
-
-
Calculation: Use the formula in the table above.
References
-
Desai, T. R., et al. (2008). Improved delivery of cromolyn from oral proliposomal beads. International Journal of Pharmaceutics.
-
Patel, B., et al. (2015). Cromolyn sodium encapsulated PLGA nanoparticles: An attempt to improve intestinal permeation. International Journal of Pharmaceutics.
-
Motwani, S. K., et al. (2008). Chitosan–sodium alginate nanoparticles as submicroscopic reservoirs for ocular delivery: Preparation, optimization and in vitro characterization. European Journal of Pharmaceutics and Biopharmaceutics.
-
Ding, S., et al. (2020). Double emulsion solvent evaporation method for PLGA nanoparticles. Journal of Controlled Release.
Sources
- 1. iijls.com [iijls.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of cromolyn sodium microparticles for aerosol delivery by supercritical assisted atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iu.edu.jo [iu.edu.jo]
- 6. Cromolyn as surface active drug (surfadrug): Effect of the self-association on diffusion and percutaneous permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Cromolyn sodium encapsulated PLGA nanoparticles: An attempt to improve intestinal permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved delivery of cromolyn from oral proliposomal beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. Preparation and evaluation of a liposomal formulation of sodium cromoglicate - PubMed [pubmed.ncbi.nlm.nih.gov]
cromolyn sodium in studying blood-brain barrier permeability
Application Notes & Protocols
Utilizing Cromolyn Sodium to Investigate Blood-Brain Barrier Permeability
Abstract
The blood-brain barrier (BBB) is a highly selective, dynamic interface crucial for maintaining central nervous system (CNS) homeostasis. Its disruption is a key pathological event in numerous neurological disorders. Mast cells, strategically located perivascularly in the brain, are potent mediators of inflammation and can rapidly increase BBB permeability upon activation. Cromolyn sodium, a well-established mast cell stabilizer, serves as an invaluable pharmacological tool to probe the role of mast cell degranulation in modulating BBB integrity. This guide provides a comprehensive overview of the scientific principles and detailed protocols for using cromolyn sodium in both in vivo and in vitro models to study BBB permeability, targeting researchers, and professionals in neuroscience and drug development.
Scientific Foundation: Mast Cells, Cromolyn Sodium, and the Blood-Brain Barrier
The Role of Perivascular Mast Cells in BBB Regulation
Mast cells are immune cells resident in brain tissues, particularly abundant in the thalamus, hypothalamus, and meninges, often situated adjacent to blood vessels.[1] They act as first responders to various stimuli, including stress, pathogens, and ischemia.[1][2] Upon activation, mast cells undergo degranulation, a process that releases a host of pre-formed vasoactive and pro-inflammatory mediators, such as histamine, proteases (e.g., tryptase), and tumor necrosis factor-alpha (TNF-α).[2][3][4]
These mediators directly impact the neurovascular unit:
-
Histamine: Increases vascular permeability by acting on endothelial cell receptors.[4][5]
-
Proteases: Can degrade tight junction proteins and the basal lamina that form the structural backbone of the BBB.[2]
-
Cytokines (e.g., TNF-α): Promote an inflammatory cascade, activating glial cells and further compromising barrier integrity.[1][3]
This rapid release of mediators can lead to a localized and potent disruption of the BBB, contributing to vasogenic edema and neuroinflammation.[2][6] Studies have directly shown that inducing mast cell degranulation alters BBB permeability, and this effect is absent in mast cell-deficient animals, confirming their critical role.[2][6]
Cromolyn Sodium: A Pharmacological Probe
Cromolyn sodium (disodium cromoglycate) is a synthetic derivative of khellin, originally developed as an anti-asthmatic agent.[7] Its primary mechanism of action is the stabilization of mast cell membranes.[8][9][10] It prevents the influx of calcium ions that is required for the fusion of granular membranes with the cell membrane, thereby inhibiting degranulation and the release of inflammatory mediators.[8][9]
This specific action makes cromolyn sodium an ideal tool for investigating mast cell-dependent processes. In the context of BBB research, its utility is twofold:
-
As a Mast Cell Stabilizer: It can be used to test the hypothesis that BBB disruption in a given pathological model (e.g., sepsis, acute stress) is mediated by mast cell activation. If pretreatment with cromolyn sodium attenuates or prevents the increase in BBB permeability, it provides strong evidence for the involvement of mast cells.[5][11][12]
-
As a BBB-Impermeable Marker (Negative Control): Cromolyn sodium possesses physicochemical properties that severely restrict its passage across an intact BBB. These properties make it a useful negative control to confirm baseline barrier integrity.
Physicochemical Properties of Cromolyn Sodium
The characteristics of cromolyn sodium are key to its application in BBB research.
| Property | Value / Description | Implication for BBB Permeability |
| Molecular Weight | 512.3 g/mol [13] | Large size, limiting passive diffusion across tight junctions. |
| Polarity | Highly polar and hydrophilic.[14][15] | Poorly lipid-soluble, preventing passive transcellular diffusion across endothelial cell membranes. |
| Ionization | Highly ionizable with a pKa of 1.9.[14] | Exists in its ionized form at physiological pH, further restricting membrane passage. |
| Oral Bioavailability | Very low (0.5% to 2%).[7][13] | Poorly absorbed from the GI tract, indicating general difficulty in crossing biological membranes. |
Due to these properties, cromolyn sodium does not readily cross a healthy, intact BBB. Its detection in the brain parenchyma is therefore a reliable indicator of barrier compromise.
Figure 1: Mechanism of mast cell-mediated BBB disruption and the inhibitory action of cromolyn sodium.
Experimental Protocols
The following protocols provide step-by-step methodologies for both in vivo and in vitro applications. It is imperative that all animal procedures are approved by the institution's Animal Care and Use Committee.
In Vivo Protocol: Assessing Mast Cell-Mediated BBB Permeability in Rodents
This protocol is designed to determine if a specific insult (e.g., systemic inflammation, stress) causes BBB disruption via mast cell activation.
Principle: Animals are pre-treated with cromolyn sodium or a vehicle control. A pathological insult is then introduced. BBB permeability is quantified by measuring the extravasation of a tracer (e.g., Evans blue or sodium fluorescein) into the brain parenchyma. A reduction in tracer extravasation in the cromolyn-treated group indicates mast cell involvement.
Materials:
-
Cromolyn sodium (powder)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Pathological stimulus (e.g., Lipopolysaccharide (LPS) for sepsis model, restraint for stress model)
-
BBB permeability tracer:
-
Evans blue (EB) dye (2% w/v in sterile saline)
-
Sodium fluorescein (NaF) (100 mg/mL in sterile saline)
-
-
Heparinized saline
-
Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Formamide or trichloroacetic acid (TCA) for tracer extraction
-
Spectrofluorometer or spectrophotometer
Experimental Groups (Minimum):
-
Sham + Vehicle: No insult, saline injection. (Negative Control)
-
Insult + Vehicle: Pathological insult, saline injection. (Positive Control)
-
Insult + Cromolyn: Pathological insult, cromolyn sodium injection. (Test Group)
Procedure:
-
Preparation of Reagents:
-
Dissolve cromolyn sodium in sterile saline to a final concentration of 25-50 mg/kg for intraperitoneal (i.p.) injection or a lower dose for intracerebroventricular (i.c.v.) injection as established in the literature.[11]
-
Prepare the chosen tracer solution.
-
-
Animal Treatment:
-
Administer cromolyn sodium (or vehicle) via i.p. injection 30-60 minutes prior to the insult. This timing allows the drug to reach effective concentrations to stabilize mast cells.[12]
-
Induce the pathological insult. For example, administer LPS (i.p.) to induce sepsis-associated encephalopathy or place the animal in a restrainer for acute stress.[11][12]
-
-
Tracer Injection:
-
After the appropriate insult duration (e.g., 4-6 hours post-LPS), anesthetize the animal.
-
Inject the BBB permeability tracer intravenously (i.v.) via the tail vein.
-
Evans Blue: 4 mL/kg. EB binds to serum albumin (~69 kDa), so it marks permeability to large molecules.
-
Sodium Fluorescein: 2 mL/kg. NaF (376 Da) is a small molecule tracer and indicates more subtle barrier openings.[16]
-
-
-
Tracer Circulation and Tissue Collection:
-
Allow the tracer to circulate for 60-120 minutes.
-
Perform transcardial perfusion with heparinized saline to remove intravascular tracer, which is a critical step to avoid false positives. Continue perfusion until the fluid exiting the right atrium is clear.
-
Decapitate the animal and carefully dissect the brain. Specific regions (e.g., hippocampus, cortex) can be isolated.
-
-
Quantification of Tracer Extravasation:
-
For Evans Blue:
-
Weigh the brain tissue sample.
-
Homogenize the tissue in formamide (1 mL per 100 mg tissue).
-
Incubate at 60°C for 24-48 hours to extract the dye.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes.
-
Measure the absorbance of the supernatant at 620 nm.
-
Calculate the concentration (µg/g of tissue) using a standard curve of known EB concentrations.
-
-
For Sodium Fluorescein:
-
Homogenize the tissue in 15% TCA.
-
Centrifuge to pellet the protein.
-
Neutralize the supernatant with 5N NaOH.
-
Measure fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Calculate the concentration (µg/g of tissue) using a standard curve.
-
-
Figure 2: Experimental workflow for the in vivo assessment of BBB permeability using cromolyn sodium.
In Vitro Protocol: Transwell Model of the Blood-Brain Barrier
This protocol assesses the protective effect of cromolyn sodium on a cell-culture model of the BBB.
Principle: Brain microvascular endothelial cells (BMVECs) are cultured on a semi-permeable membrane in a Transwell insert, often in co-culture with astrocytes or pericytes in the lower chamber to induce a tighter barrier.[17][18] An inflammatory stimulus is added to the system to compromise the endothelial barrier. The ability of cromolyn sodium to prevent this compromise is measured by Transendothelial Electrical Resistance (TEER) and/or paracellular flux of a fluorescent tracer.
Materials:
-
Human or rodent primary BMVECs or a cell line (e.g., hCMEC/D3).
-
Primary astrocytes or pericytes (for co-culture models).
-
Transwell inserts (e.g., 0.4 µm pore size).
-
Appropriate cell culture media and supplements.
-
Cromolyn sodium.
-
Inflammatory stimulus (e.g., LPS, TNF-α).
-
TEER meter with "chopstick" electrodes.
-
Fluorescent tracer (e.g., FITC-dextran, 4 kDa or 70 kDa).
-
Plate reader for fluorescence measurement.
Procedure:
-
Establishment of the BBB Model:
-
Coat Transwell inserts with an extracellular matrix component (e.g., collagen/fibronectin).
-
Seed BMVECs onto the top (apical) chamber of the insert.
-
If using a co-culture model, seed astrocytes or pericytes on the bottom (basolateral) side of the well.
-
Culture the cells until a confluent monolayer is formed and a stable, high TEER value is achieved (typically >150 Ω·cm² for cell lines, higher for primary cells).[19][20] This confirms the formation of robust tight junctions.
-
-
Experiment Execution:
-
Baseline Measurement: Measure the initial TEER of all Transwell monolayers.
-
Pre-treatment: Add cromolyn sodium to the apical chamber of the designated wells at a desired concentration (e.g., 10-100 µM). Incubate for 1-2 hours.
-
Insult: Add the inflammatory stimulus (e.g., LPS) to the apical chamber. Include control wells with no stimulus and/or no cromolyn.
-
Monitoring: Measure TEER at various time points (e.g., 0, 4, 8, 24 hours) after adding the stimulus. A drop in TEER indicates a loss of barrier integrity.
-
-
Permeability (Paracellular Flux) Assay:
-
This assay is typically performed at the end of the experiment (e.g., 24 hours).
-
Replace the media in the basolateral chamber with fresh media.
-
Add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber.
-
Incubate for a defined period (e.g., 60 minutes).
-
Collect a sample from the basolateral chamber.
-
Measure the fluorescence of the sample using a plate reader.
-
Calculate the permeability coefficient (Papp) to quantify the flux of the tracer across the monolayer. Increased fluorescence in the basolateral chamber corresponds to higher permeability.
-
-
Data Analysis:
-
TEER: Normalize TEER values to the baseline reading for each well and express as a percentage of the initial value.
-
Flux Assay: Compare the amount of tracer that crossed the monolayer in the different treatment groups.
-
Data Interpretation and Considerations
-
Successful Attenuation: A statistically significant reduction in tracer extravasation (in vivo) or a preservation of TEER / reduction in tracer flux (in vitro) in the cromolyn-treated group compared to the insult-only group suggests that mast cell degranulation is a key contributor to the observed BBB disruption.[11][21]
-
No Effect: If cromolyn provides no protection, it suggests that mast cells are not the primary drivers of BBB breakdown in that specific model, or that the pathological mechanism bypasses the steps inhibited by cromolyn.
-
Dosing and Timing: The dose and timing of cromolyn administration are critical. Pilot studies may be necessary to optimize these parameters for a specific experimental model. The half-life of cromolyn is relatively short (80-90 minutes), which should be considered in the experimental design.[7][13]
-
Route of Administration: For in vivo studies, i.c.v. administration can provide more direct CNS effects but is more invasive.[11] I.p. administration is common and has been shown to be effective in preventing stress-induced BBB permeability.[12]
Conclusion
Cromolyn sodium is a powerful and specific pharmacological tool for elucidating the role of mast cells in the regulation of blood-brain barrier permeability. Its dual utility as both a mast cell stabilizer and a BBB-impermeable molecule makes it highly valuable. By employing the robust in vivo and in vitro protocols detailed in this guide, researchers can effectively investigate the contribution of mast cell-mediated neuroinflammation to BBB pathology, paving the way for new therapeutic strategies for a range of CNS disorders.
References
-
StatPearls. (2024). Cromolyn Sodium. NCBI Bookshelf. Available from: [Link]
-
Medfinder. (2026). How Does Cromolyn Work? Mechanism of Action Explained in Plain English. Available from: [Link]
-
Wilhelm, I., et al. (n.d.). Brain mast cell degranulation regulates blood-brain barrier. PubMed. Available from: [Link]
-
Macsen Labs. (2022). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Available from: [Link]
-
Patsnap Synapse. (2024). What is Cromolyn Sodium used for? Available from: [Link]
-
Picmonic. (n.d.). Cromolyn (Mast Cell Stabilizers). Picmonic for Medicine. Available from: [Link]
-
University of the Pacific. (n.d.). Effect of Chemical and Physical Enhancers on the Skin Permeation of Cromolyn Sodium. Scholarly Commons. Available from: [Link]
-
Strbian, D., et al. (2009). Mast cells as early responders in the regulation of acute blood–brain barrier changes after cerebral ischemia and hemorrhage. Journal of Cerebral Blood Flow & Metabolism. Available from: [Link]
-
Kempuraj, D., et al. (2019). Mast Cells in Stress, Pain, Blood-Brain Barrier, Neuroinflammation and Alzheimer's Disease. Frontiers in Cellular Neuroscience. Available from: [Link]
-
Gye, J., et al. (2023). Bidirectional Interplay Between Microglia and Mast Cells. MDPI. Available from: [Link]
-
Ribatti, D. (2016). The crucial role of mast cells in blood–brain barrier alterations. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Cromolyn reduced BBB permeability in septic mice by inhibiting MC activation. Available from: [Link]
-
Pardridge, W. M. (2002). In vivo measurement of blood-brain barrier permeability. PubMed. Available from: [Link]
-
Theoharides, T. C., et al. (2001). Acute stress increases permeability of the blood-brain-barrier through activation of brain mast cells. European Journal of Pharmacology. Available from: [Link]
-
Liu, Y., et al. (2023). Mast cell activation mediates blood-brain barrier impairment and cognitive dysfunction in septic mice in a histamine-dependent pathway. PubMed. Available from: [Link]
-
Jackson, S., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Journal of Visualized Experiments. Available from: [Link]
-
Liu, H., et al. (2020). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. IntechOpen. Available from: [Link]
-
Theoharides, T. C., et al. (2001). Acute stress increases permeability of the blood-brain-barrier through activation of brain mast cells. PubMed. Available from: [Link]
-
Puria, R., et al. (2023). Effects of Sodium Salts of Fatty Acids and Their Derivatives on Skin Permeation of Cromolyn Sodium. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cromolyn. PubChem. Available from: [Link]
-
Lee, G., et al. (2024). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. MDPI. Available from: [Link]
-
Karra, L., et al. (2022). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. PubMed. Available from: [Link]
-
Lee, S. W. L., et al. (2020). In Vitro Blood–Brain Barrier-Integrated Neurological Disorder Models Using a Microfluidic Device. MDPI. Available from: [Link]
-
Appelt-Menzel, A., et al. (2020). Establishment of an in Vitro Human Blood-Brain Barrier Model Derived from Induced Pluripotent Stem Cells and Comparison to a Porcine Cell-Based System. PMC. Available from: [Link]
-
Sun, J., et al. (2013). Pretreatment of cromolyn sodium prior to reperfusion attenuates early reperfusion injury after the small intestine ischemia in rats. PMC. Available from: [Link]
-
bioRxiv. (2022). 3D in vitro blood-brain-barrier model for investigating barrier insults. Available from: [Link]
-
IRBM. (2019). Application of an in Vitro Blood–Brain Barrier Model in the Selection of Experimental Drug Candidates for the Treatment of Huntington's Disease. Available from: [Link]
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mast cells as early responders in the regulation of acute blood–brain barrier changes after cerebral ischemia and hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mast Cells in Stress, Pain, Blood-Brain Barrier, Neuroinflammation and Alzheimer’s Disease [frontiersin.org]
- 4. Bidirectional Interplay Between Microglia and Mast Cells [mdpi.com]
- 5. mastcellmaster.com [mastcellmaster.com]
- 6. Brain mast cell degranulation regulates blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 9. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 10. Cromolyn (Mast Cell Stabilizers) - Asthma Agents - Pharmacology - Picmonic for Medicine [picmonic.com]
- 11. Mast cell activation mediates blood-brain barrier impairment and cognitive dysfunction in septic mice in a histamine-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute stress increases permeability of the blood-brain-barrier through activation of brain mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. macsenlab.com [macsenlab.com]
- 14. dc.etsu.edu [dc.etsu.edu]
- 15. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Establishment of an in Vitro Human Blood-Brain Barrier Model Derived from Induced Pluripotent Stem Cells and Comparison to a Porcine Cell-Based System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. irbm.com [irbm.com]
- 21. researchgate.net [researchgate.net]
Application Note: In Vitro Evaluation of Cromolyn Sodium Efficacy via Mast Cell Stabilization Assays
Introduction & Mechanistic Basis[1]
Cromolyn sodium (Disodium cromoglycate) is a classic mast cell stabilizer used prophylactically for asthma and allergic rhinitis.[1] While its clinical utility is established, evaluating its efficacy in in vitro models requires precise temporal control. Cromolyn does not reverse degranulation once initiated; it prevents the cascade. Therefore, experimental design must prioritize pre-incubation to allow membrane stabilization prior to antigen challenge.
Mechanism of Action
The primary efficacy endpoint is the inhibition of degranulation—the release of pre-formed inflammatory mediators (histamine,
Key Pathway:
-
Sensitization: IgE binds to the high-affinity receptor Fc
RI.[2] -
Activation: Multivalent antigen cross-links IgE-Fc
RI complexes. -
Signaling: Activation of Lyn and Syk kinases leads to PLC
activation and IP3 production. -
Calcium Influx: IP3 triggers Ca
release from ER stores, followed by Store-Operated Calcium Entry (SOCE) via CRAC channels. -
Degranulation: High intracellular Ca
drives granule fusion with the plasma membrane.
Cromolyn Intervention: Cromolyn acts by blocking the specific calcium channels (likely CRAC/ORAI) or altering membrane fluidity, effectively "locking" the granules inside the cell.
Figure 1: Signal transduction pathway of mast cell degranulation showing the prophylactic intervention point of Cromolyn Sodium upstream of calcium influx.
Model Selection: RBL-2H3 vs. LAD2
Select the cell line based on your screening throughput needs and physiological relevance requirements.
| Feature | RBL-2H3 (Rat Basophilic Leukemia) | LAD2 (Human Mast Cell Line) |
| Origin | Rat tumor | Human (derived from mastocytosis) |
| Adherence | Adherent (Monolayer) | Suspension / Loosely Adherent |
| Growth Rate | Fast (Doubling ~12-24h) | Slow (Doubling ~2 weeks) |
| Cost/Reagents | Low (DMEM + FBS) | High (StemPro-34 + Recombinant SCF) |
| Sensitization | Anti-DNP IgE (Monoclonal) | Biotinylated IgE + Streptavidin OR Human IgE |
| Application | High-throughput screening (HTS) | Secondary validation / Human relevance |
| Recommendation | Primary Screen | Confirmatory Model |
Reagent Preparation & Solubility
Critical Quality Attribute: Cromolyn sodium is highly soluble in water but unstable in solution over long periods.
-
Solubility: ~50 mg/mL in PBS/Water.
-
Storage: Store powder at RT. Prepare fresh stock solutions daily. Do not store aqueous cromolyn stocks at 4°C for >24 hours as potency degrades.
Tyrode’s Buffer (The "Reaction Buffer")
Do not use PBS for the assay step. PBS lacks Calcium and Magnesium, which are strictly required for degranulation.
-
Composition: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl
, 1.0 mM MgCl , 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA, pH 7.4. -
Preparation: Filter sterilize (0.22
m). Warm to 37°C before use.
Protocol A: High-Throughput Screen (RBL-2H3)
This protocol uses the release of
Materials
-
Cells: RBL-2H3 (ATCC CRL-2256).
-
Sensitizer: Monoclonal Anti-DNP IgE (Sigma D8406).
-
Challenge: DNP-BSA (Sigma A6661).
-
Substrate: p-Nitrophenyl N-acetyl-
-D-glucosaminide (p-NAG) (Sigma N9376).[3] -
Stop Solution: 0.1 M Na
CO / 0.1 M NaHCO (pH 10.0).
Step-by-Step Methodology
Day 1: Plating and Sensitization
-
Harvest RBL-2H3 cells using Trypsin-EDTA.
-
Resuspend in MEM + 15% FBS.
-
Plate 50,000 cells/well in a 96-well flat-bottom plate (100
L/well). -
Sensitization: Add Anti-DNP IgE directly to the wells (Final conc: 50–100 ng/mL).
-
Incubate overnight (16–20 hours) at 37°C, 5% CO
.
Day 2: Treatment and Challenge
-
Wash: Aspirate media carefully. Wash cells 2x with 200
L warm Tyrode’s Buffer to remove unbound IgE. -
Equilibration: Add 80
L of warm Tyrode’s Buffer to all wells. -
Cromolyn Pre-treatment (CRITICAL):
-
Prepare 10X Cromolyn stocks in Tyrode’s.
-
Add 10
L of 10X Cromolyn to "Treatment" wells. -
Add 10
L Tyrode’s to "Vehicle" and "Positive Control" wells. -
Incubate for 20 minutes at 37°C. (Cromolyn must stabilize the membrane before the trigger).
-
-
Antigen Challenge:
-
Add 10
L of 10X DNP-BSA (Final conc: 100 ng/mL) to "Treatment" and "Positive Control" wells. -
Add 10
L Tyrode’s to "Spontaneous Release" (Negative Control) wells. -
Total Lysis Control: Add 10
L of 10% Triton X-100 (Final 1%) to a set of untreated wells.
-
-
Incubation: Incubate for 45–60 minutes at 37°C.
Day 2: Readout
-
Stop Reaction: Place the plate on ice for 5 minutes to arrest degranulation.
-
Transfer: Transfer 50
L of supernatant from each well to a fresh 96-well plate. -
Substrate Addition: Add 50
L of 1 mM p-NAG (in 0.1 M Citrate Buffer, pH 4.5) to the supernatant. -
Enzyme Reaction: Incubate 1 hour at 37°C.
-
Development: Add 100
L of Stop Solution (Carbonate buffer). Solution turns yellow.[6][7] -
Measurement: Read Absorbance (OD) at 405 nm.
Figure 2: Temporal workflow for the RBL-2H3
Data Analysis & Validation
To ensure scientific integrity, data must be normalized against the total enzymatic content of the cells.
Calculation Formula
Calculate the percentage of degranulation for each well:
-
OD
: Supernatant from treated/challenged cells. -
OD
: Spontaneous release (buffer only) or media blank. -
OD
: Supernatant from Triton X-100 treated cells.
Efficacy Calculation
Acceptance Criteria (Self-Validation)
-
Z-Factor: > 0.5 for screening campaigns.
-
Signal Window: The Positive Control (DNP-BSA) must yield at least a 3-fold increase in OD over the Spontaneous Release control.
-
Total Lysis: Must be within 10% CV across replicates.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Degranulation (Positive Control) | Buffer lacks Calcium | Ensure Tyrode's buffer contains 1.8 mM CaCl |
| IgE degradation | Use fresh IgE aliquots; avoid freeze-thaw cycles. | |
| Cells passage too high | RBL-2H3 lose degranulation capacity after ~20 passages. Thaw fresh. | |
| High Background (Spontaneous) | Rough handling | Wash cells gently; use a manual pipette rather than an automated washer if adherent. |
| Unhealthy cells | Ensure >90% viability before plating. | |
| Cromolyn shows no effect | No pre-incubation | Cromolyn must be added 15-30 mins before antigen. |
| Old Reagent | Cromolyn hydrolyzes in water. Make fresh stock immediately before use. |
References
-
Siraganian, R. P. (1974). Manual for the isolation and purification of mast cells and basophils. National Institutes of Health.
-
Passante, E., & Frankish, N. (2009). The RBL-2H3 cell line: its provenance and suitability as a model for the mast cell. Inflammation Research, 58(11), 737-745.
-
Kirshenbaum, A. S., et al. (2003). Characterization of a novel human mast cell line (LAD2) derived from a patient with mast cell sarcoma/leukemia. Leukemia Research, 27(8), 677-682.
-
Sigma-Aldrich Product Sheet. Cromolyn Sodium Salt.
-
ATCC Cell Lines. RBL-2H3 (CRL-2256) Repository.
Sources
- 1. lifetechindia.com [lifetechindia.com]
- 2. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmgood.com [abmgood.com]
Troubleshooting & Optimization
Technical Support Center: Improving Cromolyn Sodium Solubility for In Vitro Assays
Welcome to the technical support center for cromolyn sodium applications. This guide is designed for researchers, scientists, and drug development professionals who are utilizing cromolyn sodium in their in vitro experiments. As a mast cell stabilizer, cromolyn sodium's efficacy in assays is critically dependent on its proper dissolution and stability in solution.[1][2][3] This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you overcome common solubility challenges.
Understanding the Challenge: The Physicochemical Properties of Cromolyn Sodium
Cromolyn sodium (also known as disodium cromoglycate) is a hydrophilic and ionic molecule.[4][5] It is a white, crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[6][7] While it is considered soluble in water, achieving high, stable concentrations in complex biological media can be challenging.[8] The molecule possesses two carboxylic acid groups, making its ionization state—and therefore its solubility—highly dependent on pH.[9][10]
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 512.3 g/mol | [4] |
| Water Solubility | ≥15.07 mg/mL; also cited as 32 mg/mL and 50 mg/mL with sonication | [11][12][13] |
| DMSO Solubility | ≥5.12 mg/mL; also cited as 1 mg/mL and 15 mg/mL | [11][12][14] |
| Ethanol Solubility | Insoluble / Practically Insoluble | [8][11] |
| PBS (pH 7.2) Solubility | Approx. 5 mg/mL | [14] |
| pKa | ~1.9 - 2.0 | [8][9] |
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when preparing cromolyn sodium solutions for in vitro work.
Question 1: My cromolyn sodium isn't fully dissolving in water or my buffer, even at what should be a permissible concentration. What's going wrong?
Answer:
This is a frequent issue that can often be traced back to a few key factors:
-
Kinetics of Dissolution: Cromolyn sodium can be slow to dissolve, especially at higher concentrations. The process is not always instantaneous.
-
pH of the Solvent: Cromolyn sodium is the salt of a dicarboxylic acid. Its solubility is significantly enhanced at neutral to alkaline pH where the carboxylic acid groups are fully deionized. If your water is slightly acidic (e.g., from dissolved CO2) or your buffer system is acidic, you will encounter solubility limits.
-
Temperature: Like most salts, increasing the temperature can aid dissolution. However, this must be done with caution to avoid potential degradation.
-
Common Ion Effect: If your buffer contains a high concentration of sodium ions, it may slightly suppress the dissolution of cromolyn sodium.
Troubleshooting Steps:
-
Gentle Warming: Warm your solvent (e.g., water, PBS) to 37°C before adding the cromolyn sodium powder. This can significantly improve the rate of dissolution.
-
Vortexing & Sonication: After adding the powder, vortex the solution vigorously. If particulates remain, a brief sonication (5-10 minutes in a water bath sonicator) is highly effective at breaking up aggregates and speeding up dissolution.[13]
-
pH Adjustment: Ensure the pH of your final solution is between 7.0 and 7.5. For ophthalmic solutions, the pH is typically adjusted to a range of 4.0-7.0.[15] If preparing a stock in water, you can check the pH and adjust with a small amount of dilute NaOH if necessary. Most cell culture media and buffers like PBS are already in the appropriate pH range.
Question 2: I managed to dissolve my cromolyn sodium, but it precipitated out of solution when I added it to my cell culture medium. Why did this happen and how can I prevent it?
Answer:
This is a classic problem of supersaturation and equilibrium shifts. Here’s the causality:
-
Solvent Change: You created a highly concentrated stock solution in a simple solvent (like water or DMSO). When this concentrated stock is introduced to the complex environment of cell culture medium—rich in salts, proteins, and other organic molecules—the solubility parameters change drastically. This can cause the cromolyn sodium to crash out of solution.
-
Localized High Concentration: Pipetting a concentrated stock directly into the medium creates a transient, localized area of very high drug concentration. This "bolus" doesn't have time to disperse before it exceeds the solubility limit in the medium, causing precipitation.
Prevention Strategy: The Serial Dilution Method
The key is to avoid shocking the system. Instead of a single large dilution, add the stock solution to the medium in a stepwise or gradual manner.
Caption: Workflow to avoid precipitation.
Detailed Protocol:
-
Warm your cell culture medium to 37°C.
-
While gently swirling or stirring the medium, add your cromolyn sodium stock solution drop-by-drop or in very small aliquots.
-
Allow the solution to mix for a few seconds between additions. This ensures the drug disperses evenly and never reaches a local concentration that exceeds its solubility in the medium.
Question 3: Should I use water or DMSO to prepare my primary stock solution? What are the pros and cons?
Answer:
The choice of solvent for your stock solution is a critical experimental decision. Both water and DMSO are viable options, but they have distinct advantages and disadvantages.
| Solvent | Pros | Cons | Best For... |
| Water / PBS | - Biologically compatible.- No solvent-induced cytotoxicity concerns. | - Lower achievable concentration vs. some organic solvents.- Aqueous solutions are less stable long-term and generally not recommended for storage beyond one day.[14] | Experiments where any amount of organic solvent is unacceptable. Preparing fresh solutions for immediate use. |
| DMSO | - Higher solubility can be achieved (e.g., ≥5.12 mg/mL).[11]- Stock solutions are typically stable for longer periods when stored properly. | - Potential for cytotoxicity at final concentrations >0.5%.- Must ensure the final DMSO concentration in the assay is negligible and consistent across all conditions, including controls. | High-throughput screening or experiments requiring a very high final concentration of cromolyn sodium, where a concentrated stock is necessary. |
Expert Recommendation: For most cell-based assays, preparing a fresh, concentrated stock in sterile water or PBS on the day of the experiment is the safest and most reliable method. If a DMSO stock is necessary, it is imperative to run a vehicle control (medium with the same final concentration of DMSO) to ensure the solvent itself is not affecting the experimental outcome.
Question 4: How should I store my cromolyn sodium powder and solutions to ensure stability?
Answer:
Proper storage is crucial for maintaining the integrity of cromolyn sodium.
-
Powder: Cromolyn sodium powder is hygroscopic.[6] It should be stored at room temperature in a tightly sealed container, preferably in a desiccator or a low-humidity environment.[7] Protect it from light.[15]
-
Aqueous Solutions (Water/PBS): These solutions are not recommended for long-term storage. It is best practice to prepare them fresh for each experiment. If you must store them, use them within 24 hours and keep them at 2-8°C.[14] Do not use if any precipitate or discoloration is observed.[6]
-
DMSO Stock Solutions: If prepared correctly (purged with an inert gas like argon or nitrogen to displace oxygen) and stored in a tightly sealed vial, DMSO stocks can be more stable.[14] Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Storage guidelines for cromolyn sodium.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of Cromolyn Sodium
This protocol details the preparation of a ~19.5 mM stock solution in a biologically compatible solvent.
Materials:
-
Cromolyn Sodium powder (MW: 512.3 g/mol )
-
Sterile, nuclease-free water or sterile 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh out 10 mg of cromolyn sodium powder and place it into a sterile microcentrifuge tube.
-
Causality Note: Accurate weighing is critical for reproducible experimental concentrations. As the powder is hygroscopic, perform this step quickly after removing the container from the desiccator.
-
-
Solvent Addition: Add 1.0 mL of sterile water or PBS to the tube. This will yield a final concentration of 10 mg/mL.
-
Initial Dissolution: Cap the tube tightly and vortex vigorously for 30-60 seconds. Visually inspect the solution. It may appear cloudy or have visible particulates.
-
Sonication (If Necessary): If the solution is not clear, place the tube in a water bath sonicator for 5-10 minutes. The ultrasonic waves will provide the energy needed to break apart powder aggregates and facilitate complete dissolution.
-
Final Inspection: After sonication, the solution should be clear and colorless.[6] If any particulates remain, the solubility limit may have been exceeded, or the material may have impurities.
-
Sterilization (Optional): If the solution needs to be sterile for cell culture, filter it through a 0.22 µm sterile syringe filter.
-
Self-Validation: This step ensures that any microbial contamination introduced during handling is removed before adding the compound to your cells.
-
-
Usage: Use the solution immediately for the best results. As stated, storage of aqueous solutions is not recommended beyond 24 hours.[14]
Protocol 2: Diluting Cromolyn Sodium into Cell Culture Medium
This protocol uses the recommended gradual dilution method to prevent precipitation.
Procedure:
-
Prepare Medium: In a sterile conical tube, have your final volume of pre-warmed (37°C) cell culture medium ready.
-
Calculate Volume: Calculate the volume of your cromolyn sodium stock solution needed to achieve the desired final concentration. For example, to make 10 mL of medium with a final concentration of 100 µg/mL using a 10 mg/mL stock:
-
(100 µg/mL) * (10 mL) = 1000 µg = 1 mg of cromolyn sodium needed.
-
(1 mg) / (10 mg/mL) = 0.1 mL = 100 µL of stock solution required.
-
-
Gradual Addition: Place the conical tube with the medium on a vortex set to a low-to-medium speed to create a gentle vortex, or swirl the tube by hand.
-
Dispense Slowly: Slowly pipette the calculated volume (100 µL in the example) of the cromolyn sodium stock solution into the side of the swirling medium. Do not dispense the entire volume in one spot.
-
Mix and Use: Cap the tube and allow it to mix for an additional 10-15 seconds. Your cromolyn-containing medium is now ready for addition to your cells.
-
Self-Validation: Visually inspect the final medium against a light source. It should be clear, with no signs of cloudiness or precipitate.
-
By following these evidence-based guidelines and protocols, you can ensure the reliable and reproducible preparation of cromolyn sodium solutions, leading to more accurate and trustworthy results in your in vitro assays.
References
-
Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Available from: [Link]
-
National Center for Biotechnology Information. (2024, October 28). Cromolyn Sodium - StatPearls. NCBI Bookshelf. Available from: [Link]
-
Patsnap Synapse. (2024, June 14). What is Cromolyn Sodium used for?. Available from: [Link]
-
Inxight Drugs. CROMOLYN SODIUM. Available from: [Link]
-
Medfinder. (2026, February 14). How Does Cromolyn Work? Mechanism of Action Explained in Plain English. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Cromolyn Sodium Oral Solution, Concentrate. Accessdata.fda.gov. Available from: [Link]
-
DailyMed. (2025, May 28). Label: CROMOLYN SODIUM solution/ drops. U.S. National Library of Medicine. Available from: [Link]
-
Drugs.com. (2024, April 10). Cromolyn Sodium (EENT) Monograph for Professionals. Available from: [Link]
-
Taylor & Francis Online. (2007, February 6). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES... Available from: [Link]
-
DailyMed. (2025, December 10). Label: CROMOLYN SODIUM INHALATION SOLUTION solution. U.S. National Library of Medicine. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cromolyn. PubChem. Available from: [Link]
-
University of the Pacific. (n.d.). Effect of Chemical and Physical Enhancers on the Skin Permeation of Cromolyn Sodium. Available from: [Link]
-
National Center for Biotechnology Information. (2022, April 21). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies. PMC. Available from: [Link]
-
Pharmascience. (2012, February 14). pms-SODIUM CROMOGLYCATE. Available from: [Link]
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 3. CROMOLYN SODIUM [drugs.ncats.io]
- 4. macsenlab.com [macsenlab.com]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. CAS 15826-37-6: cromolyn sodium | CymitQuimica [cymitquimica.com]
- 8. Cromolyn Disodium Salt | 15826-37-6 [chemicalbook.com]
- 9. dc.etsu.edu [dc.etsu.edu]
- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Determination of Cromolyn Sodium in Skin Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. abmole.com [abmole.com]
- 13. Cromolyn sodium | Calcium/Potassium Channel | GSK-3 | TargetMol [targetmol.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pi.bausch.com [pi.bausch.com]
Technical Support Center: Cromolyn Sodium Stability in Experimental Buffers
Introduction
Welcome to the Technical Support Center for cromolyn sodium. This guide is designed for researchers, scientists, and drug development professionals who are working with cromolyn sodium in solution. As a mast cell stabilizer that inhibits the release of inflammatory mediators like histamine, its efficacy in experimental and pharmaceutical settings is critically dependent on its chemical stability.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the stability of cromolyn sodium in various experimental buffers. Our goal is to equip you with the knowledge to design robust experiments, ensure the integrity of your results, and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the handling and stability of cromolyn sodium solutions.
Q1: What is the optimal pH range for cromolyn sodium stability?
Answer: Cromolyn sodium is most stable in a slightly acidic to neutral pH range, typically between pH 4.0 and 7.4. It is particularly sensitive to alkaline conditions (pH > 7.5), where it undergoes rapid degradation.[2][3] Conversely, it may precipitate out of solution under strongly acidic conditions (pH < 2.0).[4] Therefore, maintaining your buffered solution within this optimal window is the single most critical factor for ensuring the chemical integrity of the molecule.
Q2: How does temperature affect the stability of cromolyn sodium solutions?
Answer: Like most chemical reactions, the degradation of cromolyn sodium is accelerated by elevated temperatures. For short-term storage (a few hours to a day), solutions should be kept at controlled room temperature or refrigerated (2-8°C). For long-term storage, frozen conditions (-20°C or below) are recommended, provided the buffer system is compatible with freeze-thaw cycles. Always allow solutions to return to room temperature before use to ensure complete dissolution.
Q3: Which common laboratory buffers are recommended for use with cromolyn sodium?
Answer: Phosphate buffers are a reliable choice and are frequently used in validated analytical methods and commercial formulations.[5][6][7] A 0.1 M phosphate buffer has been shown to produce symmetrical and well-resolved peaks in HPLC analysis, indicating good compatibility.[6][7] Citrate buffers are also a suitable option, particularly for maintaining a pH in the acidic to neutral range.
Avoid: Buffers with a high pH, such as borate or carbonate, unless the experiment specifically requires evaluating the compound under basic conditions. If you must work at a higher pH, be aware that degradation will be significant and prepare solutions fresh immediately before use.
Q4: Are there any known incompatibilities with common excipients or other drugs?
Answer: Cromolyn sodium is generally compatible with many common bronchodilators (like metaproterenol and terbutaline) and mucolytic agents (like acetylcysteine) in admixtures for up to 60 minutes.[8] However, compatibility should always be empirically verified for your specific formulation. The preservative benzalkonium chloride is a common excipient found in some commercial cromolyn sodium preparations.[9] Always check the full formulation of any commercial product to be aware of potential interactions in your experimental system.
Q5: My cromolyn sodium solution has turned yellow. What does this signify?
Answer: A yellow discoloration is a classic indicator of alkaline-mediated degradation. Under basic conditions, cromolyn sodium hydrolyzes, leading to the formation of chromophoric (color-absorbing) degradation products.[2][3] If you observe this, the solution's integrity is compromised, and it should be discarded. This observation underscores the importance of strict pH control.
Part 2: Troubleshooting Guide
This section provides a scenario-based approach to resolving specific experimental issues.
Issue 1: Precipitation Observed in a Buffered Solution
| Symptom | Potential Cause | Recommended Action & Rationale |
| Precipitate forms immediately upon dissolution. | Supersaturation: The concentration of cromolyn sodium exceeds its solubility limit in the chosen buffer. | Increase the volume of the buffer to lower the final concentration. Gentle warming and sonication can aid dissolution, but do not overheat. |
| Precipitate forms after adding an acid to adjust pH. | Acid-Induced Precipitation: The pH of the solution has dropped below 2.0. Cromolyn sodium is a disodium salt of a dicarboxylic acid; in highly acidic conditions, the carboxylate groups become protonated, significantly reducing aqueous solubility.[4] | Carefully monitor the pH during adjustment. Use a more dilute acid or add it dropwise with vigorous stirring. Ensure the final pH remains above 3.0. |
| Precipitate forms over time during storage. | Temperature Effects: The solution was stored at a low temperature (e.g., 2-8°C) where the solubility of cromolyn sodium or a buffer component is reduced. | Allow the solution to fully equilibrate to room temperature and mix thoroughly before use. If precipitation persists, you may need to formulate at a slightly lower concentration for cold storage. |
Issue 2: Inconsistent or Decreasing Concentration in Analytical Assays (e.g., HPLC)
| Symptom | Potential Cause | Recommended Action & Rationale |
| Peak area decreases significantly in samples analyzed hours after preparation. | Chemical Degradation: The buffer pH may be unstable or alkaline, causing hydrolysis of the cromolyn molecule. Photodegradation is also a known issue.[4] | 1. Verify Buffer pH: Measure the pH of your final solution. Ensure it is stable and within the 4.0-7.4 range. 2. Protect from Light: Prepare and store solutions in amber vials or protect them from light with aluminum foil.[4][7] 3. Use Fresh Solutions: For the most accurate results, analyze samples as soon as possible after preparation. |
| Multiple, unexpected peaks appear in the chromatogram over time. | Formation of Degradation Products: This is strong evidence of chemical instability. The new peaks correspond to the byproducts of hydrolysis or oxidation.[2] | This confirms degradation. The primary goal is to prevent it by addressing the root cause (pH, light, temperature). A stability-indicating HPLC method is crucial to separate and quantify these degradants from the parent compound.[10] |
| Poor peak shape (e.g., tailing, broadening) in HPLC. | Buffer-Chromatography Mismatch: The pH or ionic strength of the sample buffer may be incompatible with the mobile phase, causing on-column issues. | Whenever possible, use the mobile phase as the diluent for your final sample preparation. If using a different buffer, ensure its pH and ionic strength are similar to the mobile phase to avoid peak distortion.[6][7] |
Logical Flow for Troubleshooting Stability Issues
The following diagram outlines a systematic approach to diagnosing and resolving stability problems with cromolyn sodium solutions.
Caption: Troubleshooting workflow for cromolyn sodium stability.
Part 3: Experimental Protocols
To ensure the trustworthiness of your data, every protocol must be a self-validating system. The following protocols are designed to proactively assess the stability of your cromolyn sodium formulations.
Protocol 1: Forced Degradation Study
Objective: To rapidly identify the degradation pathways and validate that your analytical method is "stability-indicating" as per ICH Q1A(R2) guidelines.[11] A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation and separate it from its degradation products.[4]
Materials:
-
Cromolyn Sodium, USP grade
-
Buffer of choice (e.g., 0.1 M Sodium Phosphate, pH 7.4)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
Calibrated pH meter
-
Class A volumetric flasks and pipettes
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve cromolyn sodium in your chosen buffer to create a primary stock solution (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor in a clear vial. Prepare a control by mixing 5 mL of stock with 5 mL of the buffer solvent.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Use the control solution (stock + buffer).
-
Photolytic Stress: Use the control solution (stock + buffer).
-
-
Incubate Samples:
-
Place the Acid, Base, and Oxidation vials at 60°C for a defined period (e.g., 2 hours). The goal is to achieve 5-20% degradation.[11][12]
-
Place the Thermal Stress vial in an oven at 60°C, protected from light.
-
Expose the Photolytic Stress vial to a photostability chamber (ICH Q1B guideline) or direct light, alongside a control vial wrapped in foil.
-
-
Neutralization & Dilution: After incubation, cool samples to room temperature. Neutralize the acid- and base-stressed samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples (including controls) to a suitable concentration for your HPLC assay (e.g., 20 µg/mL) using the mobile phase. Analyze immediately by HPLC.
-
Data Evaluation: Compare the chromatograms. A stability-indicating method will show a decrease in the main cromolyn sodium peak and the appearance of new, well-resolved peaks corresponding to degradation products. The peak purity of the parent drug should be assessed using a photodiode array (PDA) detector.
Workflow for a Forced Degradation Study
Caption: Step-by-step workflow for conducting a forced degradation study.
Part 4: Summary of Stability Data
The following table summarizes the known stability profile of cromolyn sodium under various conditions, compiled from literature and validated methods.
| Condition | Buffer/Solvent | pH | Temperature | Result | Source |
| Alkaline Hydrolysis | 0.1 M NaOH | > 12 | 60°C | Highly Unstable: Rapid degradation occurs, often visible as yellowing. | [2][4] |
| Acid Hydrolysis | 0.1 M HCl | < 2.0 | Ambient | Precipitation: Compound precipitates from solution. Chemical degradation is slower than under basic conditions. | [4] |
| Neutral Buffer | 0.1 M Phosphate | 7.4 | Ambient | Stable: Generally stable for short-term experimental use. | [5][6] |
| Photolysis | Aqueous Solution | Neutral | Ambient Light | Sensitive: Significant degradation can occur upon exposure to light. | [4] |
| Oxidation | 3% H₂O₂ | Neutral | 60°C | Moderately Stable: Degradation occurs, but typically slower than alkaline hydrolysis. | [4] |
References
-
El-Didamony, A.M., et al. (2020). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. Molecules, 25(24), 5953. Available from: [Link]
-
PubMed. (2020). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. PubMed. Available from: [Link]
-
Gouda, A.A., et al. (2007). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES... Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
Hassib, S.T., et al. (2013). Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. TSI Journals. Available from: [Link]
-
Semantic Scholar. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD... Semantic Scholar. Available from: [Link]
-
PharmaCompass. (n.d.). Cromolyn sodium (USP). PharmaCompass. Available from: [Link]
-
El-Gindy, A., et al. (2017). Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. Journal of Chromatographic Science. Available from: [Link]
-
Taylor & Francis Online. (2007). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD... Taylor & Francis Online. Available from: [Link]
-
Lesko, L.J., & Miller, A.K. (1984). Physical-chemical compatibility of cromolyn sodium nebulizer solution--bronchodilator inhalant solution admixtures. Annals of Allergy. Available from: [Link]
-
USP. (n.d.). Cromolyn Sodium. USP-NF. Available from: [Link]
-
go.drugbank.com. (2026). List of inactive ingredients (excipients) in cromolyn sodium. go.drugbank.com. Available from: [Link]
-
ResearchGate. (2016). Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. ResearchGate. Available from: [Link]
-
SciSpace. (2016). Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. SciSpace. Available from: [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]
-
ResearchGate. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay... ResearchGate. Available from: [Link]
-
Scribd. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Scribd. Available from: [Link]
-
National Center for Biotechnology Information. (2022). Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay... NCBI. Available from: [Link]
-
Shaker, M.S., & Heboyan, V. (2024). Cromolyn Sodium. StatPearls [Internet]. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). Cromolyn Sodium Oral Solution, Concentrate. accessdata.fda.gov. Available from: [Link]
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cromolyn Sodium [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Physical-chemical compatibility of cromolyn sodium nebulizer solution--bronchodilator inhalant solution admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. tandfonline.com [tandfonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Cromolyn Sodium in Mouse Models
Welcome to the Application Scientist Support Center. Translating cromolyn sodium (CS) efficacy from clinical human data or rat models into murine (mouse) models is notoriously difficult. This guide addresses the root causes of these challenges—ranging from species-specific receptor pharmacology to physicochemical limitations—and provides self-validating protocols to ensure your experimental data is robust and trustworthy.
Section 1: Mechanism & Species Discrepancy FAQs
Q: Why does cromolyn sodium fail to inhibit mast cell degranulation in my wild-type mouse Passive Cutaneous Anaphylaxis (PCA) model, even at high doses? A: This is a classic translational pitfall. While CS is universally taught as a "mast cell stabilizer," its efficacy is highly species-dependent. In humans and rats, CS effectively prevents IgE-dependent mast cell degranulation. However, in mice, CS routinely1[1].
The causality lies in the primary pharmacological target of CS: the G-protein-coupled receptor 35 (GPR35). CS is a2[2]. Consequently, the intracellular calcium flux inhibition required to prevent histamine release does not occur efficiently in murine cells[3].
Q: If it doesn't stabilize mouse mast cells, why do I still see immunomodulatory effects in my in vivo mouse models? A: In mice, CS exhibits off-target and broader immunomodulatory actions that are independent of mast cell stabilization. For instance, CS has been shown to 4 in models of allergic peritonitis without affecting pro-inflammatory effectors in mouse mast cells[4]. Furthermore, continuous CS administration in some mouse models (like bladder cancer) can even be5[5]. Therefore, attributing any observed in vivo phenotype in mice strictly to "mast cell stabilization" is scientifically inaccurate.
Section 2: Pharmacokinetics & Dosing Troubleshooting
Q: My oral dosing of cromolyn sodium shows zero systemic efficacy in mice. What is the pharmacokinetic causality? A: Cromolyn sodium is a highly polar, lipid-insoluble dibasic acid with a6[6]. Because it is mostly ionized at physiologic pH, it cannot passively diffuse across the lipophilic gastrointestinal epithelium. In both humans and mice, oral bioavailability is exceptionally poor (typically <1%)[6]. If your experimental design requires systemic exposure, oral gavage will only yield localized gastrointestinal effects. For systemic models, you must utilize intraperitoneal (IP) or intravenous (IV) routes, keeping in mind the rapid elimination half-life (which is ~80-90 minutes in humans and significantly shorter in mice)[6].
Section 3: Self-Validating Experimental Protocols
To establish trustworthiness in your data, you cannot rely on a single wild-type mouse readout. You must employ a self-validating system using GPR35 knockout (GPR35-/-) mice and a positive control agonist to prove your assay works even when CS fails.
Protocol: Validating GPR35-Dependent Efficacy vs. Off-Target Effects in Mice
-
Model Preparation: Divide cohorts into Wild-Type (WT) C57BL/6 and GPR35-/- mice.
-
Sensitization: Inject anti-DNP IgE intravenously (i.v.) to sensitize the mice for a Passive Cutaneous Anaphylaxis (PCA) model. Wait 24 hours.
-
Compound Administration:
-
Antigen Challenge: 30 minutes post-treatment, challenge mice i.v. with DNP-HSA (antigen) containing 1% Evans Blue dye.
-
Tissue Extraction & Quantification: After 30 minutes, euthanize the mice. Extract the ear tissue, incubate in formamide at 63°C overnight to extract the dye, and measure absorbance at 620 nm.
-
Causality Check: If CS fails to reduce dye extravasation in WT mice, but Zaprinast succeeds in WT and fails in GPR35-/- mice, you have validated that the mouse GPR35 receptor is functional but unresponsive to the human-optimized CS ligand[1][7].
Section 4: Quantitative Data & Reference Tables
Table 1: Comparative Efficacy and Pharmacodynamics of Cromolyn Sodium Across Species
| Species | GPR35 Agonism Potency (EC50) | IgE-Dependent Mast Cell Stabilization | Primary Experimental Utility | Recommended Alternative GPR35 Agonist |
| Human | High (~7 μM) | Yes (Highly Effective) | Clinical Asthma / Mastocytosis | N/A |
| Rat | Moderate/High (~4 μM) | Yes (Effective) | In vivo PCA/PSA models | Zaprinast (Moderate) |
| Mouse | Low (22–56 μM) | No / Weak | Leukocyte modulation / GI local effects | Zaprinast (High) |
Section 5: Mechanistic Visualization
Species-specific divergence in Cromolyn Sodium efficacy via GPR35 receptor binding.
References
-
Oka, T., et al. (2012). "Evidence questioning cromolyn's effectiveness and selectivity as a 'mast cell stabilizer' in mice." PMC. 1
-
Yang, Y., et al. (2010). "G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium." PubMed. 2
-
Puzzovio, P. G., et al. (2022). "Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation." PubMed. 4
-
Healio. "Nasalcrom: Uses, Side Effects & Dosage." Healio. 6
-
Gupta, R., et al. "Regulation of Visceral Nociception by GPR35." University of Cambridge. 7
-
Mackenzie, A. E., et al. (2014). "G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease." Frontiers. 3
-
MDPI. (2025). "Pro-Tumorigenic Effect of Continuous Cromolyn Treatment in Bladder Cancer." MDPI.5
Sources
- 1. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 4. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nasalcrom: Uses, Side Effects & Dosage | Healio [healio.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Overcoming Low Oral Bioavailability of Cromolyn Sodium
Ticket ID: CROM-ORAL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting <1% Bioavailability in Preclinical Oral Formulations
Diagnostic Dashboard: Why is your formulation failing?
Before attempting to "fix" the bioavailability, you must understand the physicochemical barrier. Cromolyn sodium (DSCG) is a BCS Class III drug (High Solubility, Low Permeability).
| Parameter | Value | Impact on Oral Delivery |
| LogP | -3.5 to -5.4 (Highly Hydrophilic) | Cannot pass through the lipophilic bilayer of enterocytes (transcellular route). |
| pKa | 2.0 (Dicarboxylic acid) | Fully ionized (anionic) at intestinal pH (6.8–7.4), causing electrostatic repulsion from negatively charged mucus. |
| Molecular Weight | 512.3 g/mol | Too large for significant passive paracellular transport (tight junctions limit >400 Da). |
| Clearance | Rapid (excreted unchanged) | Any absorbed drug is quickly eliminated via bile/urine; no metabolic activation. |
The Core Issue: Your drug is bouncing off the intestinal lining. It dissolves perfectly but lacks the lipophilicity to cross the membrane. You must either open the paracellular route or cloak the charge for transcellular uptake.
Troubleshooting Guide: Formulation Strategies
Strategy A: Polymeric Nanoparticles (PLGA)
Best for: Controlled release and protecting the drug from GI transit.
User Question: "I tried standard single-emulsion PLGA, but my encapsulation efficiency (EE) is near zero. What happened?"
Expert Answer: Standard single-emulsion (O/W) is for hydrophobic drugs. Cromolyn is water-soluble; it partitions immediately into the external aqueous phase during formation. You must use a Double Emulsion (W1/O/W2) technique.
Protocol: High-EE Cromolyn PLGA Nanoparticles (W1/O/W2)
-
Primary Emulsion (W1/O):
-
Dissolve Cromolyn Sodium (10 mg) in 0.5 mL distilled water (Inner Aqueous Phase - W1).
-
Dissolve PLGA (50 mg, 50:50 Resomer® RG 503H) in 2 mL Dichloromethane (DCM) (Organic Phase - O).
-
Critical Step: Sonicate W1 into O at 40% amplitude for 60s (ice bath) to form a stable primary emulsion.
-
-
Secondary Emulsion (W1/O/W2):
-
Add the primary emulsion dropwise into 10 mL of 1% PVA (Polyvinyl alcohol) solution (Outer Aqueous Phase - W2).
-
Sonicate immediately at 60% amplitude for 2 mins.
-
-
Solvent Evaporation:
-
Stir magnetically at room temperature for 3–4 hours to evaporate DCM.
-
-
Collection:
-
Centrifuge at 15,000 x g for 30 mins. Wash 3x with water to remove free drug/PVA.
-
Lyophilize with 5% trehalose as a cryoprotectant.
-
Troubleshooting Checklist:
-
Low EE%? Increase the viscosity of W1 (add gelatin or alginate) or increase the pH of W2 to keep Cromolyn ionized and trapped inside.
-
Large Particle Size (>300nm)? Increase sonication energy or PVA concentration (up to 2%).
Strategy B: Permeation Enhancers (Chitosan Complexation)
Best for: Immediate absorption enhancement via tight junction modulation.
User Question: "Can I just mix Cromolyn with a permeation enhancer?"
Expert Answer: Simple mixing often leads to precipitation or weak effects. The most robust method is Ionic Gelation with Chitosan. Chitosan is cationic; Cromolyn is anionic.[1] They form a polyelectrolyte complex that:
-
Neutralizes Cromolyn's charge.
-
Adheres to the mucosal layer (Mucoadhesion).
-
Transiently opens tight junctions (via interaction with ZO-1 proteins).
Protocol: Chitosan-Cromolyn Nanoparticles
-
Preparation:
-
Solution A: Chitosan (Low MW) 2 mg/mL in 1% acetic acid (pH adjusted to 5.0).
-
Solution B: Cromolyn Sodium 1 mg/mL in water + TPP (Sodium Tripolyphosphate) 0.5 mg/mL.
-
-
Synthesis:
-
Add Solution B dropwise to Solution A under magnetic stirring (700 rpm).
-
Ratio: Maintain Chitosan:TPP:Cromolyn mass ratio at approx 4:1:1.
-
-
Stabilization:
-
Stir for 30 mins. Spontaneous opalescence indicates nanoparticle formation (100–200 nm).
-
Mechanism of Action Visualization:
Caption: Chitosan nanoparticles utilize positive surface charge to adhere to mucus and transiently open tight junctions, facilitating paracellular transport of Cromolyn.
Validation: The Caco-2 Permeability Assay
User Question: "How do I prove my formulation works in vitro?"
Expert Answer:
You must calculate the Apparent Permeability Coefficient (
Experimental Setup:
-
Cell Culture: Caco-2 cells on Transwell® inserts (0.4 µm pore size). Culture for 21 days to ensure tight junction maturity (TEER > 300 Ω·cm²).[3][4][5][6]
-
Donor Phase (Apical): Add formulation (equivalent to 100 µM Cromolyn) in HBSS (pH 6.5 or 7.4).
-
Receiver Phase (Basolateral): HBSS (pH 7.4).
-
Sampling: Take 100 µL aliquots from the basolateral side at 30, 60, 90, and 120 min. Replace volume with fresh HBSS.
Calculation:
- : Rate of drug permeation (µg/s).
- : Surface area of the insert (cm²).
- : Initial donor concentration (µg/mL).
Success Metrics:
| Formulation Type | Target | Expected Fold-Increase |
| Free Cromolyn (Control) | N/A (Baseline) | |
| Chitosan NPs | 4x - 10x | |
| PLGA NPs | 3x - 6x |
Advanced Troubleshooting: Prodrugs & SNAC
If nanoparticles are not viable for your scale-up, consider Chemical Permeation Enhancers (SNAC) or Prodrugs .
-
SNAC (Salcaprozate Sodium): Forms a non-covalent complex with Cromolyn.[3] It increases membrane fluidity and lipophilicity without breaking tight junctions (safer for chronic use).
-
Ratio: 1:2 to 1:10 (Drug:SNAC) molar ratio.
-
-
Prodrugs: Di-ester derivatives (e.g., diethyl esters) mask the carboxyl groups.
-
Warning: Requires esterases in plasma to regenerate active Cromolyn. Ensure your animal model has comparable esterase activity to humans.
-
References
-
Ding, H., et al. (2022). "Chitosan nanoparticles facilitate improved intestinal permeation and oral pharmacokinetics of the mast cell stabiliser cromoglycate."[7] International Journal of Pharmaceutics. Link
-
Patel, J., et al. (2015). "Cromolyn sodium encapsulated PLGA nanoparticles: An attempt to improve intestinal permeation." International Journal of Biological Macromolecules. Link
-
Hess, S., et al. (2008). "Mechanistic understanding of oral drug absorption enhancement of cromolyn sodium by an amino acid derivative." European Journal of Pharmaceutical Sciences. Link
-
Motlekar, N. A., & Youan, B. B. (2008). "Improved delivery of cromolyn from oral proliposomal beads."[8] Journal of Controlled Release. Link
-
Cyprotex. "Caco-2 Permeability Assay Protocol and Validation." Evotec. Link
Sources
- 1. Cromolyn-crosslinked chitosan nanoparticles for the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Guiding Clinical Prescription of Topical Extemporaneous Formulations of Sodium Cromoglycate Based on Pharmaceutical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 7. Chitosan nanoparticles facilitate improved intestinal permeation and oral pharmacokinetics of the mast cell stabiliser cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved delivery of cromolyn from oral proliposomal beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cromolyn Sodium Dosage for In Vivo Studies
Welcome to the technical support guide for the in vivo application of cromolyn sodium. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for effective dosage optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cromolyn sodium?
A1: Cromolyn sodium is a mast cell stabilizer.[1][2] Its primary mechanism is to prevent the degranulation of mast cells, which inhibits the release of inflammatory mediators such as histamine and leukotrienes.[1][3] It is thought to achieve this by blocking calcium ion transport across the mast cell membrane, a critical step for degranulation to occur.[4][5] It is important to note that cromolyn is not an antihistamine; it does not block histamine that has already been released but rather prevents its release in the first place.[4] This makes it a prophylactic agent, not a treatment for acute allergic reactions.[1][6]
Q2: What are the key pharmacokinetic properties I should consider for in vivo studies?
A2: Cromolyn sodium has very poor oral absorption, with less than 1% of an oral dose being absorbed systemically in humans.[7][8] Most of the orally administered drug is excreted unchanged in the feces.[2][3] Its plasma half-life is short, approximately 80-90 minutes.[1][3] Due to this poor bioavailability, intraperitoneal (IP), intravenous (IV), or inhalation routes are often preferred in preclinical animal studies to ensure adequate systemic exposure. The prophylactic effect on mast cells is estimated to last about 6 hours after administration.[1][3]
Q3: What are typical starting doses for cromolyn sodium in common animal models?
A3: Dosing can vary significantly based on the animal model, the disease context, and the route of administration. It is crucial to perform a literature search for your specific model. However, the table below provides some general starting points gleaned from published studies. A dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.[9][10]
| Animal Model | Route of Administration | Typical Starting Dose Range | Reference / Note |
| Rat | Intraperitoneal (IP) | 10 - 50 mg/kg | Effective at inhibiting mast cell degranulation in rat models of passive cutaneous anaphylaxis.[11][12][13] |
| Mouse | Intraperitoneal (IP) | 20 - 100 mg/kg | Higher doses are often required in mice compared to rats, and its efficacy can be variable.[11][12][14] |
| Mouse | Subcutaneous (SC) | up to 540 mg/kg | Used in reproductive safety studies without evidence of fetal malformation.[1] |
| Rabbit | Intravenous (IV) | up to 485 mg/kg | Used in reproductive safety studies.[1] |
Q4: How should I prepare cromolyn sodium for in vivo administration?
A4: Cromolyn sodium is a white, crystalline powder that is soluble in water.[15] For IP or IV injections, it can be dissolved in sterile, buffered solutions like phosphate-buffered saline (PBS), pH 7.2.[16][17] The solubility in PBS is approximately 5 mg/mL.[16] It is recommended to prepare aqueous solutions fresh and not store them for more than one day to ensure stability.[16] The solution should be clear and colorless; do not use it if it contains a precipitate or has become discolored.[7]
Troubleshooting Guide
Q5: I am not observing the expected mast cell stabilization effect. What could be wrong?
A5: This is a common issue, particularly in mouse models. Consider the following points:
-
Species-Specific Efficacy: Cromolyn is highly effective in stabilizing rat mast cells, but its efficacy in mice is debated and appears to be less potent and more variable.[11][12] Some studies report needing significantly higher doses (e.g., 100 mg/kg) in mice, and even then, the inhibition of mast cell responses may be incomplete.[11][14]
-
Timing of Administration: Cromolyn is a prophylactic agent. It must be administered before the antigenic challenge or inflammatory stimulus. The optimal pre-treatment time should be determined, but typically ranges from 15 to 60 minutes before the challenge.
-
Dose and Route: The dose may be insufficient. The poor oral bioavailability means that for systemic effects, parenteral (like IP or IV) or direct inhalation routes are necessary.[1][18] If using an oral route for a gastrointestinal model, be aware that the effect is largely local.
-
Confirmation of Mast Cell Involvement: Ensure that the phenotype you are studying is indeed mast cell-dependent. Consider using mast cell-deficient mouse strains (e.g., Kit W-sh/W-sh) as a negative control to validate the role of mast cells in your model.[11]
Q6: My animals are showing adverse effects. What should I do?
A6: While generally well-tolerated, high doses can cause issues.[15]
-
Paradoxical Bronchospasm: In rare cases, inhaled cromolyn can cause bronchospasm.[6][18] While more relevant to inhalation studies, this highlights its potential for paradoxical effects.
-
Local Irritation: High concentrations administered via IP injection may cause local irritation. Ensure the drug is fully dissolved and consider increasing the injection volume to reduce the concentration.
-
Renal/Hepatic Function: If your model involves compromised kidney or liver function, consider reducing the dosage, as these organs are involved in the clearance of the small fraction of absorbed drug.[7]
Q7: How can I definitively measure the efficacy of my chosen cromolyn dose?
A7: Measuring relevant biomarkers of mast cell activation is key to confirming that your dose is effective.[19]
-
Primary Biomarkers:
-
Tryptase: This is one of the most specific biomarkers for mast cell activation and can be measured in serum or plasma.[20][21] An increase in tryptase levels post-challenge, which is attenuated by cromolyn pre-treatment, is strong evidence of efficacy.[22]
-
Histamine: Plasma histamine levels are a direct indicator of mast cell degranulation.[19][20] However, histamine is very unstable with a short half-life, making sample collection and processing time-critical.
-
-
Secondary/Other Biomarkers:
-
Leukotrienes and Prostaglandins: Measuring urinary metabolites of these lipid mediators (e.g., Leukotriene E4) can provide a non-invasive readout of mast cell activation.[20][22]
-
Flow Cytometry: Surface markers on mast cells, such as CD63, can be upregulated upon activation and measured by flow cytometry on cells isolated from relevant tissues (e.g., peritoneal lavage).[19][20]
-
Core Experimental Protocol: In Vivo Dose-Response Study
This protocol provides a framework for systematically determining the effective dose of cromolyn sodium in your specific animal model.
Objective: To determine the dose of cromolyn sodium that produces a statistically significant inhibition of mast cell-mediated inflammation.
Methodology:
-
Animal Model and Grouping:
-
Select the appropriate animal model (e.g., Sprague-Dawley rats for a passive cutaneous anaphylaxis model).
-
Establish at least 5 groups (n=6-8 animals per group is a good starting point):
-
Group 1: Naive (No treatment, no challenge)
-
Group 2: Vehicle Control (e.g., PBS IP) + Inflammatory Challenge
-
Group 3: Low-Dose Cromolyn (e.g., 10 mg/kg IP) + Inflammatory Challenge
-
Group 4: Mid-Dose Cromolyn (e.g., 30 mg/kg IP) + Inflammatory Challenge
-
Group 5: High-Dose Cromolyn (e.g., 100 mg/kg IP) + Inflammatory Challenge
-
-
-
Drug Preparation and Administration:
-
Prepare fresh cromolyn sodium solution in sterile PBS on the day of the experiment.
-
Administer the assigned dose or vehicle via the chosen route (e.g., IP injection) 30 minutes prior to the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Induce the mast cell-dependent inflammatory response. This could be, for example, an IP injection of Compound 48/80, or an antigen challenge in a sensitized animal.
-
-
Endpoint Measurement & Sample Collection:
-
At a predetermined time point post-challenge (e.g., 30-60 minutes), collect relevant samples.
-
Blood: Collect blood via cardiac puncture or from the tail vein into EDTA-coated tubes for plasma histamine or serum tryptase analysis. Keep samples on ice and process them immediately.
-
Tissue: Collect the relevant tissue (e.g., skin, lung, peritoneal lavage fluid) for histological analysis (e.g., mast cell degranulation via toluidine blue staining) or biomarker measurement.
-
-
Data Analysis:
-
Analyze biomarker levels (e.g., ELISA for tryptase).
-
Plot the dose of cromolyn sodium against the measured response (e.g., % inhibition of tryptase release compared to the vehicle control group).
-
Use statistical analysis (e.g., ANOVA with post-hoc tests) to determine the lowest dose that produces a significant effect compared to the vehicle control. This is your minimum effective dose.
-
Visualizations
Diagrams
Caption: Workflow for In Vivo Dose Optimization of Cromolyn Sodium.
Caption: Mechanism of Action of Cromolyn Sodium as a Mast Cell Stabilizer.
References
-
National Center for Biotechnology Information. (2024). Cromolyn Sodium - StatPearls. NCBI Bookshelf. [Link]
-
Galli, S. J., et al. (2023). Secretory and Membrane-Associated Biomarkers of Mast Cell Activation and Proliferation. MDPI. [Link]
-
Medfinder. (2026). How Does Cromolyn Work? Mechanism of Action Explained in Plain English. Medfinder. [Link]
-
Forni, C., et al. (2018). Biomarkers for evaluation of mast cell and basophil activation. PubMed. [Link]
-
Forni, C., et al. (2018). Biomarkers for evaluation of mast cell and basophil activation. ResearchGate. [Link]
-
Dr. Ali (2025). Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Picmonic. Cromolyn (Mast Cell Stabilizers) PDF. Picmonic. [Link]
-
Ento Key. (2020). 25 Mast Cell Stabilizers. Ento Key. [Link]
-
Kramer, P. J., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]
-
U.S. Food and Drug Administration. Cromolyn Sodium Oral Solution, Concentrate. accessdata.fda.gov. [Link]
-
Weiler, C. R. (2024). Biomarkers in the diagnosis of mast cell activation. PMC. [Link]
-
Kramer, P. J., et al. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. ResearchGate. [Link]
-
Biocompare. (2021). A Guide to Mast Cell Markers. Biocompare. [Link]
-
German Cancer Research Center. Design and analysis of dose-response experiments. DKFZ. [Link]
-
Macsen Labs. (2022). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Macsen Labs. [Link]
-
Puzzovivo, A., et al. (2022). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. PubMed. [Link]
-
Novitasari, D., et al. (2004). Oral delivery of sodium cromolyn: preliminary studies in vivo and in vitro. PubMed. [Link]
-
ResearchGate. (2012). Effects of cromolyn on PCA reactions in vivo. ResearchGate. [Link]
-
U.S. Food and Drug Administration. Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. FDA. [Link]
-
Epocrates. Gastrocrom - Drug Summary. Epocrates. [Link]
-
Oka, T., et al. (2012). Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice. PMC. [Link]
-
Drugs.com. (2025). Cromolyn (Systemic, Oral Inhalation) Monograph for Professionals. Drugs.com. [Link]
- Google Patents. US8513300B2 - Formulations for oral administration of cromolyn sodium.
-
ResearchGate. (2012). (PDF) Evidence questioning cromolyns effectiveness and selectivity as a mast cell stabilizer in mice. ResearchGate. [Link]
-
Arumugam, T., et al. (2006). Effect of Cromolyn on S100P Interactions With RAGE and Pancreatic Cancer Growth and Invasion in Mouse Models. PMC. [Link]
-
Gan, X., et al. (2013). Pretreatment of cromolyn sodium prior to reperfusion attenuates early reperfusion injury after the small intestine ischemia in rats. PMC. [Link]
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. macsenlab.com [macsenlab.com]
- 4. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 5. 25 Mast Cell Stabilizers | Ento Key [entokey.com]
- 6. picmonic.com [picmonic.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdr.net [pdr.net]
- 9. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pretreatment of cromolyn sodium prior to reperfusion attenuates early reperfusion injury after the small intestine ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CAS 15826-37-6: cromolyn sodium | CymitQuimica [cymitquimica.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Effect of Cromolyn on S100P Interactions With RAGE and Pancreatic Cancer Growth and Invasion in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Biomarkers for evaluation of mast cell and basophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cromolyn Sodium Troubleshooting Guide
Executive Summary: The Cromolyn Paradox
Researchers often encounter reproducibility issues with Cromolyn Sodium (CS) due to a fundamental misunderstanding of its pharmacology. Historically categorized solely as a "mast cell stabilizer," modern data reveals that CS is highly species-specific and possesses off-target mechanisms (specifically GPR35 agonism) that can confound data interpretation.
If your results are inconsistent, you are likely facing one of three critical failure points:
-
Species Mismatch: You are applying rat-derived efficacy assumptions to human or mouse models.
-
Mechanism Misalignment: You are observing GPR35-mediated antinociception rather than mast cell stabilization.
-
Physicochemical Instability: You are battling non-stoichiometric hydration or pH-induced precipitation.
Part 1: Diagnostic Troubleshooting (Root Cause Analysis)
Issue 1: "The drug isn't inhibiting degranulation in my human/mouse cells."
Diagnosis: Species-Specific Pharmacology. Technical Insight: Cromolyn Sodium is a potent stabilizer of Rat Peritoneal Mast Cells (PMCs) . It is weak or ineffective in:
-
Human Mast Cells: (Lung, mucosal, and cultured LAD2 cells).[1]
-
Mouse Mast Cells: (Bone Marrow-Derived Mast Cells - BMMCs).[2][3]
The Evidence: Research demonstrates that while CS inhibits histamine release in rat PMCs (IC50 ~25 µM), it requires significantly higher concentrations (>1000 µM) to show even marginal effects in human lung mast cells [1][2].[1] Furthermore, in mouse models of passive cutaneous anaphylaxis, CS failed to inhibit IgE-dependent mast cell activation, unlike in rats [3].[4]
Corrective Action:
-
For Human/Mouse Models: Do not rely on CS as a positive control for mast cell stabilization. Consider alternative small molecule inhibitors like Quercetin or specific kinase inhibitors (e.g., Syk inhibitors) depending on the pathway of interest [2].
-
For Rat Models: Ensure you are using Peritoneal Mast Cells.[5] Mucosal mast cells in rats are also less responsive.
Issue 2: "I see effects in non-mast cell tissues (neurons/glia)."
Diagnosis: Unintended GPR35 Agonism.[6] Technical Insight: Cromolyn is a potent agonist of GPR35 (G-protein-coupled receptor 35).[7][8][9] This receptor is expressed in nociceptors (DRG neurons), astrocytes, and immune cells.
-
Pathway: CS activation of GPR35 leads to inhibition of adenylate cyclase (Gi/o coupled) and can inhibit TRPA1/TRPV1-mediated calcium flux [4][5].
-
Consequence: If you observe analgesia or reduced inflammation in a "mast-cell deficient" model, you are likely triggering GPR35, not stabilizing mast cells.
Corrective Action:
-
Control Experiment: Use a specific GPR35 antagonist (e.g., CID-2745687 for human GPR35, though rodent antagonism is complex) to validate if the effect is receptor-mediated.
-
Data Interpretation: Re-evaluate "anti-inflammatory" data; it may be neuro-modulation via GPR35 rather than immune suppression.
Issue 3: "My IC50 values shift between batches."
Diagnosis: Non-Stoichiometric Hydration & Weighing Errors. Technical Insight: Cromolyn Sodium is a non-stoichiometric hydrate . It absorbs and releases atmospheric water continuously depending on ambient humidity (hysteresis).
-
Impact: A weighed mass of "10 mg" may actually contain 10-15% water, altering the actual molar concentration of the drug.
-
Solubility: It is insoluble in organic solvents like ethanol or acetonitrile. Attempting to make stock solutions in these solvents will result in micro-precipitation that is invisible to the naked eye but drastically reduces bioavailability [6].
Corrective Action:
-
Preparation: Always prepare stock solutions in aqueous buffers (PBS, pH 7.4).
-
Concentration Check: Determine the precise concentration using UV spectrophotometry (Extinction coefficient: ~326 nm) rather than relying solely on gravimetric weight.
Part 2: Visualizing the Mechanism & Workflow
Diagram 1: The Dual Mechanism (Mast Cell vs. GPR35)
This diagram illustrates the divergent pathways of Cromolyn Sodium depending on the cell type and species, highlighting why results differ between models.
Caption: Divergent signaling pathways of Cromolyn Sodium. Note the strong efficacy in Rat PMCs versus the GPR35-mediated pathway in human/mouse tissues.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve inconsistent experimental data.
Caption: Step-by-step diagnostic workflow for isolating the cause of experimental failure with Cromolyn Sodium.
Part 3: Optimized Experimental Protocol
Preparation of Stock Solution
Objective: Create a stable, accurate 100 mM stock.
| Parameter | Specification | Critical Note |
| Solvent | Distilled Water or PBS (pH 7.4) | Do NOT use DMSO or Ethanol. CS is practically insoluble in organic solvents. |
| pH Sensitivity | Neutral (pH 7.0 - 7.4) | Acidic environments (pH < 2.0) cause rapid precipitation of cromoglycic acid. |
| Light Protection | Amber vials | CS is photosensitive in solution. Protect from direct light.[10] |
| Storage | Freshly prepared preferred | If storing, keep at 4°C for <1 week. Check for crystals before use. |
In Vitro Incubation Protocol (The "Timing" Rule)
Crucial: Cromolyn is prophylactic. It prevents the onset of degranulation but cannot reverse it once the calcium cascade has begun.
-
Seed Cells: Prepare Rat PMCs or target cells in Tyrode’s buffer.
-
Pre-Incubation (MANDATORY): Add Cromolyn Sodium (10 µM - 1 mM) 15–30 minutes BEFORE adding the antigen/trigger.
-
Why? Simultaneous addition often yields high variability. Post-trigger addition yields zero effect.
-
-
Trigger: Add Anti-IgE or Compound 48/80.
-
Assay: Measure Histamine or β-hexosaminidase release.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Cromolyn as a generic "mast cell blocker" in my knockout mouse study? A: No. In mice, Cromolyn has poor efficacy as a mast cell stabilizer. If you see a phenotypic change in your mouse model, it is likely due to off-target effects (like GPR35 activation on neurons or macrophages) rather than mast cell inhibition. You must validate with a mast-cell-deficient mouse line (e.g., Kit mutant) to prove the effect is mast-cell dependent [3].
Q: Why did my solution turn cloudy when I added it to the cell media? A: Check the pH and additives. If your media is acidic or contains cationic compounds (like Ipratropium or certain peptides), CS can form insoluble complexes. Ensure media pH is buffered to 7.4.
Q: Is Cromolyn cell-permeable? A: Poorly. It is a highly polar, lipid-insoluble molecule (pKa ~2.0). It acts primarily on extracellular receptors or cell-surface channels. Do not expect it to inhibit intracellular targets unless specific transport mechanisms are engaged.
References
-
Weng, Z., et al. (2012).[1] Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans.[1] PLOS ONE. Link
-
Okayama, Y., et al. (1992). Inhibition of human mast cell mediator release by cromolyn sodium and nedocromil sodium. Journal of Allergy and Clinical Immunology.
-
Oka, T., et al. (2012). Evidence questioning cromolyn's effectiveness and selectivity as a mast cell stabilizer in mice.[4] Laboratory Investigation. Link
-
Yang, Y., et al. (2010). G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium.[9] Pharmacology.[9][11][12][13][14] Link
-
Gupta, R., et al. (2023).[6] Cromolyn inhibits PGE2-mediated sensitisation of TRPV1 in a GPR35-dependent manner in sensory neurons.[8] BioRxiv. Link
- Aswania, O., et al. (1998). Development and validation of an ion-pair liquid chromatographic method for the quantitation of sodium cromoglycate.
Sources
- 1. Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans | PLOS One [journals.plos.org]
- 2. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. karger.com [karger.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. pi.bausch.com [pi.bausch.com]
- 12. pdr.net [pdr.net]
- 13. Inhibition of mast cell degranulation with cromolyn sodium exhibits organ-specific effects in polycystic kidney (PCK) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Mast Cell Degranulation With Cromolyn Sodium Exhibits Organ-Specific Effects in Polycystic Kidney (PCK) Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
cromolyn sodium interference with common laboratory assays
Technical Support Center: Cromolyn Sodium Assay Interference
Topic: Cromolyn Sodium (Disodium Cromoglycate) Interference in Laboratory Assays Audience: Researchers, Drug Discovery Scientists, and Assay Development Engineers
Executive Summary
Cromolyn Sodium (CS) is widely utilized as a mast cell stabilizer and a reference compound in immunology and inflammation research.[1] However, its utility is complicated by two distinct mechanisms of assay interference: biological off-target agonism (specifically at GPR35) and optical interference (intrinsic fluorescence/absorbance). This guide provides technical troubleshooting to distinguish genuine experimental results from artifacts induced by CS.
Module 1: Biological Interference (The GPR35 Trap)
The Issue: Cromolyn Sodium is often assumed to be pharmacologically inert outside of its mast cell stabilizing properties. However, it is a potent agonist of GPR35 (G protein-coupled receptor 35), an orphan receptor expressed in immune cells (mast cells, eosinophils, basophils), gastrointestinal tissues, and dorsal root ganglion neurons.
Mechanism of Interference:
-
Pathway Activation: CS binds GPR35, triggering G
/G signaling, calcium mobilization, and -arrestin-2 recruitment. -
False Positives: In High-Throughput Screening (HTS) for GPCR modulators, CS can generate false agonist signals if the cell line endogenously expresses GPR35.
-
Species Selectivity: CS exhibits significant species ortholog selectivity. It is highly potent at human GPR35 but displays reduced potency at rat and mouse orthologs.
Troubleshooting Q&A:
Q: I am running a calcium flux assay on a transfected cell line. My Cromolyn Sodium "negative control" is showing a dose-dependent calcium increase. Is my compound contaminated?
A: It is likely not contamination but genuine GPR35 agonism.
Diagnosis: Check if your parental cell line (e.g., HEK293, CHO) or primary cells express endogenous GPR35.
Validation: Pre-treat with a specific GPR35 antagonist (e.g., ML-145 or CID-2745687) to see if the signal is ablated.
Reference: CS induces calcium transients and IP3 accumulation specifically via GPR35 [1, 2].
Q: I am studying pain sensitization in mouse DRG neurons. Cromolyn blocked the effect, but I thought it only worked on mast cells?
A: CS has direct anti-nociceptive effects on neurons independent of mast cells.
Mechanism: CS activates neuronal GPR35, which inhibits N-type calcium channels (CaV2.2) and modulates TRPV1 sensitization [3].
Action: Do not attribute all in vivo effects solely to mast cell stabilization. Verify GPR35 expression in your target tissue.
Module 2: Optical Interference (Spectral Artifacts)
The Issue: Cromolyn Sodium is a chromone derivative with significant UV absorbance and intrinsic fluorescence. This can interfere with readout detection in fluorescence-based assays and UV-based quantitation.
Spectral Properties:
-
Absorbance Maxima:
and . -
Fluorescence: Excitation
; Emission (Blue region). -
Inner Filter Effect: High concentrations of CS can absorb the excitation light intended for other fluorophores (e.g., DAPI, Hoechst), leading to apparent "inhibition" of the signal (false negative).
Troubleshooting Q&A:
Q: In my high-content screening (HCS) assay, nuclear counts (Hoechst 33342 stain) drop significantly in wells treated with high concentrations of Cromolyn. Is it cytotoxic?
A: Not necessarily. This may be optical quenching or the Inner Filter Effect.
Conflict: Hoechst 33342 is excited at ~350 nm and emits at ~461 nm.[2] CS absorbs strongly in the 320–370 nm range and emits in the 400–450 nm range.
Result: CS absorbs the UV excitation light, reducing the effective intensity reaching the Hoechst dye (Inner Filter Effect), causing nuclei to appear "dim" or invisible to the segmentation algorithm.
Solution: Wash cells thoroughly to remove soluble CS before imaging. If real-time imaging is required, use a red-shifted nuclear stain (e.g., DRAQ5) to avoid spectral overlap.
Q: My absorbance assay at 340 nm (NADH depletion) is erratic in the presence of Cromolyn.
A: CS has a broad absorbance shoulder extending into the 340 nm region.
Diagnosis: Run a cell-free/enzyme-free blank with CS alone at the assay concentration.
Correction: Background subtraction is mandatory. Note that if CS absorbance is
OD, it may reduce the linear range of your assay.
Module 3: Stability & Degradation[3]
The Issue: Cromolyn Sodium is sensitive to alkaline pH and light, leading to the formation of degradation products (Deg1, Deg2) with altered spectral properties.
Troubleshooting Q&A:
Q: My Cromolyn stock solution has turned from clear to pale yellow. Can I still use it?
A: No. Yellowing indicates oxidative degradation or alkaline hydrolysis (often to 1-(2-acetyl-3-hydroxyphenoxy)-2-hydroxy-3-[2-carboxy-4-oxochromen-5-yl)oxy]propane).
Impact: Degradation products have different binding affinities and significantly higher background fluorescence/absorbance in the visible range [4].
Protocol: Discard. Prepare fresh stocks in neutral buffer (pH 7.0–7.4) and protect from light.[1]
Visualizations
Diagram 1: Mechanisms of Interference
This diagram illustrates the dual nature of Cromolyn interference: Biological (GPR35) vs. Optical (Spectral Overlap).
Caption: Dual interference pathways of Cromolyn Sodium: GPR35 agonism (biological) and UV/Blue spectral overlap (optical).
Diagram 2: Troubleshooting Workflow
A logic gate for researchers encountering unexpected data with Cromolyn Sodium.
Caption: Step-by-step logic flow to diagnose if CS interference is biological (receptor-mediated) or optical (spectral).
References
-
Yang, Y. et al. (2010). "The asthma drugs cromolyn disodium and nedocromil sodium are potent G-protein-coupled receptor 35 (GPR35) agonists." Pharmacology.[1][3]
-
Jenkins, L. et al. (2010). "Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action." Journal of Pharmacology and Experimental Therapeutics.
-
McDougall, J.J. et al. (2026). "Cromolyn inhibits PGE2-mediated sensitisation of TRPV1 in a GPR35-dependent manner in sensory neurons." bioRxiv.
-
Hassan, E. et al. (2020). "Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products." Molecules.
-
Divieto, C. et al. (2010). "GPR35: an emerging target in inflammatory and cardiovascular disease." Trends in Pharmacological Sciences.
Sources
Technical Support Center: Long-Term Stability of Cromolyn Sodium Stock Solutions
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with cromolyn sodium. The stability of your stock solution is paramount for reproducible and reliable experimental results. This document offers a comprehensive overview of best practices, troubleshooting, and the scientific principles governing the long-term stability of cromolyn sodium solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the preparation and storage of cromolyn sodium stock solutions.
Q1: What is the recommended solvent for preparing cromolyn sodium stock solutions?
The choice of solvent depends on your experimental needs and desired storage duration.
-
Aqueous Buffers (e.g., Purified Water, PBS): For most cell-based assays and in vivo studies, sterile, purified water or a buffered solution like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 is recommended.[1][2] Cromolyn sodium is highly soluble in water.[3] However, aqueous solutions are generally not recommended for long-term storage; one supplier suggests they should not be stored for more than one day.[1]
-
Organic Solvents (e.g., DMSO): For creating a concentrated, long-term stock, Dimethyl Sulfoxide (DMSO) can be used. Cromolyn sodium is soluble in DMSO at approximately 1 mg/mL.[1] When using a DMSO stock, ensure the final concentration of DMSO in your experimental medium is not cytotoxic (typically <0.1%).
Q2: What is the optimal temperature for storing cromolyn sodium stock solutions?
Storage temperature is a critical factor in maintaining the stability of cromolyn sodium.
-
Solid (Powder) Form: The crystalline solid is very stable and can be stored at room temperature for ≥4 years.[1] It should be kept in a tightly sealed container, protected from moisture and light.[3][4]
-
Aqueous Solutions (Short-Term): Commercially prepared, sterile, single-use aqueous solutions for oral, inhalation, or ophthalmic use are stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[5][6][7] For lab-prepared aqueous stocks intended for short-term use, refrigeration at 2-8°C is a common practice to slow potential microbial growth, though chemical stability remains limited.
-
Solutions in Organic Solvents (Long-Term): For maximum long-term stability, frozen storage is recommended. A safety data sheet for cromolyn sodium suggests storage at -20°C for up to 6 months or -80°C for up to 1 year for solutions in solvent, which should be protected from light and stored under an inert gas like nitrogen.[8]
Q3: How long can I realistically store my cromolyn sodium stock solution?
The usable life of your stock solution is highly dependent on the solvent and storage conditions. The table below summarizes the recommended storage durations.
| Solvent | Storage Temperature | Recommended Maximum Duration | Key Considerations |
| Purified Water / PBS (pH 7.2) | 2-8°C | ≤ 24 hours | Prone to microbial contamination; not recommended for storage.[1] |
| DMSO | -20°C | 6 months | Protect from light; store under inert gas (Nitrogen).[8] Thaw, use, and refreeze promptly. |
| DMSO | -80°C | 1 year | Protect from light; store under inert gas (Nitrogen).[8] Optimal for long-term archiving. |
Q4: Why is it critical to protect cromolyn sodium solutions from light?
Cromolyn sodium is known to be photosensitive.[5][9][10]
-
Mechanism of Degradation: Exposure to light, particularly UV light, can induce photochemical degradation, leading to the formation of degradation products.[11][12] This process can alter the chemical structure of the molecule, reducing its purity and potency.
-
Practical Implications: Always store cromolyn sodium, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to block light.[6][7] Commercial preparations are often packaged in foil pouches for this reason.[5][13]
Q5: What is the optimal pH for a cromolyn sodium solution?
Cromolyn sodium's stability is significantly influenced by pH.
-
Alkaline Instability: The molecule is unstable and degrades in alkaline (basic) solutions.[11][12] Studies have identified specific alkaline degradation products, confirming this instability pathway.[14][15]
-
Acidic Precipitation: In highly acidic conditions (pH < 2.0), cromolyn sodium can precipitate out of solution.[10][11]
-
Recommended Range: For aqueous solutions, a pH close to neutral is optimal. Commercial inhalation solutions have a target pH of 5.5, while solubility data in PBS is provided at pH 7.2.[1][16] For experimental purposes, maintaining a pH between 5.5 and 7.4 is advisable.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling of cromolyn sodium stock solutions.
Problem 1: My cromolyn sodium solution has turned yellow or brown.
-
Causality: Discoloration is a clear visual indicator of chemical degradation.[5][6][7] This is often due to exposure to light (photodegradation) or storage at an inappropriate pH, leading to the formation of chromophoric (color-absorbing) degradation products.
-
Solution: Do not use the solution. Discoloration signifies a change in the chemical composition and a likely loss of potency. The integrity of your experimental results would be compromised. The solution should be discarded, and a fresh stock should be prepared following proper handling and storage protocols.
Problem 2: A precipitate has formed in my stock solution.
-
Causality: Precipitation can occur for several reasons:
-
Low pH: If the pH of your aqueous solution drops below 2.0, cromolyn sodium will precipitate.[11]
-
Solubility Limit Exceeded: You may have created a supersaturated solution that cannot remain stable, especially after a freeze-thaw cycle.
-
Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.
-
Contamination: Introduction of contaminants could alter the solution chemistry and cause precipitation.
-
-
Solution: Do not use the solution. Attempting to redissolve the precipitate by heating is not recommended, as this can accelerate degradation. It is impossible to determine the exact concentration of the remaining solution or the nature of the precipitate without analytical testing. Discard the solution and prepare a fresh stock, paying close attention to pH, solvent choice, and final concentration.
Problem 3: I'm observing inconsistent or diminished activity in my experiments.
-
Causality: If you have ruled out other experimental variables, a loss of potency in your cromolyn sodium stock solution is a likely cause. This is a silent problem, as significant degradation can occur without visible changes like discoloration or precipitation. The primary causes are prolonged storage beyond the recommended duration, improper storage temperature, and repeated freeze-thaw cycles.
-
Solution:
-
Prepare a Fresh Stock: The most immediate action is to prepare a new stock solution from the solid compound and repeat the key experiment. If this resolves the issue, your old stock has degraded.
-
Implement Aliquoting: To prevent future issues, aliquot your main stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the bulk of your stock is subjected to.
-
Verify Integrity: For critical applications, you can implement a workflow to verify the integrity of your stock solution (see protocol below).
-
Protocols & Workflows
Protocol: Preparation of a 10 mM Aqueous Cromolyn Sodium Stock Solution
-
Pre-calculation: Cromolyn sodium (disodium salt) has a molecular weight of 512.34 g/mol . To make 10 mL of a 10 mM stock, you will need:
-
0.010 L * 0.010 mol/L * 512.34 g/mol = 0.0512 g = 51.2 mg
-
-
Weighing: Accurately weigh 51.2 mg of cromolyn sodium powder in a fume hood.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8-9 mL of sterile, purified water (or PBS, pH 7.2).
-
Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[5]
-
Final Volume: Adjust the final volume to 10.0 mL with the same solvent.
-
Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-blocking (amber) or foil-wrapped container.
-
Usage: Use this solution immediately or within 24 hours if stored at 2-8°C.[1] For any longer duration, preparing a fresh stock is strongly advised.
Workflow: Verifying Stock Solution Integrity
This workflow outlines a logical process for troubleshooting a suspect stock solution, integrating best practices and analytical validation.
Caption: Workflow for troubleshooting and validating cromolyn sodium stock solutions.
Mechanism of Cromolyn Sodium Degradation
Cromolyn sodium is susceptible to degradation through two primary pathways: photolysis and hydrolysis, particularly under alkaline conditions. Understanding these pathways underscores the importance of proper storage.
Caption: Key degradation pathways for cromolyn sodium.
References
-
Cromolyn Sodium Oral Solution, Concentrate - accessdata.fda.gov. (n.d.). Retrieved from [Link]
-
Cromolyn sodium-SDS-MedChemExpress. (2023, April 20). Szabo-Scandic. Retrieved from [Link]
-
Cromolyn Solution: Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]
-
Label: CROMOLYN SODIUM INHALATION SOLUTION solution. (2025, December 10). DailyMed. Retrieved from [Link]
-
Cromolyn Sodium storage : r/MCAS. (2024, March 1). Reddit. Retrieved from [Link]
-
Cromolyn Sodium Oral Solution, Concentrate. (n.d.). DailyMed. Retrieved from [Link]
-
75-175 Cromolyn Sodium Final Print Label. (n.d.). accessdata.fda.gov. Retrieved from [Link]
-
El-Zahar, N. M., Tadros, M. M., & Ayoub, B. M. (2020). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. Molecules, 25(24), 6003. Retrieved from [Link]
-
El-Zahar, N. M., Tadros, M. M., & Ayoub, B. M. (2020). Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. PubMed. Retrieved from [Link]
-
Cromolyn Sodium. (n.d.). USP. Retrieved from [Link]
- Liu, L., et al. (2007). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%.
-
El-Zahar, N. M., Tadros, M. M., & Ayoub, B. M. (2020). (PDF) Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products. ResearchGate. Retrieved from [Link]
-
Liu, L., et al. (2007). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Taylor & Francis Online. Retrieved from [Link]
-
CROMOLYN SODIUM (GMP grade). (n.d.). MedicaPharma.com. Retrieved from [Link]
-
Why is cromolyn light sensitive? : r/MCAS. (2023, April 30). Reddit. Retrieved from [Link]
-
Cromolyn | C23H16O11 | CID 2882. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cromolyn Sodium [drugfuture.com]
- 3. CAS 15826-37-6: cromolyn sodium | CymitQuimica [cymitquimica.com]
- 4. medicapharma.com [medicapharma.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. DailyMed - CROMOLYN SODIUM INHALATION SOLUTION solution [dailymed.nlm.nih.gov]
- 7. Cromolyn Sodium Oral Solution, Concentrate [dailymed.nlm.nih.gov]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. pi.bausch.com [pi.bausch.com]
- 10. reddit.com [reddit.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Cromolyn | C23H16O11 | CID 2882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Mast Cell Pharmacology & Cromolyn Sodium
Welcome to the Technical Support Center for mast cell pharmacology. As researchers transition between in vitro assays and in vivo preclinical models, cromolyn sodium (disodium cromoglycate) is frequently employed as a benchmark "mast cell stabilizer." However, its efficacy is notoriously inconsistent across different species and tissue microenvironments.
This guide is engineered by senior application scientists to help you troubleshoot unexpected results, understand the mechanistic causality behind species-specific orthologs, and implement self-validating experimental protocols.
Part 1: Frequently Asked Questions (Mechanisms & Species Specificity)
Q: Why does cromolyn sodium completely block degranulation in my rat models but fail to suppress allergic responses in my mouse models? A: This is the most common troubleshooting inquiry we receive. The discrepancy is rooted in fundamental species-dependent pharmacological differences. Rat peritoneal mast cells are highly sensitive to cromolyn, with complete inhibition of IgE-dependent degranulation occurring at 10–100 μM in vitro or 10 mg/kg in vivo[1]. In stark contrast, mouse mast cells are highly resistant to cromolyn. Researchers often escalate the dose to 100 mg/kg in mice to force an effect; however, at this concentration, cromolyn exhibits off-target, mast-cell-independent effects, such as inhibiting LPS-induced TNF production even in genetically mast cell-deficient mice[1]. Therefore, cromolyn should not be used as a selective mast cell stabilizer in murine models.
Q: Is GPR35 the definitive target for cromolyn, and how does its pharmacology vary by species? A: Yes, cromolyn sodium has been identified as a potent agonist of G protein-coupled receptor 35 (GPR35), which is heavily implicated in its mechanism of action[2]. However, GPR35 exhibits profound species ortholog selectivity. Cromolyn is a potent agonist at human and rat GPR35 receptors, but it has significantly lower affinity and potency for mouse GPR35[2]. This structural divergence in the receptor explains the lack of calcium influx inhibition and subsequent failure to prevent degranulation in mouse cells.
Fig 1: Species-specific GPR35 signaling pathways governing cromolyn sodium efficacy.
Q: I am translating my findings to human mast cells. Will cromolyn work the same way it does in rats? A: Not necessarily. Human mast cells exhibit significant tissue-specific heterogeneity. While cromolyn is an agonist for human GPR35[2], it is a surprisingly weak inhibitor of human mast cell degranulation in vitro. For example, concentrations as high as 1000 μM are required to achieve any notable inhibition of histamine release from human lung mast cells, and it is largely ineffective on human skin and intestinal mast cells[3]. If you are working with human cultured mast cells (e.g., LAD2 or hCBMCs), flavonoids like quercetin have proven to be significantly more effective at blocking cytokine release and degranulation than cromolyn[3].
Part 2: Troubleshooting Guide for Experimental Workflows
Issue 1: High background or lack of inhibition in Mouse Bone Marrow-Derived Mast Cells (BMMCs)
-
Symptom: You pre-incubate murine BMMCs with 10–100 μM cromolyn, trigger with IgE/DNP-HSA, and observe no reduction in β-hexosaminidase release compared to vehicle controls.
-
Root Cause: As established, mouse GPR35 does not respond effectively to cromolyn[2]. Furthermore, cromolyn fails to inhibit IgE-independent degranulation of mouse peritoneal mast cells induced by various secretagogues[1].
-
Corrective Action: Do not use cromolyn as a positive control for murine in vitro assays. Switch to alternative stabilizers (e.g., ketotifen) or utilize rat basophilic leukemia (RBL-2H3) cells or primary rat peritoneal mast cells to validate your assay mechanics.
Issue 2: Inconsistent results in in vivo Passive Cutaneous Anaphylaxis (PCA) models
-
Symptom: Cromolyn treatment fails to reduce Evans Blue dye extravasation in the ear pinnae of mice during a PCA challenge.
-
Root Cause: Twofold error: species mismatch and pharmacokinetic timing. Cromolyn does not inhibit ear swelling or leukocyte infiltration at sites of PCA in mice[1]. Even in rats, cromolyn has an extremely short half-life and rapidly loses its effect if not administered concurrently with the antigen trigger[3].
-
Corrective Action: Transition your PCA validation model to rats. Ensure cromolyn is administered intravenously at the exact time of the antigen challenge.
Part 3: Standardized Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal controls to verify that the absence of degranulation is due to true receptor-mediated stabilization, not cytotoxicity or assay failure.
Protocol A: In Vitro Mast Cell Degranulation (β-hexosaminidase) Assay
Target Model: Rat Peritoneal Mast Cells (Gold Standard for Cromolyn)
-
Cell Isolation & Preparation: Isolate rat peritoneal mast cells (RPMCs) via peritoneal lavage using Tyrode's buffer. Purify over a Percoll density gradient to achieve >95% mast cell purity.
-
Sensitization: Incubate RPMCs (1 × 10^6 cells/mL) with 1 μg/mL anti-DNP IgE for 2 hours at 37°C.
-
Washing (Validation Checkpoint 1): Wash cells twice to remove unbound IgE. Resuspend in Tyrode's buffer. Check baseline viability via Trypan Blue; must be >95% to ensure stabilization isn't masked by cell death.
-
Cromolyn Pre-incubation: Add cromolyn sodium to a final concentration of 100 μM. Incubate for exactly 5 minutes at 37°C. Causality note: Prolonged pre-incubation leads to tachyphylaxis (loss of efficacy).
-
Antigen Challenge: Immediately add DNP-HSA (10 ng/mL) and incubate for 15 minutes.
-
Termination & Quantification: Centrifuge at 4°C to halt degranulation. Collect the supernatant. Lyse the remaining cell pellet with 0.1% Triton X-100 to determine total intracellular β-hexosaminidase.
-
Colorimetric Assay: Incubate supernatant and lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) for 1 hour. Stop the reaction with 0.1 M carbonate buffer and read absorbance at 405 nm.
Protocol B: In Vivo Passive Systemic Anaphylaxis (PSA) Assessment
Target Model: Wistar Rats
Fig 2: Self-validating workflow for rat Passive Systemic Anaphylaxis (PSA) modeling.
-
Sensitization: Inject rats intravenously (i.v.) with 1 mg/kg anti-DNP IgE[1].
-
Incubation: Allow 24 hours for optimal IgE binding to FcεRI receptors on tissue mast cells.
-
Concurrent Treatment & Challenge (Validation Checkpoint 2): Prepare a co-solution of cromolyn sodium (10 mg/kg) and DNP-HSA (1 mg/kg). Inject i.v. simultaneously. Causality note: Administering cromolyn 30 minutes prior will result in rapid clearance and assay failure.
-
Blood Collection: Exactly 5 minutes post-challenge, collect blood via cardiac puncture into EDTA-coated tubes.
-
Quantification: Centrifuge to isolate plasma. Quantify plasma histamine levels via ELISA to confirm systemic degranulation blockade[1].
Part 4: Quantitative Data Summary
To aid in experimental design, the following table summarizes the species-specific pharmacological profile of cromolyn sodium based on validated literature.
| Species | Target Tissue/Cell Type | Effective Concentration (In Vitro) | Effective Dose (In Vivo) | GPR35 Agonism | Mechanistic Notes |
| Rat | Peritoneal Mast Cells (PMCs) | 10 – 100 μM | 10 mg/kg | High Potency | Gold standard for cromolyn efficacy; complete inhibition of IgE-dependent activation. |
| Mouse | Bone Marrow-Derived (BMMCs) / PMCs | Ineffective | 100 mg/kg (Off-target) | Low Potency | Fails to inhibit PCA; high doses show mast-cell independent effects (e.g., TNF inhibition). |
| Human | Lung / Cultured Mast Cells | 1000 μM | N/A | High Potency | Very weak inhibitor compared to flavonoids (e.g., quercetin); ineffective in skin mast cells. |
Part 5: References
-
Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice Source: nih.gov (PMC) URL:
-
G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium Source: nih.gov (PubMed) URL:
-
G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease Source: frontiersin.org URL:
-
Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans Source: plos.org URL:
Sources
- 1. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Off-Target Effects of Cromolyn Sodium in Experimental Settings
This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of cromolyn sodium. Our focus is to ensure the integrity of your research by minimizing and controlling for its known off-target effects. This document provides in-depth technical advice, troubleshooting guides, and detailed protocols to help you generate reliable and publishable data.
Introduction to Cromolyn Sodium: Beyond Mast Cell Stabilization
Cromolyn sodium is widely recognized for its role as a mast cell stabilizer, where it inhibits the release of histamine and other inflammatory mediators.[1][2] This on-target effect is achieved by preventing the degranulation of mast cells following immunological stimuli.[1] However, rigorous scientific inquiry demands an awareness of a significant off-target activity: cromolyn sodium is also a potent agonist of the G-protein-coupled receptor 35 (GPR35).[3]
The dual activity of cromolyn sodium presents a critical experimental challenge. Observed effects in your research could be due to mast cell stabilization, GPR35 activation, or a combination of both. This guide will equip you with the knowledge and tools to dissect these effects and ensure accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of cromolyn sodium I should be concerned about in my experiments?
A1: The most significant and well-documented off-target effect of cromolyn sodium is its agonist activity at GPR35.[3] This can lead to a variety of cellular responses independent of mast cell stabilization, potentially confounding your experimental results.
Q2: Are there species-specific differences in cromolyn sodium's activity?
A2: Yes, and this is a critical consideration for experimental design. Cromolyn sodium is a more potent agonist of human GPR35 compared to its rodent orthologs.[4][5] Conversely, its mast cell stabilizing effects are well-established in rats but have been shown to be less effective in mice.[6] Therefore, the choice of your experimental model system will significantly impact the interpretation of your data.
Q3: What is a typical effective concentration for cromolyn sodium in in vitro experiments?
A3: The effective concentration of cromolyn sodium can vary depending on the cell type and the effect being measured. For mast cell stabilization in rat-derived cells, concentrations in the range of 10-100 µM are often used.[6] For GPR35 activation in human cell lines, the EC50 is in the sub-micromolar to low micromolar range.[4] It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration.
Q4: How can I be sure that the effects I'm seeing are due to mast cell stabilization and not GPR35 activation?
A4: This requires careful experimental design with appropriate controls. Key strategies include:
-
Using cell lines that lack GPR35 expression.
-
Employing a GPR35 antagonist in conjunction with cromolyn sodium.
-
Utilizing GPR35 knockout animal models for in vivo studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of cromolyn sodium. | 1. Inappropriate concentration. 2. Species-specific insensitivity (e.g., using cromolyn to stabilize mouse mast cells). 3. Degraded cromolyn sodium solution. 4. Cell line does not express the target (mast cell machinery or GPR35). | 1. Perform a dose-response experiment (e.g., 0.1 µM to 100 µM). 2. Verify the species-appropriateness of your model. For mouse mast cells, consider alternative stabilizers. 3. Prepare fresh solutions of cromolyn sodium for each experiment. 4. Confirm target expression using qPCR or Western blot. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell passage number or health. 2. Variability in cromolyn sodium solution preparation. 3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and ensure high viability. 2. Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. 3. Adhere strictly to a standardized experimental timeline. |
| High background or non-specific effects. | 1. Cromolyn sodium precipitating in the media. 2. Off-target effects at high concentrations. | 1. Ensure complete dissolution of cromolyn sodium in the vehicle before adding to media. Consider sterile filtration of the stock solution. 2. Use the lowest effective concentration determined from your dose-response curve. |
| Unsure if the observed effect is on- or off-target. | 1. Lack of appropriate controls. | 1. Include the negative and positive controls outlined in the protocols below. 2. Use a GPR35-null cell line or a GPR35 antagonist to dissect the mechanism of action. |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is designed to assess the mast cell stabilizing effect of cromolyn sodium.
Materials:
-
Mast cell line (e.g., RBL-2H3, rat basophilic leukemia cells)
-
Complete cell culture medium
-
Cromolyn sodium
-
Vehicle (e.g., sterile water or PBS)
-
Positive control for degranulation (e.g., ionomycin, compound 48/80)[7]
-
Degranulation detection reagent (e.g., β-hexosaminidase assay kit)
Procedure:
-
Cell Seeding: Seed mast cells in a 96-well plate at a density that allows for optimal growth and response.
-
Sensitization (for IgE-mediated degranulation): If investigating allergen-induced degranulation, sensitize cells with an appropriate concentration of IgE overnight.
-
Cromolyn Sodium Treatment: Prepare serial dilutions of cromolyn sodium in complete medium. Remove the old medium from the cells and add the cromolyn sodium-containing medium. Incubate for the desired pre-treatment time (e.g., 30-60 minutes).
-
Induction of Degranulation: Add the degranulation stimulus (e.g., antigen for IgE-sensitized cells, or a chemical inducer like compound 48/80) to the wells.
-
Incubation: Incubate for the appropriate time to allow for degranulation (e.g., 30-60 minutes).
-
Quantification of Degranulation: Collect the supernatant and measure the release of a degranulation marker (e.g., β-hexosaminidase) according to the manufacturer's instructions.
Controls:
-
Negative Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with a known degranulation inducer (e.g., ionomycin) to confirm the cells are responsive.
-
Vehicle Control for Cromolyn: Cells treated with the same concentration of vehicle used to dissolve cromolyn sodium.
Protocol 2: Washout Experiment to Assess Reversibility
This protocol helps determine if the effects of cromolyn sodium are reversible upon its removal.
Materials:
-
Adherent cells cultured in a multi-well plate
-
Complete cell culture medium
-
Cromolyn sodium
-
Sterile, pre-warmed PBS (37°C)[8]
Procedure:
-
Initial Treatment: Treat cells with cromolyn sodium at the desired concentration for a specific duration.
-
Washout: a. Gently aspirate the cromolyn sodium-containing medium. b. Add pre-warmed sterile PBS to each well. c. Gently rock the plate to wash the cells. d. Aspirate the PBS. e. Repeat the wash steps (b-d) for a total of 3-5 washes.[8]
-
Recovery: Add fresh, pre-warmed complete medium to the cells.
-
Analysis: At various time points post-washout, assess the cellular endpoint of interest to determine if the effect of cromolyn sodium has reversed.
Data Presentation: Quantitative Comparison of Cromolyn Sodium Activity
The following table summarizes the reported potency of cromolyn sodium for its on-target and off-target effects across different species. This data highlights the importance of selecting an appropriate experimental model.
| Effect | Species | Assay | Potency (EC50/IC50) | Reference |
| GPR35 Agonism | Human | Calcium Flux | ~200 nM | [4] |
| GPR35 Agonism | Human | Inositol Phosphate Accumulation | ~63 nM | [4] |
| GPR35 Agonism | Mouse | Calcium Flux | ~3.5 µM | [5] |
| GPR35 Agonism | Rat | Calcium Flux | ~1.5 µM | [5] |
| Mast Cell Degranulation Inhibition | Rat | IgE/Antigen-induced | 10-100 µM | [6] |
| Mast Cell Degranulation Inhibition | Mouse | IgE/Antigen-induced | Ineffective | [6] |
Visualizing Mechanisms and Workflows
Signaling Pathway of Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory point of cromolyn sodium.
Experimental Workflow for Minimizing Off-Target Effects
Caption: A logical workflow for designing and interpreting experiments with cromolyn sodium.
References
-
Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. (2022). Pharmacological Research, 178, 106172. [Link]
-
P2X7 Receptor-Induced Human Mast Cell Degranulation Is Enhanced by Interleukin 33. (2024). International Journal of Molecular Sciences, 25(3), 1730. [Link]
-
Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. (2022). Pharmacological Research, 178, 106172. [Link]
-
A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. (2014). Journal of Visualized Experiments, (90), e51733. [Link]
-
GPR35 protein expression summary. (n.d.). The Human Protein Atlas. [Link]
-
An optimized method for IgE-mediated degranulation of human lung mast cells. (2024). Frontiers in Immunology, 15, 1386593. [Link]
-
G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium. (2010). Pharmacology, 86(1), 1–5. [Link]
-
Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. (2014). Molecular Pharmacology, 85(2), 246–259. [Link]
-
GPR35 Gene - G Protein-Coupled Receptor 35. (n.d.). GeneCards. [Link]
-
Revising Cromolyn Sodium Effect On Mouse And Muman Mast Cells. (2020). FEBS Open Bio, 10(S1), 133-133. [Link]
-
Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice. (2012). Laboratory Investigation, 92(10), 1472–1482. [Link]
-
G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium. (2010). Pharmacology, 86(1), 1-5. [Link]
-
Effect of Chemical and Physical Enhancers on the Skin Permeation of Cromolyn Sodium. (2022). Pharmaceutics, 14(5), 929. [Link]
-
Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. (2022). The Hebrew University of Jerusalem. [Link]
-
GPR35 G protein-coupled receptor 35 [Homo sapiens (human)]. (n.d.). NCBI. [Link]
-
Mast Cell Stabilizers: Comprehensive Guide to Diagnosis & Treatment 2026. (2025). Wyndly. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). STAR Protocols, 6(1), 103009. [Link]
-
Tips for Stabilizing Mast Cells. (2021). Histamined. [Link]
-
Cromolyn (Mast Cell Stabilizers) PDF. (n.d.). Picmonic. [Link]
-
Treatment with mast cell stabilizing agent cromolyn sodium blocks intestinal permeability and protects against antigen sensitization. (2017). Journal of Leukocyte Biology, 101(2), 485–494. [Link]
-
Topical Gels for Cromolyn Sodium Delivery in Atopic Dermatitis: Unveiling the Potential of Sodium Salts of Fatty Acids as Permeation Enhancers. (2023). Pharmaceutics, 15(3), 947. [Link]
-
Cromolyn Sodium. (2024). In StatPearls. StatPearls Publishing. [Link]
-
The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. (2018). Journal of Allergy and Clinical Immunology, 142(4), 1047–1055. [Link]
-
Regulation of Visceral Nociception by GPR35. (2023). University of Cambridge. [Link]
-
Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. (2024). The Journal of Pharmacology and Experimental Therapeutics, 389(1), 76-86. [Link]
-
Tissue expression of GPR35 - Summary. (n.d.). The Human Protein Atlas. [Link]
-
GPR35 G protein-coupled receptor 35 [Homo sapiens (human)]. (n.d.). NCBI. [Link]
-
Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate. (2024). The Journal of Pharmacology and Experimental Therapeutics, 389(1), 76-86. [Link]
-
Cromolyn inhibits PGE2-mediated sensitisation of TRPV1 in a GPR35-dependent manner in sensory neurons. (2026). bioRxiv. [Link]
-
Solid-state behavior of cromolyn sodium hydrates. (2004). Journal of Pharmaceutical Sciences, 93(3), 746-757. [Link]
-
Identification of cromolyn sodium as an anti-fibrotic agent targeting both hepatocytes and hepatic stellate cells. (2019). PLoS ONE, 14(10), e0224269. [Link]
-
Mast Cell Assays. (n.d.). Charles River. [Link]
-
Kill Curve Protocol. (n.d.). BPS Bioscience. [Link]
-
Mast Cell Activation Syndrome (MCAS) A Primary Care Guide. (2025). The Mast Cell Action Group. [Link]
-
Cytotoxicity of inhibitors and washout assay. Cell viability was determined by MTT assay. (2018). ResearchGate. [Link]
-
21+ Mast Cell Stabilizers For MCAS Treatment. (n.d.). Dr. Bruce Hoffman. [Link]
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-protein-coupled receptor 35 is a target of the asthma drugs cromolyn disodium and nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to Mast Cell Stabilizers: Cromolyn Sodium vs. Ketotifen
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of inflammatory and allergic disease research, mast cells stand as critical arbiters of the immune response. Their inappropriate activation and subsequent degranulation release a cascade of potent mediators—including histamine, leukotrienes, and prostaglandins—that drive the pathophysiology of conditions ranging from asthma and allergic rhinitis to mast cell activation syndrome (MCAS).[1][2] Consequently, the development of agents that can stabilize mast cells and prevent this degranulation is a cornerstone of therapeutic strategy.[3][4]
This guide provides a comprehensive, data-supported comparison of two seminal mast cell stabilizers: cromolyn sodium and ketotifen. Moving beyond a surface-level overview, we will dissect their distinct mechanisms, pharmacokinetic profiles, and clinical efficacies, providing the technical insights and experimental frameworks necessary for informed research and development decisions.
Cromolyn Sodium: The Archetypal Mast Cell Stabilizer
First introduced in the 1960s, cromolyn sodium (also known as disodium cromoglycate) is a synthetically derived chromone that established the therapeutic class of mast cell stabilizers.[5] It remains a valuable tool, particularly for localized allergic conditions.
Chemical Profile and Mechanism of Action
Cromolyn sodium is a highly polar, water-soluble molecule with the chemical formula C₂₃H₁₄Na₂O₁₁.[6][7][8] Its primary therapeutic action is purely preventative; it is not an antihistamine, nor does it possess intrinsic anti-inflammatory or bronchodilator effects.[1][5][9]
The central mechanism of cromolyn is the stabilization of the mast cell membrane.[1][5] It is widely understood to function by inhibiting the influx of calcium ions across the mast cell membrane following antigen-IgE binding on the cell surface.[1][9][10][11] This calcium influx is a critical downstream event in the signaling cascade that leads to the fusion of granular and cell membranes (degranulation). By blocking this step, cromolyn effectively prevents the release of pre-formed mediators like histamine and the synthesis of newly formed lipid mediators.[5][6]
Recent research suggests its actions may be more nuanced than simple membrane stabilization, potentially including the upregulation of anti-inflammatory and pro-resolution effectors such as IL-10 and the inhibitory receptor CD300a on human mast cells.[12]
Pharmacokinetics and Clinical Implications
Cromolyn's physicochemical properties dictate its clinical use. It exhibits extremely poor absorption from the gastrointestinal tract, with a bioavailability of only 0.5% to 2%.[5] While a limitation for systemic therapy, this is a distinct advantage for treating GI-based mast cell disorders, as the drug acts topically on the gut mucosa with minimal systemic side effects.[1][13]
Its half-life is short, approximately 80-90 minutes, which necessitates frequent administration (often four times daily) to maintain therapeutic levels at the target site.[5][6] The onset of its full therapeutic effect is delayed, typically requiring 2 to 6 weeks of consistent use.[1][5][6] This underscores its role as a prophylactic agent, entirely unsuited for managing acute allergic symptoms.[5][9]
Ketotifen: The Dual-Function Competitor
Ketotifen is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer.[14] Its unique dual-action profile provides a broader spectrum of activity compared to cromolyn.
Chemical Profile and Mechanism of Action
Ketotifen is a benzocycloheptathiophene derivative (C₁₉H₁₉NOS) that possesses both mast cell-stabilizing and potent H1-receptor antagonist properties.[14][15]
-
Mast Cell Stabilization: Similar to cromolyn, ketotifen inhibits the release of mediators from mast cells by preventing calcium influx.[10][11][14] Some evidence also suggests it may interfere with the plasma membrane deformation required for exocytosis.[10][11]
-
H1-Antihistamine Activity: Unlike cromolyn, ketotifen directly and potently blocks H1 histamine receptors.[2][13][16] This allows it to alleviate symptoms caused by histamine that has already been released, providing both preventative and immediate therapeutic effects.[2] Its binding affinity (Ki) for the H1 receptor is approximately 1.3 nM.[17]
Additionally, ketotifen has been shown to inhibit the activation and migration of eosinophils and interfere with platelet-activating factor (PAF), further contributing to its anti-inflammatory profile.[14][16][18]
Pharmacokinetics and Clinical Implications
In stark contrast to cromolyn, ketotifen is well-absorbed systemically when administered orally.[1] This systemic distribution makes it effective for widespread, multi-systemic allergic conditions like urticaria and respiratory allergies.[13] Its half-life is considerably longer and more variable than cromolyn's, reported to range from 3 to 22 hours, allowing for less frequent dosing.[14]
A key consideration is that ketotifen can cross the blood-brain barrier, leading to a common side effect of drowsiness or sedation, particularly upon initiation of therapy.[2][13][14] This property aligns it with some first-generation antihistamines, though its sedative effect is generally considered milder.[14]
Head-to-Head Comparison: Performance and Efficacy
The choice between cromolyn sodium and ketotifen is dictated by the specific clinical presentation, target tissue, and desired therapeutic outcome.
Comparative Data Summary
| Feature | Cromolyn Sodium | Ketotifen |
| Primary Mechanism | Mast Cell Stabilization | Mast Cell Stabilization + H1-Antihistamine |
| Antihistamine Activity | None[1][5] | Potent, Non-competitive[2][13][14] |
| Systemic Absorption (Oral) | Very Poor (0.5-2%)[1][5] | Good[1] |
| Plasma Half-Life | ~80-90 minutes[5][6] | ~3-22 hours[14] |
| Onset of Action | Slow (2-6 weeks for full effect)[1][5] | Rapid for antihistamine effects[19] |
| Primary Clinical Niche | Localized disease (e.g., GI-MCAS, allergic conjunctivitis)[13] | Systemic disease (e.g., urticaria, respiratory allergies)[10][13] |
| Key Side Effect Profile | Generally well-tolerated, local irritation | Drowsiness, potential weight gain[2][13] |
Evidence from Comparative Studies
Direct comparisons have consistently highlighted ketotifen's broader and often more potent activity.
-
Tissue-Specific Efficacy: In vitro studies on human tissues have shown that ketotifen inhibits IgE-dependent histamine release from lung and tonsillar mast cells more effectively than cromolyn. However, neither agent was found to be particularly effective on skin mast cells in the same research.[3]
-
Clinical Potency: In animal models, ketotifen's ability to inhibit passively induced skin allergy and allergic airway obstruction has been reported to be 6 and 50 times stronger than cromolyn, respectively.[10][11]
-
Ophthalmic Applications: In the treatment of vernal keratoconjunctivitis (VKC), a severe ocular allergic disease, multiple clinical trials have demonstrated that topical ketotifen provides significantly faster and more effective relief from itching, tearing, and redness compared to topical cromolyn.[19][20] Responder rates in one study were 71.5% for the ketotifen group versus 53% for the cromolyn group.[19]
Experimental Protocols for Evaluating Mast Cell Stabilizers
For drug development professionals, robust and reproducible in vitro assays are critical for screening and characterizing novel mast cell stabilizing compounds.
Protocol 1: β-Hexosaminidase Release Assay
This assay serves as a reliable and cost-effective surrogate for measuring mast cell degranulation, as the enzyme β-hexosaminidase is co-released with histamine from secretory granules.
-
Cell Seeding: Plate a suitable mast cell line (e.g., RBL-2H3) in 96-well plates and culture overnight to allow adherence.
-
Sensitization: Sensitize cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 2-24 hours. Wash cells gently with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.
-
Compound Pre-incubation: Add varying concentrations of test compounds (cromolyn, ketotifen) and controls to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Trigger degranulation by adding an antigen (e.g., DNP-HSA) or a non-IgE-mediated secretagogue (e.g., compound 48/80, substance P).[21] Include a positive control (stimulated, no drug) and a negative control (unstimulated).
-
Degranulation & Lysis: Incubate for 30-60 minutes at 37°C. To determine total enzyme content, lyse a separate set of control cells with Triton X-100.
-
Enzyme Assay: Centrifuge the plate and transfer supernatants to a new plate. Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Stop the reaction with a stop buffer (e.g., Na₂CO₃/NaHCO₃).
-
Quantification: Read absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release relative to the total amount in lysed cells and determine the IC₅₀ for each test compound.
Protocol 2: Histamine Release Assay
This assay directly measures the primary mediator, histamine, providing a more direct assessment of mast cell response.
-
Cell Culture and Stimulation: Follow steps 1-5 as described in the β-hexosaminidase assay, using either cell lines like LAD2 or primary human mast cells.[22]
-
Sample Collection: After incubation and centrifugation, carefully collect the supernatant.
-
Quantification: Measure the histamine concentration in the supernatant using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of histamine release and determine the inhibitory capacity of the test compounds.
Conclusion and Future Directions
The comparison between cromolyn sodium and ketotifen offers a clear lesson in therapeutic design and application.
-
Cromolyn sodium is a targeted, non-sedating, purely prophylactic mast cell stabilizer. Its utility is highest in localized conditions where its poor systemic absorption becomes a therapeutic advantage, such as in the gastrointestinal tract.[1][13]
-
Ketotifen is a systemic, multi-modal agent that combines mast cell stabilization with potent H1-antihistamine activity. This makes it a superior choice for managing widespread allergic symptoms affecting multiple organ systems, though its utility can be limited by its sedative side effects.[2][13][14]
The field continues to evolve, with ongoing research focused on identifying next-generation mast cell stabilizers with improved pharmacokinetic profiles, higher potency, and novel mechanisms of action, including many derived from natural phytochemicals.[3][23] The experimental frameworks described herein are essential for validating these future candidates, with the ultimate goal of developing more effective and targeted therapies for the millions of patients affected by mast cell-driven diseases.
References
- Medfinder. (2026, February 14). How Does Cromolyn Work? Mechanism of Action Explained in Plain English.
- The EDS Clinic. (2024, October 15). Cromolyn vs Ketotifen and other Antihistamines for MCAS.
- Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 170(1), 23–37. Published by NIH.
- Wikipedia. Ketotifen.
- Wang, Y., et al. (2024, July 31). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology.
- Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects.
- Patel, M., & Riddle, C. (2024, October 28). Cromolyn Sodium. In: StatPearls [Internet]. Treasure Island (FL)
- Rock Ridge Pharmacy. Ketotifen & Cromolyn Compounding: Mast Cell Stabilizers.
- Shoja, M. R., & Besharati, M. (2007). COMPARISON OF EFFICACY AND SAFETY OF TOPICAL KETOTIFEN (ZADITEN) AND CROMOLYN SODIUM IN VERNAL KERATOCONJUNCTIVITIS. DARU Journal of Pharmaceutical Sciences.
- Sajjad, M. A., & Akhtar, M. F. (2015). Comparison between Topical 0.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2882, Cromolyn.
- Charles River Labor
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3827, Ketotifen.
- Wang, Y., et al. (2024, August 1). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers in Immunology. Published by NIH.
- JAMP Pharma Corporation. (2019, June 17).
- SIELC Technologies. (2018, May 16).
- Levi-Schaffer, F., et al. (2022, March 9).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 59057527, Cromolyn (sodium).
- Compounding Pharmacy of America. (2025, November 18).
- Patsnap Synapse. (2024, July 17).
- PharmaCompass.
- Sharma, N., et al. (2025, October 8).
- National Center for Biotechnology Information.
- Patsnap Synapse. (2024, June 14).
- Leonardi, A., et al. (2006). The Anti-Allergic Effects of a Cromolyn Sodium-Chlorpheniramine Combination Compared to Ketotifen in the Conjunctival Allergen Challenge Model. Current Eye Research.
- Smriga, S., et al. (2025, September 4).
- Cayman Chemical.
Sources
- 1. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 2. Ketotifen & Cromolyn Compounding: Mast Cell Stabilizers - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 3. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hdrx.com [hdrx.com]
- 5. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. macsenlab.com [macsenlab.com]
- 7. Cromolyn (sodium) | C23H14Na2O11 | CID 59057527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chromolyn sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 10. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 11. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 14. Ketotifen - Wikipedia [en.wikipedia.org]
- 15. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 17. caymanchem.com [caymanchem.com]
- 18. pdf.hres.ca [pdf.hres.ca]
- 19. pdf.journalagent.com [pdf.journalagent.com]
- 20. pjmhsonline.com [pjmhsonline.com]
- 21. criver.com [criver.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vitro Validation of Cromolyn's Mast Cell Stabilizing Effect
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the mast cell stabilizing properties of cromolyn sodium in vitro. We will delve into the causality behind experimental choices, compare key methodologies, and provide detailed protocols to ensure robust and reproducible data. Our focus is on establishing a self-validating system that stands up to scientific scrutiny.
Introduction: The Imperative of Mast Cell Stabilization
Mast cells are critical effector cells of the immune system, strategically located in tissues that form a barrier to the external environment, such as the skin, lungs, and gastrointestinal tract.[1][2] While essential for host defense, their inappropriate activation and subsequent degranulation are central to the pathophysiology of Type I hypersensitivity reactions, including allergic asthma, rhinitis, and anaphylaxis.[3][4]
Upon activation—classically through the cross-linking of surface-bound Immunoglobulin E (IgE) by allergens—mast cells release a potent cocktail of pre-formed and newly synthesized inflammatory mediators.[3][4] These include histamine, proteases (like tryptase), leukotrienes, and prostaglandins, which orchestrate the inflammatory cascade.[2][5][6]
Cromolyn sodium emerged as a landmark therapeutic agent, not by blocking the action of these mediators, but by preventing their release in the first place. It is classified as a mast cell stabilizer, and its primary mechanism of action is the inhibition of mast cell degranulation.[6][7] In vitro and in vivo studies have demonstrated that cromolyn prevents the influx of calcium ions (Ca²⁺) across the mast cell membrane, a critical downstream event required for the fusion of granular membranes with the plasma membrane and subsequent mediator release.[8] Validating this stabilizing effect with precision is a cornerstone of many immunology and drug discovery research programs.
Choosing the Right In Vitro Model: A Comparative Analysis
The selection of an appropriate cellular model is the most critical decision in designing an in vitro validation study. The choice directly impacts the physiological relevance, reproducibility, and scalability of the experiments. Significant functional and phenotypical differences exist between rodent and human mast cells, and even among different mast cell lines.[3]
| Model | Origin | Advantages | Disadvantages | Primary Use Case |
| RBL-2H3 | Rat Basophilic Leukemia | - Robust and easy to culture- High-throughput screening amenable- Well-characterized degranulation response[9] | - Rat origin; species differences exist[10]- Mucosal mast cell phenotype[9]- May not fully represent human mast cell biology | Initial screening, mechanistic studies, high-throughput validation |
| LAD2 | Human Mastocytoma | - Human origin; higher physiological relevance- Responds to various stimuli (IgE, Substance P)[11][12]- Established model for human mast cell studies[13] | - More demanding culture conditions than RBL-2H3- Can be difficult to obtain- Neoplastic origin | Secondary validation, human-specific mechanism of action studies |
| Primary Human Mast Cells | Human CD34+ Progenitors | - Highest physiological relevance- Gold standard for human mast cell function[14] | - Difficult and expensive to culture/differentiate[1]- Low cell yields and high donor variability[3][15]- Not suitable for high-throughput screening | Confirmatory studies, final validation of lead compounds |
Expert Insight: For initial validation of a known compound like cromolyn, the RBL-2H3 cell line offers the best balance of practicality and reliability. Its well-documented response to stimuli and inhibitors provides a robust system for establishing a baseline effect.[9][16] However, it is crucial to acknowledge the species-specific efficacy of cromolyn; it is a potent inhibitor of rat mast cells but has been shown to be significantly less effective on mouse mast cells.[10][17][18] Therefore, confirming findings in a human cell line like LAD2 is a logical and necessary progression for any comprehensive study.
Quantifying Degranulation: Selecting the Optimal Assay
The primary endpoint for validating a mast cell stabilizer is the quantitative measurement of degranulation. Several markers, co-released from mast cell granules, can be assayed.
β-Hexosaminidase Release Assay
This is the most widely used method for quantifying mast cell degranulation in vitro.[19][20] β-hexosaminidase is an enzyme stored in and released from mast cell granules alongside histamine.[9] The assay is colorimetric, simple, and highly reproducible.
-
Causality: The amount of β-hexosaminidase activity in the cell supernatant is directly proportional to the extent of degranulation.
-
Advantages: More stable than histamine, cost-effective, and amenable to a 96-well plate format for higher throughput.[9][21]
-
Disadvantage: Less specific than histamine, as other immune cells can also release it, though this is rarely a concern in monoculture systems.[21]
Histamine Release Assay
Histamine is the most well-known mediator of allergic reactions and a highly specific marker of mast cell and basophil degranulation.
-
Causality: Direct measurement of a key pathophysiological mediator.
-
Advantages: High specificity for mast cell degranulation.
-
Disadvantages: Histamine is less stable and can be more difficult and expensive to measure, often requiring ELISA-based kits. Results can be more variable compared to the β-hexosaminidase assay.[21][22]
Tryptase Release Assay
Tryptase is a serine protease that is a major protein component of mast cell granules, making it another excellent indicator of degranulation.[23]
-
Causality: Tryptase is almost exclusively stored in mast cells, offering high specificity.[23]
-
Advantages: Considered by some studies to be the most suitable index to detect mast cell degranulation in vitro due to its stability and specificity.[22]
-
Disadvantages: Typically requires specific ELISA kits, which can be more costly than the β-hexosaminidase assay.
Recommendation: For routine validation and dose-response analysis of cromolyn, the β-hexosaminidase assay provides the most reliable, efficient, and cost-effective solution. The protocol is robust and easily validated with appropriate controls.
Experimental Workflow & Protocols
A self-validating experimental design is crucial for trustworthy results. The following workflow and protocol are designed to include all necessary controls.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
Detailed Protocol: β-Hexosaminidase Assay with RBL-2H3 Cells
This protocol is adapted from established methodologies for quantifying mast cell degranulation.[4][9]
Materials:
-
RBL-2H3 cell line
-
Culture Medium: MEM with 15% FBS, 1% Penicillin-Streptomycin
-
Tyrode's Buffer (see composition below)
-
Anti-DNP (dinitrophenyl) IgE
-
DNP-HSA (Human Serum Albumin) antigen
-
Cromolyn Sodium
-
Substrate Solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5
-
Stop Buffer: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0
-
Triton X-100 (0.5% v/v) for total release control
-
96-well flat-bottom cell culture plates
Tyrode's Buffer Composition: 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM Glucose, 20 mM HEPES, 1 mg/mL BSA, pH 7.4.[4]
Procedure:
Day 1: Cell Seeding and Sensitization
-
Culture RBL-2H3 cells to ~80% confluency.
-
Harvest cells and seed them into a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL per well).
-
Add 10 µL of anti-DNP IgE to each well to a final concentration of 0.5-1.0 µg/mL. Do not add IgE to "unstimulated" control wells.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Compound Treatment and Antigen Challenge
-
Gently wash the sensitized cells twice with 100 µL of warm Tyrode's Buffer to remove unbound IgE.
-
Prepare serial dilutions of cromolyn sodium in Tyrode's Buffer.
-
Add 50 µL of the cromolyn dilutions or vehicle control (Tyrode's Buffer) to the appropriate wells.
-
Crucially, set up the following controls:
-
Negative Control (Spontaneous Release): Cells + Vehicle (no antigen).
-
Positive Control (Maximum Degranulation): Cells + Vehicle + Antigen.
-
Total Release Control: Cells + 0.5% Triton X-100 (lyses all cells).
-
-
Incubate the plate for 30 minutes at 37°C.
-
Induce degranulation by adding 50 µL of DNP-HSA (to a final concentration of 100 ng/mL) to all wells except the Negative Control and Total Release wells.
-
Incubate for 30-60 minutes at 37°C.
Day 2: β-Hexosaminidase Assay
-
Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes. The solution will turn yellow in the presence of the enzyme.
-
Stop the enzymatic reaction by adding 150 µL of Stop Buffer to each well.
-
Measure the absorbance at 405 nm using a microplate reader.[4]
Data Analysis and Interpretation
The percentage of degranulation is calculated using the following formula:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
The inhibitory effect of cromolyn is then calculated as:
% Inhibition = [1 - (% Degranulation with Cromolyn / % Degranulation of Positive Control)] x 100
Plot the % Inhibition against the log concentration of cromolyn. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of cromolyn required to inhibit 50% of mast cell degranulation.[24]
Mechanism of Action & Comparative Efficacy
Cromolyn's primary stabilizing action is to prevent the Ca²⁺ influx necessary for degranulation.[25][8] This places its point of inhibition downstream of IgE receptor cross-linking but upstream of granule fusion.
Caption: IgE-mediated mast cell degranulation pathway and cromolyn's point of inhibition.
Quantitative Comparison with Other Stabilizers
It is valuable to compare cromolyn's potency against other known mast cell stabilizers. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison, with a lower value indicating higher potency.
| Compound | General Mechanism | Assay Model | IC₅₀ (µM) | Reference |
| Cromolyn Sodium | Blocks Ca²⁺ influx | Antigen-induced histamine release from rat peritoneal mast cells | ~ 25 | [24] |
| Ketotifen | Mast cell stabilizer & H1 antihistamine | Antigen-induced histamine release from rat peritoneal mast cells | ~ 0.5 | [24] |
| Nedocromil Sodium | Blocks Ca²⁺ influx | Antigen-induced histamine release from rat peritoneal mast cells | ~ 10 | [24] |
| Luteolin | Flavonoid inhibitor | Histamine release from human LADR mast cells | < 100 (more potent than cromolyn) | [26][27] |
Note: IC₅₀ values can vary significantly based on the cell type, stimulus, and specific assay conditions used. The data presented is for comparative purposes based on available literature.
This comparison highlights that while cromolyn is an effective stabilizer, other compounds like ketotifen exhibit higher potency in similar in vitro models.[24] Furthermore, recent research shows that natural flavonoids like luteolin can be significantly more potent than cromolyn at inhibiting the release of a broader range of mediators from human mast cells.[26]
Conclusion
Validating the mast cell stabilizing effect of cromolyn in vitro is a foundational experiment in immunology and pharmacology. By selecting the appropriate cell model—progressing from a robust line like RBL-2H3 to a human-relevant line like LAD2—and employing a reliable quantitative method such as the β-hexosaminidase assay, researchers can generate trustworthy and reproducible data. The inclusion of rigorous controls is non-negotiable for creating a self-validating system. This guide provides the scientific rationale and detailed protocols necessary to objectively assess the activity of cromolyn and benchmark its performance against alternative stabilizing agents, thereby supporting further research into the regulation of mast cell function.
References
-
The EDS Clinic. (2024, October 15). Cromolyn vs Ketotifen and other Antihistamines for MCAS. Available from: [Link]
-
Medfinder. (2026, February 14). How Does Cromolyn Work? Mechanism of Action Explained in Plain English. Available from: [Link]
-
Patsnap Synapse. (2024, June 14). What is Cromolyn Sodium used for?. Available from: [Link]
-
Macsen Labs. (2022, September 21). Cromolyn Sodium | Mechanism of action, Uses & Side effects. Available from: [Link]
-
Inxight Drugs. CROMOLYN SODIUM. Available from: [Link]
-
Puzzovio, P. G., et al. (2022, April 15). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. The Hebrew University of Jerusalem. Available from: [Link]
-
Srisuk, C., et al. (2022, September 20). Systematic comparisons of various markers for mast cell activation in RBL-2H3 cells. PubMed. Available from: [Link]
-
Medical Arts. (2025, January 21). Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available from: [Link]
-
Sheen, C. H., et al. (2018, February 22). Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy. PMC. Available from: [Link]
-
Oka, T., et al. (2012, August 20). Evidence questioning cromolyn's effectiveness and selectivity as a “mast cell stabilizer” in mice. PMC. Available from: [Link]
-
Charles River Laboratories. Mast Cell Assays. Available from: [Link]
-
Puzzovio, P. G., et al. (2022, March 9). Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation. PubMed. Available from: [Link]
-
ResearchGate. The discovery of cromolyn sodium and its effect on research and practice in allergy and immunology. Available from: [Link]
-
Genoskin. (2025, April 25). Human Primary Mast Cells for Research. Available from: [Link]
-
ResearchGate. (2016, August 10). What is a more accurate marker of mast cell degranulation in vitro- histamine or beta hexosaminidase?. Available from: [Link]
-
Guo, Y. C., et al. (2009, December). [Investigation on the relationship among histamine, tryptase and beta-hexosaminidase in the process of mast cell degranulation]. PubMed. Available from: [Link]
-
Wang, T., et al. (2024, July 31). Mast cell stabilizers: from pathogenic roles to targeting therapies. Frontiers. Available from: [Link]
-
ResearchGate. (2012, August 20). (PDF) Evidence questioning cromolyns effectiveness and selectivity as a mast cell stabilizer in mice. Available from: [Link]
-
Springer Nature Experiments. (2018). Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy. Available from: [Link]
-
Wenzel, S. E., et al. (2012). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. PMC. Available from: [Link]
-
ResearchGate. Synthesis and validation of mast cell stabilization by MCS-01. Available from: [Link]
-
Lambert, W., et al. (2018, July 15). In vitro and ex vivo models for evaluating drugs that quiesce mast cells, models for mast cell degranulation in geographic atrophy choroid. IOVS. Available from: [Link]
-
Hollywood, J. A., et al. (2023). Degranulation of human mast cells: modulation by P2 receptors' agonists. Frontiers. Available from: [Link]
-
Thongboonkerd, V., et al. (2023, November 25). Comparative analyses of various IgE-mediated and non-IgE-mediated inducers of mast cell degranulation for in vitro study. PubMed. Available from: [Link]
-
Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. PMC. Available from: [Link]
-
ResearchGate. The effect of temperature on RBL-2H3 degranulation. Available from: [Link]
-
ResearchGate. Comparison of mast cell lines and normal mast cells with CM-MC and VI-MC. Available from: [Link]
-
Theoharides, T. C., et al. (2024, April 8). Luteolin Is More Potent than Cromolyn in Their Ability to Inhibit Mediator Release from Cultured Human Mast Cells. PubMed. Available from: [Link]
-
Kim, H. S., & Kawakami, Y. (2022). Degranulation of Mast Cells as a Target for Drug Development. MDPI. Available from: [Link]
-
Diva-Portal.org. (2014). An in vitro Study of Drug-induced Degranulation of Human HMC-1 Mast Cells and Rat RBL-2H3 Cells. Available from: [Link]
-
Patel, A. B., et al. (2012). Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release. Scientific Research Publishing. Available from: [Link]
-
Mazurek, N., et al. (1987). Restoration of Ca2+ influx and degranulation capacity of variant RBL-2H3 cells upon implantation of isolated cromolyn binding protein. PMC. Available from: [Link]
-
Karger Publishers. (2024, April 8). Luteolin Is More Potent than Cromolyn in Their Ability to Inhibit Mediator Release from Cultured Human Mast Cells. Available from: [Link]
-
Good Biomarker Sciences. RBL assay. Available from: [Link]
-
Konduri, P., et al. (2022, January 25). In Vitro Antioxidant and Mast Cell Stabilizing Activity of Different Extracts of Vanda Spathulata Flowers. Biomedical and Pharmacology Journal. Available from: [Link]
-
Jendoubi, F., et al. (2025, February 18). LAD2 Mast Cell Activation Test Associates With the Reaction Severity and Diagnoses BAT Nonresponders in Hymenoptera Venom Allergy. PubMed. Available from: [Link]
Sources
- 1. criver.com [criver.com]
- 2. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 3. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How Does Cromolyn Work? Mechanism of Action Explained in Plain English - Medfinder [medfinder.com]
- 6. macsenlab.com [macsenlab.com]
- 7. CROMOLYN SODIUM [drugs.ncats.io]
- 8. researchgate.net [researchgate.net]
- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence questioning cromolyn’s effectiveness and selectivity as a “mast cell stabilizer” in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Degranulation of human mast cells: modulation by P2 receptors’ agonists [frontiersin.org]
- 13. LAD2 Mast Cell Activation Test Associates With the Reaction Severity and Diagnoses BAT Nonresponders in Hymenoptera Venom Allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Primary Mast Cells for Research | Genoskin [genoskin.com]
- 15. Rapid identification of human mast cell degranulation regulators using functional genomics coupled to high-resolution confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. RBL assay - Good Biomarker Sciences [gbsleiden.com]
- 17. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Systematic comparisons of various markers for mast cell activation in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [Investigation on the relationship among histamine, tryptase and beta-hexosaminidase in the process of mast cell degranulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 26. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 27. karger.com [karger.com]
Comparative Guide: Cromolyn Sodium vs. Nedocromil Sodium in Preclinical Models
This guide provides an in-depth technical comparison of Cromolyn Sodium and Nedocromil Sodium , designed for researchers and drug development professionals.[1] It moves beyond basic product descriptions to analyze mechanistic distinctions, preclinical efficacy data, and experimental protocols.
Executive Summary: The "Chromone" Distinction
While both Cromolyn Sodium (CS) and Nedocromil Sodium (NS) are classified as "mast cell stabilizers" (chromones), preclinical data reveals a significant divergence in their pharmacological profiles.
-
Cromolyn Sodium is the prototype stabilizer, primarily effective against mast cell degranulation via IgE-mediated pathways. Its efficacy is highly specific to connective tissue mast cells (CTMC) in rodents and has limited impact on other inflammatory cell types.
-
Nedocromil Sodium represents a "second-generation" pyranoquinoline with a broader anti-inflammatory spectrum . Unlike CS, Nedocromil potently modulates sensory nerve C-fibers , eosinophils, and epithelial cells. It demonstrates superior potency (approx. 4–8x) in preventing bronchoconstriction induced by non-antigenic stimuli (e.g., bradykinin, sulfur dioxide, neurogenic triggers).
Mechanistic Deep Dive: Chloride Channel Blockade
The "mast cell stabilization" effect is not a vague membrane interaction but a specific blockade of chloride (
-
The Target: Both agents block the volume-regulated anion channel (VRAC) and the
current. -
The Cascade: Antigen-IgE crosslinking on
receptors triggers an initial influx. To sustain this, the cell must maintain a negative membrane potential. Opening channels allows efflux (or influx depending on gradients, but functionally leading to depolarization/repolarization dynamics that sustain entry). -
The Blockade: By blocking these
channels, CS and NS prevent the membrane repolarization necessary to sustain the massive influx required for granule fusion. -
Differentiation: Nedocromil blocks these channels in a wider variety of cells (neuronal, epithelial) compared to Cromolyn.
Visualization: Signaling Pathway & Mechanism
The following diagram illustrates the critical intervention point of these compounds within the mast cell signaling cascade.
Caption: Mechanism of Action. CS and NS prevent degranulation by blocking Chloride Channels, disrupting the membrane potential required for sustained Calcium influx.
Preclinical Efficacy Data Comparison
In Vitro Potency (Mast Cells)
Data derived from Rat Peritoneal Mast Cells (RPMC) and RBL-2H3 cell lines.
| Feature | Cromolyn Sodium | Nedocromil Sodium |
| Primary Target | Connective Tissue Mast Cells (CTMC) | Mucosal & CT Mast Cells, Eosinophils, Neurons |
| ~25 µM (RPMC) | ~10 µM (RPMC) | |
| Cytokine Inhibition | Weak/Variable (TNF- | Potent (TNF- |
| Eosinophil Activation | Minimal effect | Inhibits chemotaxis & cytotoxicity |
In Vivo Efficacy (Guinea Pig & Sheep Models)
The guinea pig is the gold-standard model for bronchoconstriction, while the sheep model is excellent for late-phase reactions.
| Model Parameter | Cromolyn Sodium | Nedocromil Sodium |
| Ag-Induced Bronchoconstriction | Effective (Early Phase) | Effective (Early & Late Phase) |
| Neurogenic Inflammation | Ineffective | Highly Effective (Inhibits C-fiber activation) |
| Cough Reflex (Citric Acid) | Minimal/No Effect | Significant Inhibition |
| Potency (In Vivo) | 1x (Baseline) | 4x - 8x More Potent |
| Tracheal Smooth Muscle | Inhibits IgG-mediated contraction | Inhibits IgE & IgG -mediated contraction |
Detailed Experimental Protocols
To validate these compounds in your own lab, follow these standardized, self-validating protocols.
Protocol A: In Vitro Mast Cell Degranulation Assay (RPMC)
Purpose: Determine
-
Isolation: Lavage peritoneal cavity of male Wistar rats with 20 mL Tyrode’s buffer (containing 0.1% BSA).
-
Purification: Centrifuge lavage fluid (150xg, 10 min). Resuspend in buffer. Purity >95% mast cells is required (verify via Toluidine Blue staining).
-
Sensitization: Incubate cells (
cells/mL) with anti-DNP IgE (monoclonal) for 2 hours at 37°C. -
Drug Treatment:
-
Aliquot cells into 96-well plates.
-
Add Cromolyn or Nedocromil (0.1 µM – 100 µM) for 15 minutes prior to challenge.
-
Control: Vehicle only (0% inhibition).
-
-
Challenge: Add DNP-HSA (Antigen) at optimal concentration (typically 10-100 ng/mL) for 20 minutes.
-
Termination: Cool to 4°C, centrifuge.
-
Quantification: Measure Histamine in supernatant via OPT fluorometric assay (Ex 360nm / Em 450nm).
-
Calculation:
Protocol B: In Vivo Antigen-Induced Bronchoconstriction (Guinea Pig)
Purpose: Compare efficacy on airway resistance (Raw).[2]
-
Sensitization: Inject Guinea Pigs (Dunkin-Hartley) IP with Ovalbumin (10 µg) +
(100 mg) on Day 0 and Day 14. -
Preparation (Day 21): Anesthetize animals (Urethane 1.5 g/kg). Cannulate trachea and jugular vein.
-
Instrumentation: Connect tracheal cannula to a pneumotachograph to measure airflow and a pressure transducer for transpulmonary pressure. Calculate Airway Resistance (
) breath-by-breath. -
Drug Administration:
-
Administer CS or NS via nebulization (aerosol) for 2 minutes 15 minutes prior to challenge.
-
-
Challenge: Intravenous bolus of Ovalbumin (or inhalation challenge for more physiological relevance).
-
Measurement: Monitor
for 30 minutes (Early Phase).-
Note: For Nedocromil's neurogenic effect, substitute Ovalbumin with Capsaicin or Bradykinin challenge.
-
Visualization: In Vivo Workflow
This diagram outlines the critical timing for the Guinea Pig efficacy model.
Sources
A Comparative Analysis of First and Second-Generation Mast Cell Stabilizers: A Guide for Researchers
In the landscape of allergic and inflammatory disease research, mast cells stand as pivotal effector cells, orchestrating the release of a potent arsenal of mediators. The strategic stabilization of these cells to prevent degranulation is a cornerstone of therapeutic intervention. This guide provides an in-depth comparative analysis of first and second-generation mast cell stabilizers, offering field-proven insights and experimental data to inform drug discovery and development professionals.
The Mast Cell: A Key Player in Inflammatory Responses
Mast cells, resident in tissues throughout the body, are key initiators of Type I hypersensitivity reactions.[1] Upon activation by allergens cross-linking surface-bound Immunoglobulin E (IgE) or by other stimuli, they undergo degranulation, releasing a cascade of pre-formed and newly synthesized inflammatory mediators. These include histamine, proteases, prostaglandins, and leukotrienes, which collectively contribute to the clinical manifestations of allergic diseases such as asthma, allergic rhinitis, and conjunctivitis.[1]
The signaling cascade leading to degranulation is a complex process initiated by the aggregation of the high-affinity IgE receptor, FcεRI. This triggers a series of intracellular events, including the activation of tyrosine kinases and a critical influx of extracellular calcium, which is an essential step for the fusion of granular membranes with the cell membrane and subsequent mediator release.
First-Generation Mast Cell Stabilizers: The Pioneers
The first generation of mast cell stabilizers, exemplified by cromolyn sodium and nedocromil sodium, laid the foundation for this therapeutic class. Their primary mechanism of action involves the inhibition of mast cell degranulation, though the precise molecular targets are still not fully elucidated.
Mechanism of Action
The prevailing understanding is that first-generation stabilizers act by modulating ion channels, which in turn prevents the requisite influx of calcium ions necessary for degranulation.[2] While effective, these agents are characterized by a purely preventative action and do not possess antihistaminic or other properties to address ongoing allergic symptoms.
Comparative Efficacy
Clinical and preclinical studies have established differences in the potency of first-generation agents. Nedocromil sodium has demonstrated a more potent inhibitory effect on mast cell degranulation compared to cromolyn sodium.[2] However, the efficacy of these agents can be influenced by the specific mast cell population, with variations observed between lung, skin, and intestinal mast cells.[2]
Second-Generation Mast Cell Stabilizers: A Dual-Action Approach
The evolution of mast cell stabilizers led to the development of second-generation agents, such as ketotifen and olopatadine. A key advancement in this generation is their dual-action mechanism, combining mast cell stabilization with H1-receptor antagonism.
Mechanism of Action
Second-generation stabilizers not only inhibit the release of inflammatory mediators from mast cells but also block the action of already-released histamine at its receptor. This provides both prophylactic and immediate symptomatic relief.[3] Olopatadine, for instance, has been shown to inhibit Ca2+ influx through receptor-operated channels in mast cells.[4]
Comparative Efficacy
The dual functionality of second-generation agents often translates to enhanced clinical efficacy. Studies comparing olopatadine and ketotifen for allergic conjunctivitis have shown that olopatadine may provide quicker relief of symptoms and is associated with fewer adverse effects.[4]
Quantitative Performance Analysis: A Head-to-Head Comparison
To provide a clear, quantitative comparison of these agents, the following table summarizes their half-maximal inhibitory concentrations (IC50) from various in vitro studies and their key pharmacokinetic properties.
| Compound | Generation | In Vitro Model | IC50 (µM) | Bioavailability | Half-life | Metabolism | Primary Excretion |
| Cromolyn Sodium | First | Rat Peritoneal Mast Cells | ~25[5] | 0.5-2% (oral)[6][7] | 80-90 minutes[6][7] | Minimal[8] | Feces (unchanged)[6] |
| Nedocromil Sodium | First | Rat Peritoneal Mast Cells | ~10[5] | ~2-3% (oral), up to 6% (inhalation)[9] | ~2 hours[9] | Not metabolized[10] | Urine[9] |
| Ketotifen | Second | Rat Peritoneal Mast Cells | ~0.5[5] | ~50% (oral)[11][12] | Biphasic: 3-5 hours and 21-22 hours[11][12][13] | Hepatic[11][14] | Urine (as metabolites)[12] |
| Olopatadine | Second | RBL-2H3 Cells | - | Low systemic exposure after ocular administration[15] | 2.9-3.4 hours (ocular), 7-14 hours (oral)[15][16] | Minor[15][17] | Renal (largely unchanged)[15][17] |
Experimental Protocols for Efficacy Assessment
The evaluation of mast cell stabilizer efficacy relies on robust and reproducible in vitro and in vivo models. The following are detailed protocols for key assays.
In Vitro Mast Cell Degranulation Assay (RBL-2H3 Cells)
This assay quantifies the inhibition of β-hexosaminidase release, a marker for mast cell degranulation, from the rat basophilic leukemia (RBL-2H3) cell line.
Materials:
-
RBL-2H3 cells
-
Cell culture medium (e.g., MEM with 15% FBS)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Test compounds (first and second-generation mast cell stabilizers)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (for total release control)
-
96-well plates
Procedure:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with anti-DNP IgE.
-
Washing: Wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Add serial dilutions of the test compounds or vehicle control to the respective wells and incubate.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA to all wells except the spontaneous and total release controls. Add Triton X-100 to the total release wells. Incubate.
-
Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new 96-well plate.
-
β-Hexosaminidase Assay: Add pNAG substrate solution to the supernatant and incubate. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release and the IC50 value for each compound.[18][19][20]
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model in mice is a classic in vivo assay to evaluate the efficacy of anti-allergic compounds.
Materials:
-
Mice (e.g., BALB/c)
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
Evans blue dye
-
Test compounds
-
Anesthetic
Procedure:
-
Sensitization: Passively sensitize the mice by intradermal injection of anti-DNP IgE into one ear.
-
Compound Administration: Administer the test compound or vehicle control (e.g., orally) at a specified time before antigen challenge.
-
Antigen Challenge: After a latent period (e.g., 24 hours), intravenously inject a mixture of DNP-HSA and Evans blue dye.
-
Evaluation: After a set time (e.g., 30 minutes), measure the ear swelling and quantify the amount of Evans blue dye extravasation in the ear tissue spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of the PCA reaction for each test compound.[21][22][23]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in mast cell degranulation and the points of intervention for first and second-generation stabilizers, as well as the experimental workflows.
Caption: Mast Cell Degranulation Signaling Pathway and Inhibition Points.
Caption: In Vitro Mast Cell Degranulation Assay Workflow.
Conclusion and Future Directions
The evolution from first to second-generation mast cell stabilizers represents a significant advancement in the management of allergic and inflammatory diseases. The dual-action mechanism of second-generation agents, combining mast cell stabilization with antihistaminic effects, offers a more comprehensive therapeutic approach, often leading to improved clinical outcomes.
For researchers and drug development professionals, a thorough understanding of the comparative pharmacology, efficacy, and experimental evaluation of these compounds is crucial. The methodologies and data presented in this guide provide a framework for the continued investigation and development of novel mast cell-stabilizing therapies with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research should continue to explore the intricate signaling pathways within mast cells to identify novel targets for the next generation of stabilizers.
References
-
Ketotifen - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
-
Cromolyn Sodium | Mechanism of action, Uses & Side effects - Macsen Labs. (2022, September 21). Retrieved March 6, 2026, from [Link]
- Kasi, P. M., & S., P. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug.
-
An optimized method for IgE-mediated degranulation of human lung mast cells. (2024, May 31). Frontiers in Immunology. Retrieved March 6, 2026, from [Link]
-
SAHPRA Repository. (2022, August 10). SCHEDULING STATUS 1 NAME OF THE MEDICINE 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL FORM 4 CLINICAL PARTICULARS. Retrieved March 6, 2026, from [Link]
- An optimized method for IgE-mediated degranulation of human lung mast cells. (2025, September 14). Frontiers in Immunology.
-
Pharmacology of Cromolyn Sodium (Intal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved March 6, 2026, from [Link]
- Inhibition of histamine release from rat peritoneal mast cells by MY-1250, an active metabolite of Repirinast (MY-5116). (1990). International Archives of Allergy and Applied Immunology, 93(2-3), 237-241.
-
Cromolyn Sodium - StatPearls - NCBI Bookshelf. (2024, October 28). Retrieved March 6, 2026, from [Link]
-
Ketotifen Hydrazine: A Hypothetical Analysis. (2025, August 8). IJCRT.org. Retrieved March 6, 2026, from [Link]
- Neale, M. G., Brown, K., Foulds, R. A., Lal, S., Morris, D. A., & Thomas, D. (1987). The pharmacokinetics of nedocromil sodium, a new drug for the treatment of reversible obstructive airways disease, in human volunteers and patients with reversible obstructive airways disease. British Journal of Clinical Pharmacology, 24(4), 493–501.
- Clark, B. (1993). General pharmacology, pharmacokinetics, and toxicology of nedocromil sodium. The Journal of Allergy and Clinical Immunology, 92(1 Pt 2), 200–202.
- Torkildsen, G., Narvekar, A., & Scoper, S. (2017). Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies. Clinical Ophthalmology, 11, 667–674.
- Triggiani, M., Cirillo, R., Lichtenstein, L. M., & Marone, G. (1990). Inhibition of histamine release from human lung and rat peritoneal mast cells by cyclosporin-A. Agents and Actions, 30(1-2), 110–113.
- APO-OLOPATADINE Olopatadine Hydrochloride Ophthalmic Solution 0.1% (w/v) olopatadine (as olopatadine hydrochloride) Antihistamine/Mast Cell Stabilizer. (2018, August 7). Apotex Inc.
- Wilson, G. N., & Jaslove, J. M. (2013). A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation. Journal of Visualized Experiments, (81), e50671.
- The inhibition of histamine release from rat peritoneal mast cells by non-steroid anti-inflammatory drugs and its reversal by calcium. (1977). British Journal of Pharmacology, 61(2), 229-235.
- Hsyu, P. H., & Giacomini, K. M. (1985). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. The Journal of Clinical Pharmacology, 25(8), 616–620.
- Torkildsen, G., Narvekar, A., & Scoper, S. (2017). Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies. Clinical Ophthalmology, 11, 667-674.
- Battistella, A., Boarato, E., Bruni, A., Mietto, L., Palatini, P., & Toffano, G. (1988). Apomorphine-induced inhibition of histamine release in rat peritoneal mast cells. Agents and Actions, 23(3-4), 213–216.
- Torkildsen, G., Narvekar, A., & Scoper, S. (2017). Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies. Clinical Ophthalmology, 11, 667-674.
- Fox, C. C., Dvorak, A. M., MacGlashan, D. W., Jr, & Lichtenstein, L. M. (1985). Comparison of human lung and intestinal mast cells. The Journal of Immunology, 135(1), 483–491.
-
An optimized method for IgE-mediated degranulation of human lung mast cells. (2024, July 3). Diva-portal.org. Retrieved March 6, 2026, from [Link]
-
THE INHIBITION OF HISTAMINE RELEASE FROM RAT PERITONEAL MAST CELLS BY NON‐STEROID ANTI‐INFLAMMATORY DRUGS AND ITS REVERSAL BY CALCIUM. (n.d.). Research Solutions Pages. Retrieved March 6, 2026, from [Link]
-
Passive Cutaneous Anaphylaxis (PCA) Model. (n.d.). Charles River. Retrieved March 6, 2026, from [Link]
- Dudeck, J., & Dudeck, A. (2014). Measuring Local Anaphylaxis in Mice. Journal of Visualized Experiments, (92), e51969.
-
Allergy, Passive Cutaneous Anaphylaxis (PCA), Mouse. (n.d.). Pharmacology Discovery Services. Retrieved March 6, 2026, from [Link]
- Ikemura, T., & Okazaki, O. (2002). Pharmacological, Pharmacokinetic and Clinical Properties of Olopatadine Hydrochloride, a New Antiallergic Drug. Scilit.
- The effect of respiratory manoeuvres and pharmacological agents on the pharmacokinetics of nedocromil sodium after inhalation. (1993). British Journal of Clinical Pharmacology, 36(3), 235–238.
-
RBL assay. (n.d.). Good Biomarker Sciences. Retrieved March 6, 2026, from [Link]
- Evaluation of Pharmacokinetics, Relative Bioavailability, and Tolerability of Three Different Formulations of PA101 in Healthy Subjects. (2015, September 15). Dutch Trial Register.
-
Beta Hexosaminidase Activity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved March 6, 2026, from [Link]
-
A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent. (2013, March 19). JoVE. Retrieved March 6, 2026, from [Link]
- Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British Journal of Pharmacology, 170(1), 23–37.
-
Passive Cutaneous Anaphylaxis Model. (n.d.). Creative Bioarray. Retrieved March 6, 2026, from [Link]
-
De-granulation (β-hexosaminidase) Assay Protocol. (2023, May 24). Applied Biological Materials Inc. Retrieved March 6, 2026, from [Link]
-
Primary Human Airway Epithelial Cell-Dependent Inhibition of Human Lung Mast Cell Degranulation. (n.d.). PLOS One. Retrieved March 6, 2026, from [Link]
- Hadj-Moussa, M., & Moghe, A. (2017). Pharmacokinetics of Cromolyn and Ibuprofen in Healthy Elderly Volunteers. Journal of Clinical Pharmacology, 57(8), 1014–1022.
-
The pharmacokinetics of nedocromil sodium, a new drug for the treatment of reversible obstructive airways disease, in human volunteers and patients with reversible obstructive airways disease. (n.d.). J-GLOBAL. Retrieved March 6, 2026, from [Link]
-
Drug half life – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 6, 2026, from [Link]
- How to measure degranulation assay for suspension cells? (2021, March 8).
- Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice. (n.d.).
- Acute effects of in vitro mast cell degranulation on human lung muscarinic receptors. (1993).
- Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. (n.d.).
-
Mast cell stabilizers: from pathogenic roles to targeting therapies. (2024, July 31). Frontiers in Immunology. Retrieved March 6, 2026, from [Link]
- Yanni, J. M., Weimer, L. K., & Sharif, N. A. (2004). Differential regulation of IL-4 expression and degranulation by anti-allergic olopatadine in rat basophilic leukemia (RBL-2H3) cells. International Immunopharmacology, 4(4), 533-541.
- Mast cell stabilisers. (n.d.).
- Finn, D. F., & Walsh, J. J. (2013). Twenty-first century mast cell stabilizers. British journal of pharmacology, 170(1), 23–37.
Sources
- 1. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 2. tara.tcd.ie [tara.tcd.ie]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of IL-4 expression and degranulation by anti-allergic olopatadine in rat basophilic leukemia (RBL-2H3) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. macsenlab.com [macsenlab.com]
- 7. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The pharmacokinetics of nedocromil sodium, a new drug for the treatment of reversible obstructive airways disease, in human volunteers and patients with reversible obstructive airways disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General pharmacology, pharmacokinetics, and toxicology of nedocromil sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ketotifen - Wikipedia [en.wikipedia.org]
- 12. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 13. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Pharmacokinetics and safety of olopatadine hydrochloride 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological, Pharmacokinetic and Clinical Properties of Olopatadine Hydrochloride, a New Antiallergic Drug | Scilit [scilit.com]
- 18. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. Video: A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent [jove.com]
- 21. criver.com [criver.com]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 23. creative-bioarray.com [creative-bioarray.com]
Validating Cromolyn's Efficacy on Cytokine Release in Human Mast Cells: A Comparative Guide
As a Senior Application Scientist, I frequently encounter drug development teams relying on legacy compounds without rigorously validating their efficacy in modern human cellular models. Cromolyn sodium (disodium cromoglycate) is classically defined as the gold-standard "mast cell stabilizer." However, translational immunology has revealed significant species-specific discrepancies in its efficacy. While highly effective in murine models, cromolyn's ability to inhibit degranulation and de novo cytokine synthesis in human mast cells is notably limited when compared to alternatives like ketotifen or naturally occurring flavonoids like quercetin.
This guide provides an objective, data-driven comparison of cromolyn against modern alternatives, detailing the mechanistic causality, comparative performance, and a self-validating experimental protocol for assessing human mast cell cytokine release.
Mechanistic Grounding: Evaluating Mast Cell Stabilizers
Mast cell activation via FcεRI (high-affinity IgE receptor) crosslinking leads to the immediate release of preformed mediators (e.g., histamine, tryptase) and the delayed release of de novo synthesized cytokines (e.g., TNF-α, IL-6, IL-8). The mechanism by which a compound intercepts this pathway dictates its efficacy.
-
Cromolyn Sodium: Cromolyn acts primarily as an agonist for G-protein-coupled receptor 35 (GPR35)[1], which theoretically inhibits intracellular calcium (
) influx. However, in human models, as GPR35 expression and downstream coupling in human mast cells are often insufficient to completely halt NF-κB-driven cytokine release. -
Ketotifen: A dual-action compound acting as a selective H1-receptor antagonist and a mast cell stabilizer. It partially suppresses both IgE-dependent and MRGPRX2-dependent activation pathways, making it a more versatile baseline control[2].
-
Quercetin: A pleiotropic flavonoid that potently inhibits cytosolic calcium elevation and directly blocks NF-κB nuclear translocation. Studies demonstrate that at halting de novo cytokine synthesis in human LAD2 mast cells[3].
Signaling pathways of mast cell activation and targeted inhibition by Cromolyn, Ketotifen, and Quercetin.
Comparative Performance Data
To establish a baseline for your assay development, it is critical to evaluate the comparative maximal inhibition percentages across these compounds in human mast cell models (e.g., LAD2 cell line). The table below synthesizes quantitative expectations when compounds are administered at an equimolar concentration of 100 µM.
| Compound | Mechanism of Action | Histamine Inhibition (LAD2) | TNF-α Inhibition (LAD2) | IL-8 Inhibition (LAD2) | Experimental Utility |
| Cromolyn Sodium | GPR35 Agonist | Weak (~20-30%) | Poor (<15%) | Poor (<15%) | Legacy control; effective in rodent models but highly limited in human assays. |
| Ketotifen | H1 Antagonist + Stabilizer | Moderate (~48-50%) | Moderate (~40%) | Moderate (~40%) | Dual-action baseline; useful for inhibiting both IgE and MRGPRX2 pathways. |
| Quercetin | Potent (>70%) | Potent (>80%) | Potent (>80%) | Superior experimental positive control for human mast cell cytokine suppression. |
Experimental Protocol: Validating Cytokine Release in LAD2 Cells
A self-validating assay requires strict controls. The LAD2 human mast cell line is the gold standard for these assays due to its endogenous expression of FcεRI.
Causality & Assay Design Principles
-
Controlled Crosslinking: Mimicking physiological allergen crosslinking is notoriously variable when using crude antigens. By utilizing biotinylated human myeloma IgE followed by streptavidin, we create a stoichiometrically controlled, self-validating crosslinking event. This ensures that any failure to degranulate is isolated to the compound's inhibitory effect, not a failure of receptor aggregation.
-
Serum-Free Kinetics: Always perform the crosslinking and drug incubation in serum-free media. or alter basal activation states, skewing
calculations[4].
Step-by-step workflow for IgE-mediated LAD2 mast cell activation and cytokine quantification.
Step-by-Step Methodology
-
Cell Culture & Preparation: Culture LAD2 cells in StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF). Maintain cell density between 0.3–0.5 ×
cells/mL to prevent spontaneous degranulation. -
Sensitization: Sensitize cells overnight (12-16 hours) with 100 ng/mL biotinylated human myeloma IgE at 37°C in a 5%
incubator. -
Washing & Plating: Wash cells three times in pre-warmed HEPES buffer containing 0.04% BSA to remove unbound IgE. Resuspend and plate at
cells/well in a 96-well V-bottom plate. -
Drug Pre-incubation (Critical Timing): Add the test compounds (Cromolyn, Ketotifen, Quercetin) at desired concentrations (e.g., 10 µM to 100 µM).
-
Expert Insight: Cromolyn exhibits a well-documented tachyphylaxis effect in vitro. If pre-incubated for over 60 minutes, the mast cells rapidly desensitize to the drug, rendering it ineffective. A strict 15-30 minute pre-incubation window is mandatory to capture its peak GPR35-mediated suppression.
-
-
Activation: Stimulate the cells by adding 100 ng/mL Streptavidin (to crosslink the biotinylated IgE). Incubate for 30 minutes for rapid degranulation assays (β-hexosaminidase) or 6-24 hours for de novo cytokine release (TNF-α, IL-8).
-
Harvesting & Quantification:
-
Centrifuge the plate at 400 × g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify TNF-α and IL-8 using high-sensitivity ELISA kits, ensuring all standard curves yield an
.
-
Troubleshooting & Field Insights
-
The Species Discrepancy Trap: Why does cromolyn fail in some human assays while succeeding in literature? Cromolyn effectively inhibits rat peritoneal mast cells but shows weak efficacy in human LAD2 cells or primary human cord blood-derived mast cells (hCBMCs). Never use murine baseline data to validate human mast cell assays for cromolyn.
-
Solubility Constraints: Flavonoids like quercetin are highly effective but require DMSO for solubilization. Ensure the final DMSO concentration in your assay wells never exceeds 0.1%, as higher concentrations will induce spontaneous, non-IgE-mediated mast cell toxicity and cytokine leakage.
References
-
Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans Source: PLOS ONE URL:[Link]
-
Evidence questioning cromolyn's effectiveness and selectivity as a 'mast cell stabilizer' in mice Source: Laboratory Investigation (Nature) URL:[Link]
-
G-Protein-Coupled Receptor 35 Is a Target of the Asthma Drugs Cromolyn Disodium and Nedocromil Sodium Source: Pharmacology (Karger Publishers) URL:[Link]
-
An optimized method for IgE-mediated degranulation of human lung mast cells Source: PMC (National Institutes of Health) URL:[Link]
-
Functional MRGPRX2 expression on peripheral blood-derived human mast cells increases at low seeding density and is suppressed by interleukin-9 and fetal bovine serum Source: Frontiers in Immunology URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Functional MRGPRX2 expression on peripheral blood-derived human mast cells increases at low seeding density and is suppressed by interleukin-9 and fetal bovine serum [frontiersin.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
The Traditional Paradigm: Mast Cell Stabilization and Calcium Modulation
An In-Depth Technical Guide to the Cross-Validation of Cromolyn Sodium’s Mechanism of Action
For decades, cromolyn sodium (disodium cromoglycate) has been the prototypical agent in the allergist’s pharmacopeia, broadly classified under the umbrella of "mast cell stabilizers." However, modern pharmacological cross-validation reveals that this legacy classification is fundamentally incomplete. Recent experimental data has shifted the paradigm, demonstrating that cromolyn sodium’s efficacy is driven by a dual-mechanism: the traditional blockade of IgE-regulated calcium channels and the emerging activation of the G-protein coupled receptor GPR35, alongside Annexin-A1 externalization.
This guide provides a rigorous comparison of cromolyn sodium against alternative mast cell stabilizers (such as ketotifen and nedocromil) and outlines the self-validating experimental protocols required to cross-examine its complex mechanism of action (MoA).
The classical understanding of cromolyn sodium’s MoA centers on its ability to prevent the degranulation of sensitized mast cells. Upon exposure to a specific antigen, IgE antibodies cross-link with high-affinity FcεRI receptors on the mast cell surface. This cross-linking triggers an intracellular signaling cascade that culminates in a massive influx of extracellular calcium (Ca²⁺). The calcium spike is the critical catalyst for the SNARE-mediated fusion of histamine-containing vesicles with the cell membrane.
Cromolyn sodium intervenes by blocking these IgE-regulated calcium channels. By preventing the Ca²⁺ influx, the drug halts vesicle fusion and subsequent mediator release (histamine, leukotrienes, and slow-reacting substance of anaphylaxis) Cromolyn Sodium - StatPearls - NCBI Bookshelf[1].
Traditional MoA: Cromolyn sodium inhibiting IgE-mediated calcium influx and degranulation.
Quantitative Data Comparison: Efficacy in Degranulation Inhibition
To benchmark cromolyn sodium, we compare its half-maximal inhibitory concentration (IC50) against other established stabilizers using in vitro models. A lower IC50 signifies higher potency in preventing antigen-induced histamine release Comparison of Established Mast Cell Stabilizers[2].
| Compound | Target | Assay Model | IC50 (µM) | Pharmacological Profile |
| Cromolyn Sodium | Mast Cell | Antigen-induced histamine release | ~ 25.0 | Pure mast cell stabilizer; GPR35 full agonist |
| Nedocromil | Mast Cell | Antigen-induced histamine release | ~ 10.0 | Mast cell stabilizer; GPR35 agonist |
| Ketotifen | Mast Cell / H1 | Antigen-induced histamine release | ~ 0.5 | Potent H1-antihistamine + stabilizer |
Note: While Ketotifen exhibits a significantly lower IC50, its mechanism is confounded by potent H1-receptor antagonism, whereas cromolyn sodium acts purely upstream of mediator release.
Experimental Protocol 1: Antigen-Induced Histamine Release Assay
To validate the classical stabilizing activity of these compounds, a self-validating in vitro assay using rat peritoneal mast cells is the gold standard.
-
Cell Isolation & Purification: Isolate peritoneal mast cells from male Wistar rats via peritoneal lavage using a buffered salt solution. Purify the extract using density gradient centrifugation.
-
Causality: Density gradient separation is critical to isolate a highly pure population of mast cells, minimizing enzymatic background noise from other peritoneal exudate cells that could skew histamine quantification.
-
-
Sensitization: Passively sensitize the isolated mast cells by incubating them with an optimal concentration of anti-dinitrophenyl (DNP) IgE antibody for 2 hours at 37°C.
-
Compound Pre-Incubation: Incubate the sensitized cells with varying concentrations of the test compound (Cromolyn, Ketotifen, or Nedocromil) or a vehicle control for 15 minutes at 37°C.
-
Causality: Cromolyn sodium does not antagonize histamine post-release; it strictly interferes with the release mechanism. Therefore, pre-incubation is an absolute requirement to allow the drug to stabilize the membrane prior to the antigen challenge.
-
-
Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) antigen for 30 minutes at 37°C. Stop the reaction via centrifugation at 4°C.
-
Quantification & Analysis: Quantify histamine in the supernatant using fluorometric assays or ELISA. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 using non-linear regression analysis.
-
Causality: Non-linear regression ensures the dose-response curve is accurately modeled, validating the assay's dynamic range and confirming that the inhibition is dose-dependent.
-
The Paradigm Shift: GPR35 Agonism and Annexin-A1 Externalization
Recent investigations have demonstrated that mast cell stabilization alone cannot fully account for cromolyn sodium's broad anti-inflammatory and analgesic effects. A novel mechanism has been identified: cromolyn sodium acts as a full agonist at GPR35, a G-protein coupled receptor that signals via the Gi pathway The Anti-allergic Cromones: Past, Present, and Future - Frontiers[3].
Activation of GPR35 by cromolyn suppresses cAMP production and inhibits TRPA1-mediated Substance P release. Substance P is a potent pronociceptive neuropeptide; its blockade explains cromolyn's efficacy in modulating visceral nociception and sensory nerve fibers Cromolyn Sodium differentially regulates human mast cell[4]. Furthermore, cromolyn stimulates the externalization of Annexin-A1 (Anx-A1), an endogenous anti-inflammatory protein that acts as a feedback loop to suppress further mast cell degranulation Anti-Allergic Cromones Inhibit Histamine Release[5].
Emerging MoA: GPR35 agonism and Annexin-A1 externalization driving anti-inflammatory effects.
Experimental Protocol 2: GPR35 β-Arrestin-2 Interaction Assay
To isolate and validate cromolyn sodium's activity as a GPR35 agonist (independent of general mast cell stabilization), researchers utilize a β-arrestin-2 recruitment assay.
-
Cell Line Preparation: Culture CHO or HEK293 cells and transiently transfect them with human GPR35 and a β-arrestin-2 fusion construct linked to a luminescent or fluorescent reporter (e.g., NanoBiT or PathHunter systems).
-
Ligand Incubation: Seed the transfected cells into multi-well plates. Treat the cells with varying concentrations of cromolyn sodium. Use Zaprinast (a known GPR35 full agonist) as a positive control, and a vehicle as a negative control.
-
Signal Detection: Following a 90-minute incubation at 37°C, add the appropriate detection reagent and measure luminescence/fluorescence using a microplate reader.
-
Causality: GPCRs like GPR35 undergo rapid desensitization via β-arrestin binding immediately after activation. Measuring this physical interaction provides a direct, amplification-free readout of receptor agonism. This isolates the specific cromolyn-GPR35 interaction, proving that the drug actively binds and triggers the receptor rather than merely altering downstream secondary messengers by chance.
-
Synthesis and Cross-Validation
The cross-validation of these two distinct experimental workflows provides a comprehensive picture of cromolyn sodium's true pharmacological profile. While the Antigen-Induced Histamine Release Assay proves its efficacy in halting immediate hypersensitivity reactions at the vesicular level, the β-Arrestin-2 Interaction Assay confirms its role as a targeted GPCR agonist.
When compared to alternatives like ketotifen, cromolyn sodium may appear less potent strictly in terms of IC50 for histamine release. However, its dual capacity to stabilize mast cells and activate GPR35—thereby inhibiting TRPA1-evoked nociception and promoting Annexin-A1 release—grants it a unique, localized anti-inflammatory and analgesic profile that traditional antihistamines cannot replicate.
References
- "Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil" - Benchchem.
- "Cromolyn Sodium - StatPearls - NCBI Bookshelf" - NIH.
- "The Anti-allergic Cromones: Past, Present, and Future" - Frontiers.
- "Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1" - PLOS One.
- "Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation" - ResearchGate.
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | The Anti-allergic Cromones: Past, Present, and Future [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 | PLOS One [journals.plos.org]
Comparative Guide: Cromolyn Sodium vs. Next-Generation Mast Cell Stabilizers
Executive Summary
For decades, Cromolyn Sodium has served as the prototypical mast cell stabilizer, often cited as the "gold standard" in historical literature. However, modern head-to-head studies reveal significant limitations in its potency and efficacy profiles when compared to newer agents like Lodoxamide, Nedocromil, and dual-action molecules like Olopatadine and Ketotifen.
This guide provides a technical analysis of these agents, contrasting their performance in in vitro degranulation assays and clinical efficacy models. It is designed for researchers requiring objective performance metrics to select the appropriate chemical probe or therapeutic candidate.
Part 1: Mechanistic Architecture & Class Distinction
To accurately compare performance, one must distinguish between "pure" stabilizers and "dual-action" agents.
Pure Mast Cell Stabilizers
-
Agents: Cromolyn Sodium, Nedocromil Sodium, Lodoxamide, Pemirolast.[1][2]
-
Mechanism: These agents putatively block the influx of extracellular calcium (
) through calcium release-activated calcium (CRAC) channels or other membrane-associated ion channels. By preventing this calcium spike, they inhibit the fusion of intracellular granules (containing histamine, tryptase, and -hexosaminidase) with the plasma membrane. -
Key Limitation: Their efficacy is highly dependent on the tissue of origin (heterogeneity). Cromolyn is potent in rodent connective tissue mast cells but demonstrates poor efficacy in human mucosal mast cells.
Dual-Action Agents (Antihistamine + Stabilizer)[1][3][4][5]
-
Agents: Olopatadine, Ketotifen, Azelastine.[1]
-
Mechanism: These molecules combine
receptor antagonism with mast cell stabilization.[3] Crucially, their stabilizing effect often involves inhibition of cytoskeletal reorganization or distinct signaling pathways (e.g., PKC inhibition) rather than simple channel blockade.
Part 2: Head-to-Head Performance Data
Study A: In Vitro Potency (Rat Peritoneal Mast Cells)
The standard benchmark for mast cell stabilization is the inhibition of antigen-induced histamine release in Rat Peritoneal Mast Cells (RPMC).[4]
Table 1: Comparative Potency (
| Compound | Class | Relative Potency | |
| Ketotifen | Dual-Action | High (50x Cromolyn) | |
| Lodoxamide | Pure Stabilizer | High | |
| Nedocromil | Pure Stabilizer | Moderate | |
| Cromolyn | Pure Stabilizer | Low (Reference) |
Data synthesized from comparative pharmacological studies [1, 2].[4][5][6]
Study B: Human Conjunctival Mast Cell (HCMC) Efficacy
Critical Insight: Researchers must exercise caution when extrapolating rodent data to human models. In human conjunctival mast cells, Cromolyn shows negligible activity compared to newer agents.
Table 2: Inhibition of Histamine Release in Human Cells (HCMC)
| Compound | Concentration | Inhibition % | Significance ( |
| Olopatadine | Concentration-dependent | Yes | |
| Nedocromil | 28% | Yes | |
| Cromolyn | < 10% (Insignificant) | No | |
| Pemirolast | < 10% (Insignificant) | No |
Source: Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells [3].[7][8][9]
Analysis: While Cromolyn is effective in rodent models, it fails to significantly inhibit degranulation in human conjunctival mast cells at physiological concentrations. Olopatadine and Nedocromil demonstrate superior translational efficacy in this specific tissue type.
Part 3: Experimental Protocols
Protocol: -Hexosaminidase Release Assay
For researchers validating these compounds, the
Principle:
Step-by-Step Workflow:
-
Cell Preparation:
-
Use RBL-2H3 cells (rat basophilic leukemia) or LAD2 (human mast cell line).
-
Seed cells at
cells/well in a 96-well plate. -
Culture overnight at
.
-
-
Sensitization:
-
Incubate cells with anti-DNP IgE (monoclonal, typically
) for 2–16 hours. -
Note: This primes the
receptors.
-
-
Compound Treatment (The Variable):
-
Wash cells 2x with Tyrode’s Buffer (pre-warmed).
-
Add test compounds (Cromolyn, Lodoxamide, etc.) at varying concentrations (
). -
Incubate for 15-30 minutes at
. -
Scientific Integrity Check: Always include a Vehicle Control (DMSO < 0.1%) and a Positive Control (Total Lysis).
-
-
Activation (Challenge):
-
Add antigen (DNP-BSA, typically
) to the wells containing the drug. -
Incubate for 30-60 minutes .
-
-
Quantification:
-
Transfer supernatant to a fresh plate.
-
Add substrate solution (p-nitrophenyl-N-acetyl-
-D-glucosaminide or 4-MUG) in citrate buffer (pH 4.5). -
Incubate 1 hour at
. -
Stop reaction with Glycine buffer (pH 10.7).
-
Read Absorbance (405 nm) or Fluorescence (Ex 360/Em 450).
-
-
Calculation:
Part 4: Visualizations
Diagram 1: Mast Cell Signaling & Drug Intervention Points
This diagram illustrates the signaling cascade leading to degranulation and identifies where stabilizers putatively act compared to dual-action agents.
Caption: IgE-mediated signaling pathway showing the putative blockade of Calcium channels by Cromolyn and downstream stabilization by Ketotifen.[1][10][3][11][12]
Diagram 2: Experimental Workflow (In Vitro Validation)
A logical flow for the
Caption: Step-by-step workflow for the Beta-Hexosaminidase Release Assay used to determine IC50 values.
References
-
Comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate. British Journal of Clinical Pharmacology. Available at: [Link]
-
Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells. Annals of Allergy, Asthma & Immunology. Available at: [Link]
-
Mechanisms and comparison of anti-allergic efficacy of topical lodoxamide and cromolyn sodium. Ophthalmology. Available at: [Link]
-
Mast Cell Stabilizers: Comprehensive Guide to Diagnosis & Treatment. Wyndly. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. wyndly.com [wyndly.com]
- 3. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A comparison of the in vivo effects of ketotifen, clemastine, chlorpheniramine and sodium cromoglycate on histamine and allergen induced weals in human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two mast cell stabilizers, pemirolast potassium 0.1% and nedocromil sodium 2%, in the treatment of seasonal allergic conjunctivitis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicaid.nv.gov [medicaid.nv.gov]
- 11. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Validating the Selectivity of Cromolyn Sodium: A Comparative Guide for Drug Development
As a Senior Application Scientist, I frequently encounter a pervasive assumption in preclinical drug development: the dogma that Cromolyn Sodium (CS) is an exclusively selective "mast cell stabilizer." While CS has historically served as the archetypal reference compound for allergic and inflammatory models, modern immunological profiling reveals a much more complex pharmacological reality.
To develop highly targeted therapeutics, researchers must objectively validate the selectivity of CS against other immune cells—such as basophils, macrophages, and eosinophils—and benchmark it against alternative stabilizers like Ketotifen. This guide provides a comprehensive, self-validating framework for executing these comparative selectivity assays, grounded in mechanistic causality and field-proven methodologies.
Mechanistic Grounding: Cromolyn vs. Modern Alternatives
The traditional model of CS action posits that it prevents mast cell degranulation primarily by blocking IgE-regulated calcium channels, thereby halting the intracellular Ca2+ influx required for vesicle fusion[1]. Additionally, recent literature identifies CS as an agonist for the G-protein-coupled receptor 35 (GPR35), which further suppresses the release of inflammatory mediators[2].
However, its selectivity is not absolute. Early radiolabeling studies identified specific Ca2+-dependent binding sites for CS on both mast cells and basophils[3]. Furthermore, CS has been shown to inhibit the phosphatidylinositol (PI) pathway in alveolar macrophages[4] and modulate eosinophil peroxidase (EPX) release[5]. In certain murine models, its effectiveness and selectivity as a pure mast cell inhibitor have even been heavily questioned[6].
When designing an assay, CS must be compared against alternatives like Ketotifen and Nedocromil . Ketotifen, for instance, offers a dual mechanism: it acts as a potent mast cell stabilizer while simultaneously functioning as an H1-receptor antagonist, yielding a significantly lower half-maximal inhibitory concentration (IC50)[1]. Nedocromil operates similarly to CS but additionally modulates chloride ion flux[7].
Fig 1: Mechanistic pathways of Cromolyn Sodium and Ketotifen in mast cell stabilization.
Quantitative Efficacy and Off-Target Profiling
To objectively compare these compounds, we must look at their in vitro potency and known off-target cellular interactions. The table below synthesizes the comparative data required to establish baseline expectations for your assays.
| Compound | Primary Target | IC50 (MC Degranulation) | Known Off-Target Immune Cells | Mechanism of Action |
| Cromolyn Sodium | Mast Cells | ~25 µM[1] | Basophils[3], Macrophages[4], Eosinophils[5] | Ca2+ channel blocker, GPR35 agonist |
| Ketotifen | Mast Cells, H1 Receptors | ~0.5 µM[1] | Eosinophils | Ca2+ channel blocker, H1 antagonist |
| Nedocromil | Mast Cells | ~10 µM[1] | Eosinophils, Macrophages | Cl- channel modulator, GPR35 agonist[7] |
Experimental Validation: A Self-Validating Protocol System
To prove selectivity, a protocol cannot rely solely on a single mast cell line. A self-validating system requires parallel assays utilizing mast cells (e.g., RBL-2H3 or primary rat peritoneal mast cells), basophils, and macrophages[8].
The Causality Behind the Readout: Why -Hexosaminidase?
As an application scientist, I strongly advise against using traditional histamine quantification (like OPT spectrofluorometry) as your primary readout. Histamine is highly volatile, prone to rapid degradation, and susceptible to background fluorescence interference. Instead, we measure
Fig 2: Standardized workflow for validating mast cell stabilizer selectivity and efficacy.
Step-by-Step Methodology
Phase 1: Parallel Cell Culture & Isolation
-
Isolate primary peritoneal mast cells from male Wistar rats via peritoneal lavage, purifying them through density gradient centrifugation[1].
-
In parallel, culture human basophils (or a surrogate line like KU812) and alveolar macrophages to serve as selectivity controls.
-
Seed cells into 96-well plates at a density of
cells/well in Tyrode's buffer.
Phase 2: Sensitization & Drug Incubation
-
Passively sensitize the mast cells and basophils by incubating them with an optimal concentration of anti-dinitrophenyl (DNP) IgE antibody for 2 hours at 37°C[1]. (Note: Macrophages bypass this step and are kept in standard media).
-
Wash the cells twice to remove unbound IgE.
-
Pre-incubate the cells with varying concentrations of the test compounds (Cromolyn Sodium at 10-100 µM; Ketotifen at 0.1-10 µM) or a vehicle control for 15 minutes at 37°C[1].
Phase 3: Secretagogue Challenge
-
Induce degranulation in mast cells and basophils by challenging them with DNP-human serum albumin (HSA) antigen (or Calcium Ionophore for IgE-independent validation) for 30 minutes at 37°C[1][8].
-
For the macrophage control arm, stimulate with formyl peptide or leukotriene B4 to activate the PI pathway[4].
-
Halt the reaction by rapid centrifugation at 4°C to pellet the cells.
Phase 4: Orthogonal Quantification
-
-hexosaminidase Assay (Mast Cells/Basophils): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-
-D-glucosaminide (p-NAG) in citrate buffer (pH 4.5). Incubate for 1 hour at 37°C. Stop the reaction with 0.1 M sodium carbonate buffer (pH 10.0) and read absorbance at 405 nm[8]. -
Superoxide/PI Pathway Assay (Macrophages): Measure the inhibition of superoxide anion production to quantify CS's off-target suppression of macrophage activation[4].
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 for each specific cell type.
Causality & Troubleshooting in Selectivity Assays
A common pitfall in evaluating mast cell stabilizers is assuming that a reduction in overall tissue inflammation in vivo equates to strict mast cell selectivity. Because CS can block the PI pathway in alveolar macrophages[4] and alter eosinophil peroxidase release[5], an in vivo anti-inflammatory readout might be heavily skewed by the suppression of these other leukocytes rather than pure mast cell stabilization.
By executing the parallel in vitro protocol described above, you isolate the variables. If your compound shows an IC50 of 25 µM for mast cells but also inhibits macrophage superoxide production at 50 µM, your therapeutic window for selective mast cell targeting is exceptionally narrow. In such cases, pivoting to a compound like Ketotifen—which achieves mast cell stabilization at ~0.5 µM[1]—provides a much wider margin of safety and selectivity for your preclinical models.
References
-
Comparison of Established Mast Cell Stabilizers: Cromolyn Sodium, Ketotifen, and Nedocromil . Benchchem. 1
-
Mast cell stabilizers: from pathogenic roles to targeting therapies . PMC - NIH. 7
-
Cytokine Storm Syndrome in SARS-CoV-2 Infections: A Functional Role of Mast Cells . MDPI. 2
-
In vitro and ex vivo models for evaluating drugs that quiesce mast cells... . IOVS. 8
-
Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation . ResearchGate. 5
-
Evidence questioning cromolyns effectiveness and selectivity as a mast cell stabilizer in mice . ResearchGate. 6
-
A binding site on mast cells and basophils for the anti-allergic drug cromolyn . PubMed. 3
-
Mechanistic aspects of cromolyn sodium action on the alveolar macrophage: inhibition of stimulation by soluble agonists . PubMed. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic aspects of cromolyn sodium action on the alveolar macrophage: inhibition of stimulation by soluble agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Cromolyn sodium hydrate proper disposal procedures
As a Senior Application Scientist, I frequently observe laboratories overlooking the logistical nuances of managing active pharmaceutical ingredients (APIs) post-experimentation. Cromolyn sodium hydrate, a well-characterized mast cell stabilizer widely used in allergy, asthma, and immunology research, presents specific handling and disposal challenges due to its fine particulate nature and hygroscopicity.
Proper disposal of this compound is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, causality-driven framework for the safe handling, spill containment, and regulatory-compliant disposal of Cromolyn sodium hydrate.
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the physical behavior of the chemical. Cromolyn sodium hydrate (CAS 15826-37-6) is a highly water-soluble disodium salt. However, in its dry hydrate form, it exists as a fine, highly hygroscopic crystalline powder.
The Causality of Risk: The primary vector for exposure in a laboratory setting is aerosolization . Because the powder is exceptionally fine, transferring it between weighing boats or waste containers can easily generate dust. Inhalation of this dust leads directly to respiratory tract irritation (GHS Hazard H335)[1]. Furthermore, its hygroscopic nature means that if waste containers are left unsealed, the compound will absorb ambient moisture, potentially caking and compromising the integrity of the waste receptacle.
Table 1: Quantitative Data & Hazard Summary
| Property / Metric | Value / Description | Operational Implication |
| CAS Number | 15826-37-6 | Required identifier for EPA waste manifesting and vendor profiling. |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | Mandates the use of nitrile gloves, safety goggles, and local exhaust ventilation. |
| Physical State | Crystalline powder | High risk of aerosolization; strictly prohibits dry sweeping during spills. |
| Solubility | Highly soluble in water | Readily forms aqueous waste streams; triggers strict EPA sewering bans. |
| Storage | Hygroscopic | Waste containers must be airtight to prevent moisture-induced caking. |
Regulatory Framework: The EPA Sewering Ban
A common, yet severe, operational error in biological laboratories is the assumption that highly water-soluble, non-cytotoxic APIs can be flushed down the sink.
Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the intentional disposal of hazardous waste pharmaceuticals down the drain—a practice known as "sewering"—is strictly prohibited [2]. Even dilute aqueous buffers containing Cromolyn sodium must be captured and processed as chemical waste.
Waste must be collected at the point of generation in a Satellite Accumulation Area (SAA), which is legally restricted to a maximum capacity of 55 gallons, before being transferred to a Central Accumulation Area (CAA) for final vendor pickup[3].
Caption: Regulatory-compliant waste routing for Cromolyn sodium hydrate, highlighting the EPA sewering ban.
Protocol: Spill Response & Containment Workflow
In the event of a dry powder spill, standard sweeping is dangerous. The mechanical action of a brush will aerosolize the API, exposing the operator to H335 respiratory hazards and contaminating adjacent lab surfaces.
Caption: Step-by-step workflow for containing and neutralizing a Cromolyn sodium hydrate powder spill.
Self-Validating Spill Cleanup Methodology
-
Isolation & PPE: Immediately cordon off the area. Don a fitted N95 or P100 respirator, chemical-resistant nitrile gloves, and tight-fitting safety goggles.
-
Wet-Wipe Collection: Dampen a disposable absorbent pad with water or 70% ethanol. Gently place the damp pad over the spilled powder to trap it. Causality: The moisture binds the hygroscopic powder, instantly neutralizing the aerosolization risk.
-
Decontamination: Wipe the surface inward from the edges of the spill to the center. Follow up with a secondary wipe using a mild laboratory detergent to solubilize and remove any micro-residue.
-
System Validation (Visual & Tactile): Inspect the cleaned surface using a flashlight held at a low, oblique angle to detect any remaining crystalline dust glinting in the light. Run a clean, gloved finger over the surface; it must feel entirely smooth. If any tackiness or grit is detected, repeat Step 3.
-
Waste Consolidation: Place all contaminated pads and gloves into a sealable hazardous waste bag, label it immediately, and transfer it to the SAA.
Standard Operating Procedure (SOP): Routine Disposal
To maintain a state of continuous compliance, laboratories must implement a structured, self-validating routine for both solid and liquid waste streams.
Methodology for Liquid Waste (Aqueous Solutions)
-
Collection: Pour aqueous Cromolyn sodium waste into a designated, chemically compatible High-Density Polyethylene (HDPE) carboy located in the SAA.
-
Validation (Volume & Seal): Visually confirm the liquid level remains below the 90% fill line to prevent over-pressurization from temperature fluctuations. Secure the cap tightly and invert the container slightly to validate the integrity of the seal.
-
Labeling: Affix an EPA-compliant "Hazardous Waste" label. The label must explicitly state "Cromolyn Sodium Aqueous Solution" and include the accumulation start date.
-
Validation (Traceability): Log the estimated volume and concentration in the SAA manifest. The system validates itself when the physical volume in the carboy matches the running total on the SAA log prior to its transfer to the CAA.
Methodology for Solid Waste (Vials, Powders, PPE)
-
Segregation: Collect empty API vials, contaminated weighing boats, and heavily soiled PPE in a rigid, puncture-resistant container lined with a hazardous waste bag.
-
Sealing: Because Cromolyn sodium is hygroscopic, the primary waste bag must be "goose-necked" (twisted, folded over, and taped) to create an airtight seal, preventing the waste from absorbing atmospheric moisture and expanding.
-
Transfer: Move the sealed container to the Central Accumulation Area (CAA) once the SAA volume limit is approached, ensuring it is picked up by a licensed environmental vendor for incineration.
References
- Safety Data Sheet - Cayman Chemical. "Cromolyn (sodium salt hydrate)." Cayman Chemical Co.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3BNGo0c-AwFHC41cMl08VzDPJIFfl1yZKgraal-_jViQQLq-Br7UhTD7MPBAGihGxeHqW_5JlAfWlYhkbYa60VOzvyL2GdUWs2W0tfzTRsIVpDa_WRdm9wXxtQ5bqH1u9pZUrgSg3nwY=]
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd5U_sCrvcy9lyVLXhtWb-NoWyKGlZSnE_HhJJfUK_Z3G8RrC-ZtdNEkR1RHCDWJSG3JYYDsKH0qhJX_YLr9FIIdckp6evMd-VAIfaWfhSu_F1W0Hq4FISio9i__LK6Iwigb3OxJ4XRwlxkiMFcPV1caG6GEfk2ATCh3hO86ydiY-u0vpPQXiNCr-5qhzh1OfpDhCmwHOQkDlnplNni0QvsajoXHFwK-TQwECY6T7_O-8cjryKXNjGZoKfg5bLhhTEOzY6rxTj7sWMBeEe56c_MC9uWDhffQDYanfG]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMBdQDmricQNKFoy0T0D87TfFi8wGxdV4ezmX4HQhtnofKBWsgCjrkOpO68uXgH1gF3NSRYhUM8XxfqyGMMXIpfFwiDilBR6S22u1UPsZQcHMkJm6g8F0qJk2QTSXCkY8AaZo7oSjj8MwZNtvryF3hd8CCKfYJC3gw3GP4g-aJOF_QqF6B7705]
Sources
Personal protective equipment for handling Cromolyn sodium hydrate
Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Cromolyn Sodium Hydrate
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory burdens, but as a fundamental extension of experimental integrity. Cromolyn sodium hydrate is a highly effective mast cell stabilizer used extensively in allergic response modeling, asthma research, and anti-inflammatory drug development[1],[2]. Mechanistically, it blocks the release of histamine and other pro-inflammatory mediators from rodent and human mast cells[1],[3]. However, the same biochemical properties that make it an effective therapeutic agent also dictate strict handling parameters. Safeguarding the researcher from unintended exposure is synonymous with safeguarding the assay from contamination.
Hazard Profile & Mechanistic Causality
Cromolyn sodium hydrate presents as a white to pale yellow hygroscopic powder[4]. Because it is handled in a dry, particulate form before reconstitution, the primary risk vector is aerosolization during weighing and transfer.
According to standardized Safety Data Sheets (SDS), Cromolyn sodium hydrate triggers three primary hazard statements:
-
H315 (Causes skin irritation): Direct dermal contact can disrupt the skin barrier, leading to localized inflammation[5],[1].
-
H319 (Causes serious eye irritation): The hygroscopic powder rapidly absorbs moisture from the ocular mucosa, causing severe irritation[5],[1].
-
H335 (May cause respiratory irritation): Inhalation of micro-particles can trigger respiratory tract inflammation[5],[1].
To mitigate these risks, we must implement a self-validating safety system where engineering controls and Personal Protective Equipment (PPE) work in tandem.
Quantitative Data: PPE Specifications
The following table summarizes the required PPE, grounded in the physicochemical properties of Cromolyn sodium hydrate.
| Hazard Class | GHS Code | Required PPE Specification | Mechanistic Justification |
| Dermal | H315 | Nitrile gloves (EN 374), Lab coat | Prevents direct dermal absorption and protects the sample from human RNase/protease contamination[5],[6]. |
| Ocular | H319 | Safety goggles (EN 166) | Creates a physical barrier against airborne particulate deposition on the moist ocular surface[5],[7]. |
| Respiratory | H335 | N95 (US) or EN 149:2001 (EU) Respirator | Filters out hygroscopic micro-particles generated during the mechanical transfer of the powder[5],[1],[8]. |
Operational Workflow & PPE Logic
Below is the logical framework for handling Cromolyn sodium hydrate, illustrating the mandatory sequence of safety implementations.
Caption: Sequential safety logic and PPE selection workflow for handling Cromolyn sodium hydrate.
Experimental Protocols: Self-Validating Systems
Protocol 1: Safe Weighing and Reconstitution This protocol ensures maximum safety and prevents the degradation of the compound. Cromolyn sodium is highly soluble in water (up to 100 mg/mL)[2].
-
Preparation: Verify that the chemical fume hood has adequate inward airflow. Don a lab coat, EN 166 safety goggles, EN 374 nitrile gloves, and an N95 respirator[5],[6].
-
Static Mitigation: Use an anti-static gun on the weigh boat and spatula. Hygroscopic powders like Cromolyn sodium are prone to static cling, which increases the risk of sudden aerosolization.
-
Transfer: Carefully transfer the required mass of Cromolyn sodium hydrate into the weigh boat. Close the stock container immediately to prevent moisture ingress, as the compound is sensitive to excess moisture[9].
-
Solubilization: Transfer the powder into a pre-labeled conical tube. Add the appropriate volume of sterile, nuclease-free water or buffer. Cap tightly and vortex until the solution is completely clear.
-
Validation: Visually inspect the solution against a light source to ensure no undissolved particulates remain.
Protocol 2: Spill Containment and Decontamination In the event of a powder spill outside the fume hood, immediate and methodical action is required to prevent inhalation exposure[8].
-
Isolation: Evacuate personnel from the immediate vicinity. Ensure your N95 respirator and goggles are securely fitted[8],[7].
-
Containment (No Dry Sweeping): Never use a brush or broom, as this will aerosolize the fine powder[8]. Instead, gently cover the spill with damp absorbent paper towels (using water or a 70% ethanol solution).
-
Collection: Carefully wipe up the damp powder, folding the paper towels inward to trap the chemical[5]. Place the contaminated towels into a designated, sealable hazardous waste bag.
-
Decontamination: Wash the spill surface thoroughly with soap and water, followed by a 70% ethanol wipe down to ensure complete removal of chemical residues[9].
Waste Disposal Logistics
Proper disposal of Cromolyn sodium hydrate is critical to prevent environmental contamination. The compound must not be flushed down the sink[6],[7].
-
Solid Waste: Empty vials, contaminated gloves, and spill cleanup materials must be placed in a sealed hazardous waste container.
-
Liquid Waste: Unused reconstituted solutions should be collected in a designated aqueous chemical waste carboy.
-
Final Destruction: The standard protocol for the disposal of Cromolyn sodium is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[8]. This ensures complete thermal breakdown into carbon monoxide, carbon dioxide, and sodium oxides[5],[10].
References
-
Thermo Fisher Scientific. "Cromolyn sodium salt - SAFETY DATA SHEET". fishersci.co.uk. 5
-
Fisher Scientific. "SAFETY DATA SHEET - Cromolyn sodium salt". fishersci.com. 10
-
Thermo Fisher Scientific. "Cromolyn sodium salt, 98% 5 g | Buy Online". thermofisher.com.4
-
Sigma-Aldrich. "Cromolyn sodium salt (Cromoglycate); ≥ 95%". sigmaaldrich.com. 1
-
ChemicalBook. "Cromolyn Disodium Salt - Safety Data Sheet". chemicalbook.com. 6
-
Bio Basic. "MSDS.SB0843-Cromolyn sodium". biobasic.com. 8
-
Accentuate.io. "Safety Data Sheet: Cromolyn Sodium". accentuate.io. 9
-
Sangon Biotech. "SAFETY DATA SHEETS: Cromolyn sodium". sangon.com. 7
-
Sigma-Aldrich. "Cromolyn sodium USP Reference Standard". sigmaaldrich.com. 3
-
Fisher Scientific. "Cromolyn sodium salt, 98% 1 g | Buy Online". fishersci.com. 2
Sources
- 1. Cromolyn = 95 15826-37-6 [sigmaaldrich.com]
- 2. Cromolyn sodium salt, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. クロモリン ナトリウム塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. J65122.06 [thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.sangon.com [store.sangon.com]
- 8. biobasic.com [biobasic.com]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
